4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508412. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIKYKSWQZSLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325460 | |
| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22501-77-5 | |
| Record name | 22501-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(5-Methyl-benzooxazol-2-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and pharmaceutical chemistry.[1][2] Their rigid, planar structure and diverse biological activities make them privileged scaffolds in drug discovery. These activities are wide-ranging and include antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[1][2] The specific compound, this compound, incorporates the key benzoxazole core functionalized with a phenylamine group, a common pharmacophore that can be crucial for molecular interactions with biological targets. The methyl group at the 5-position of the benzoxazole ring can influence the electronic properties and steric hindrance of the molecule, potentially modulating its biological activity.
This guide will detail a robust synthetic route to this compound and the analytical techniques required for its unambiguous characterization, providing a solid foundation for further research and development.
Synthesis of this compound
The synthesis of 2-arylbenzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][3] The Phillips condensation, a well-established method, involves the reaction of an ortho-substituted aniline with a carboxylic acid in the presence of an acid catalyst, often at elevated temperatures.[4][5] For the synthesis of this compound, a logical and efficient approach is the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot reaction where 2-amino-4-methylphenol and 4-aminobenzoic acid are heated in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA).
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
-
Reagents and Materials:
-
2-Amino-4-methylphenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
10% Potassium carbonate (K₂CO₃) solution
-
Acetone
-
Water (deionized)
-
Standard laboratory glassware and heating apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-methylphenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Add polyphosphoric acid (a sufficient amount to ensure a stirrable paste, typically 5-10 times the weight of the limiting reagent).
-
Heat the reaction mixture under a nitrogen atmosphere to 180-220°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled, viscous reaction mixture into a beaker containing a vigorously stirred 10% aqueous solution of potassium carbonate. This will neutralize the acid and precipitate the crude product.
-
Filter the resulting precipitate under reduced pressure and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an acetone-water mixture, to yield the pure this compound.[6]
-
Reaction Mechanism
The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-4-methylphenol by the protonated 4-aminobenzoic acid. This is followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the newly formed amide carbonyl. Subsequent dehydration leads to the formation of the stable aromatic benzoxazole ring.
Caption: General mechanism of benzoxazole formation via Phillips condensation.
Characterization of this compound
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoxazole and phenylamine rings (multiple signals in the range of δ 6.5-8.0 ppm), a singlet for the methyl group (around δ 2.4 ppm), and a broad singlet for the amine (-NH₂) protons (exchangeable with D₂O). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), the methyl carbon (around δ 21 ppm), and the characteristic C=N carbon of the oxazole ring (around δ 163 ppm). |
| IR (Infrared) Spectroscopy | N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=N stretching of the oxazole ring (around 1630 cm⁻¹), and C-O-C stretching (around 1240 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₂N₂O, MW: 224.26 g/mol ). |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the proton and carbon environments.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid product as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Dissolve a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or an equivalent soft ionization technique coupled to a mass analyzer.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for further structural elucidation.
-
Potential Applications and Future Directions
Benzoxazole derivatives are of significant interest in drug discovery.[7] The synthesized compound, this compound, can be a valuable building block for the development of new therapeutic agents. The primary amine group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives.
Potential areas of investigation for this compound and its analogs include:
-
Anticancer Activity: Many benzoxazole derivatives have shown potent anticancer properties.
-
Antimicrobial Agents: The benzoxazole scaffold is present in several antimicrobial compounds.
-
Kinase Inhibitors: The structural features of this molecule may allow it to interact with the ATP-binding site of various kinases.
-
Imaging Agents: Fluorescent properties of some benzoxazole derivatives make them suitable for bio-imaging applications.[8]
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The provided protocols are based on established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. The thorough characterization of this novel compound will enable its use in further research, particularly in the fields of medicinal chemistry and materials science.
References
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). National Institutes of Health. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). SciSpace. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
2-(4-Aminophenyl)-1,3-benzoxazole. (2008). National Institutes of Health. [Link]
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010-09-15). CoLab. [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022-11-30). MDPI. [Link]
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024-10-17). Bentham Science Publisher. [Link]
-
4-[(6-methyl-1,3-benzoxazol-2-yl)methyl]phenylamine. SpectraBase. [Link]
-
Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. (2025-11-19). ResearchGate. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. (2009-01-15). PubMed. [Link]
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][10]imidazo[1,2-d][1][2][9]triazine Derivatives. (2018-03-23). PubMed. [Link]
-
benzamide, N-[[5-[[2-[5-(4-fluorophenyl)-4,5-dihydro-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-3-methyl. SpectraBase. [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022-11-30). MDPI. [Link]
-
The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016-08-25). ResearchGate. [Link]
-
Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so. (2017-08-11). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. (2014-08). PubMed. [Link]
-
Structure of benzoxazole 1 and representatives of bioactive benzoxazoles. (2025). ResearchGate. [Link]
-
Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2025-08-09). ResearchGate. [Link]
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022-03-16). PubMed Central. [Link]
-
Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. (2014-09-05). PubMed. [Link]
-
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI. [Link]
-
Synthesis of some new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides as potential antifungal agents. (2025-08-06). ResearchGate. [Link]
-
p-{[(4,4-diphenyl-5-oxo-2-thioxo-1-imidazolidinyl)methyl]amino} benzoic acid, ethyl ester. SpectraBase. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. 2-(4-Aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel heterocyclic compounds such as 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a molecule of interest due to its structural motifs common in medicinal chemistry, a rigorous physicochemical characterization is the foundational step in assessing its drug-like potential.
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. As this compound is not extensively documented in public literature, this document serves as a comprehensive manual for its characterization. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to empower researchers in designing and interpreting their own studies.
Chemical Identity and Structural Features
The foundational step in any physicochemical assessment is the unambiguous identification of the molecule . This compound is an aromatic amine featuring a benzoxazole heterocyclic system. Aromatic amines are a well-established class of compounds in medicinal chemistry, and the benzoxazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 4-(5-Methyl-1,3-benzoxazol-2-yl)aniline | - |
| Molecular Formula | C₁₄H₁₂N₂O | - |
| Molecular Weight | 224.26 g/mol | - |
| CAS Number | Not readily available in public databases. | - |
| PubChem CID | Not readily available in public databases. | - |
Core Physicochemical Properties: A Predictive Overview
In the absence of extensive experimental data, computational predictions and analysis of structurally similar compounds provide a valuable starting point for understanding the likely physicochemical profile of this compound. The following table summarizes key predicted and analogous properties.
| Property | Predicted/Analogous Value | Significance in Drug Development |
| Melting Point (°C) | Likely a solid with a defined melting point >150°C | Purity assessment, solid-state stability, formulation development.[3] |
| Boiling Point (°C) | > 350 (Predicted) | Relevant for synthetic process development and purification. |
| Aqueous Solubility | Low | Affects dissolution, absorption, and bioavailability.[4][5] |
| LogP (o/w) | 3.0 - 4.0 (Predicted) | Key indicator of lipophilicity, influencing membrane permeability and metabolism.[6][7] |
| pKa (Basic) | 3.5 - 4.5 (Predicted for the aniline amine) | Governs ionization state at physiological pH, impacting solubility and receptor binding.[8] |
Experimental Determination of Physicochemical Properties: Detailed Protocols
The following sections provide robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[3] The capillary method is a standard and reliable technique for this determination.[9]
Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Initially, heat the sample rapidly to determine an approximate melting range.
-
Precise Determination: In a subsequent run with a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]
-
Observation and Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[11] Performing the measurement in triplicate validates the consistency and reliability of the obtained data.
Caption: Workflow for LogP Determination via RP-HPLC.
Aqueous Solubility Determination
Principle: Solubility is a critical parameter influencing a drug's bioavailability. [12]Equilibrium solubility, determined by the shake-flask method, is considered the "gold standard" as it measures the thermodynamic solubility of a compound at saturation. [13] Experimental Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions). [14]2. Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Causality and Trustworthiness: The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved. [13]The stability of the compound in the buffer over the incubation period should also be confirmed to ensure that degradation is not affecting the solubility measurement.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
pKa Determination by Potentiometric Titration
Principle: The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. [8]For this compound, the aniline nitrogen is weakly basic. Potentiometric titration is a precise method for determining pKa by monitoring pH changes upon the addition of a titrant. [10][15] Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Apparatus Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve. [16]This can be calculated more accurately by analyzing the first or second derivative of the titration curve.
Causality and Trustworthiness: The accuracy of this method depends on the precise calibration of the pH meter and the accurate concentration of the titrant. The use of carbonate-free water and titrant is crucial to avoid artifacts in the titration of weakly basic compounds. [15] Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination.
Conclusion and Future Directions
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has provided a framework for its characterization, moving from in silico prediction to robust, validated experimental protocols. The empirical determination of melting point, LogP, aqueous solubility, and pKa will provide the critical data needed to build a comprehensive profile of this molecule. This information is indispensable for guiding medicinal chemistry efforts, designing appropriate formulations, and interpreting subsequent biological and toxicological studies. For any novel compound, the principles and methodologies outlined herein serve as a roadmap to transforming a chemical structure into a well-understood entity with predictable behavior in the complex journey of drug development.
References
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points.
- U.S. Patent No. 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values. Google Patents.
- AxisPharm. (n.d.). Solubility Test.
- University of Calgary, Department of Chemistry. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy.
- BenchChem. (n.d.). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Aromatic Amines: A Case Study on a Key Pharmaceutical Intermediate.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
- Whamine. (n.d.). Physical and Chemical Properties of Aromatic Amines.
- World Health Organization. (n.d.). Annex 4.
- Avdeef, A. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube.
- Biology LibreTexts. (2025, November 2). 2.2: Weak Acids and Bases, pH and pKa.
- ResearchGate. (2020, May 14). abstract about aromatic amines.
Sources
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. researchgate.net [researchgate.net]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. who.int [who.int]
- 15. m.youtube.com [m.youtube.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Analysis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Preamble: A Methodological Framework for Structural Elucidation
In the landscape of drug discovery and materials science, the unambiguous structural and electronic characterization of novel chemical entities is paramount. Benzoxazole derivatives, such as 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, are a class of heterocyclic compounds renowned for their diverse pharmacological activities and unique photophysical properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for the spectroscopic analysis of this target molecule.
While a complete, publicly available experimental dataset for this compound is not presently available in the cited literature, this document will serve as a robust methodological whitepaper. It will detail the core spectroscopic techniques, the underlying principles, field-proven experimental protocols, and the interpretation of expected spectral data based on its chemical structure and established knowledge of analogous compounds. This approach ensures scientific integrity while delivering a practical guide for the characterization of this and related benzoxazole derivatives.
The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation
The structural elucidation of a novel compound like this compound is not reliant on a single technique but rather a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, purity, and electronic properties.
Figure 1: A generalized workflow for the spectroscopic characterization of novel benzoxazole derivatives.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and indispensable step for confirming the molecular weight and elemental composition of this compound.
Theoretical Basis
For the target molecule with the chemical formula C₁₄H₁₂N₂O, the expected exact mass can be calculated. This provides a precise benchmark for experimental data. High-resolution mass spectrometry (HRMS) is crucial for distinguishing the target compound from isomers or compounds with the same nominal mass.
Expected Fragmentation Pattern
While the exact fragmentation is instrument-dependent, key fragments would likely arise from the cleavage of the bond between the phenylamine and benzoxazole moieties, as well as fragmentation of the benzoxazole ring itself.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for such molecules.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally determined m/z value of the molecular ion [M+H]⁺ with the calculated exact mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Calculated Exact Mass | 224.09496 Da |
| Expected [M+H]⁺ Ion | 225.10277 m/z |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
Theoretical Basis
The absorption of infrared radiation excites molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's structure. For the target molecule, we expect to see characteristic peaks for the N-H bonds of the amine, C=N and C=C bonds within the aromatic systems, and C-O bonds of the oxazole ring.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 (likely two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| C=N (Oxazole) | Stretching | 1630-1680 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O (Oxazole) | Stretching | 1000-1300 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the key structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules.
¹H NMR Spectroscopy
¹H NMR provides information on the number, chemical environment, and connectivity of protons in the molecule.
Expected Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (Benzoxazole Ring): Three protons in distinct chemical environments. Their specific shifts and coupling constants will depend on the position of the methyl group.
-
Aromatic Protons (Phenylamine Ring): Two sets of doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be solvent-dependent.
-
Methyl Protons (-CH₃): A singlet in the aliphatic region.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule.
Expected Chemical Shifts:
-
Aromatic Carbons: Multiple signals in the downfield region (110-160 ppm).
-
Oxazole Carbons: The C=N carbon will be significantly downfield.
-
Methyl Carbon: A signal in the upfield aliphatic region.
2D NMR Techniques (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
Figure 2: Workflow for complete structural assignment using 1D and 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
-
Data Analysis: Integrate the ¹H NMR signals, determine chemical shifts and coupling constants, and use the 2D spectra to build the molecular structure fragment by fragment.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
These techniques provide insights into the electronic transitions and photophysical properties of the molecule, which are crucial for applications in materials science and as fluorescent probes.
Theoretical Basis
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV region. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state.
Expected Spectroscopic Properties
-
Absorption (λ_max): Expected in the UV-A or near-UV region, characteristic of 2-arylbenzoxazoles.
-
Emission (λ_em): Emission is expected at a longer wavelength than the absorption, with the difference (Stokes shift) providing information about the excited state geometry.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the determined λ_max.
-
Record the emission spectrum to identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis: Calculate the Stokes shift and, if required, the fluorescence quantum yield using a known standard.
References
- Spectroscopic Analysis of Benzoxazole Derivatives: Applic
- Infrared spectra of benzoxazoles exhibiting excited state proton transfer.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- Photophysical properties of some benzoxazole and benzothiazole deriv
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
- Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives.
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI.
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][3]imidazo[1,2-d][2][4][5]triazine Derivatives. PubMed Central.
- Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines. MDPI.
- 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evalu
- Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide.
- Identification of Metabolites of N-(5-benzoyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide Including CYP3A4-mediated C-demethylation in Human Liver Microsomes With high-resolution/high-accuracy Tandem Mass. PubMed.
- Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so.
- The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study.
- 4-[(6-methyl-1,3-benzoxazol-2-yl)methyl]phenylamine - Optional[1H NMR] - Spectrum.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of molecular characterization. Its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework is unparalleled. This guide is dedicated to a meticulous examination of the ¹H and ¹³C NMR spectral features of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a heterocyclic amine of significant interest in medicinal chemistry.
While a comprehensive search of publicly accessible spectral databases did not yield experimentally acquired spectra for this specific molecule, this guide will present a detailed, predicted analysis based on established NMR principles and extensive data from structurally analogous compounds. This predictive approach, grounded in authoritative literature, serves as a robust framework for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.
Molecular Architecture and the Role of NMR
This compound is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2] The molecule's structure, a fusion of a methyl-substituted benzoxazole core and a phenylamine moiety, presents a distinct set of proton and carbon environments, making it an ideal candidate for NMR analysis.
Figure 1. Molecular Structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides invaluable information regarding the chemical environment of each proton within a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the analysis of similar benzoxazole derivatives found in the literature.[3]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~ 7.50 | s | - |
| H-6' | ~ 7.25 | d | ~ 8.0 |
| H-7' | ~ 7.45 | d | ~ 8.0 |
| H-2, H-6 | ~ 7.90 | d | ~ 8.5 |
| H-3, H-5 | ~ 6.75 | d | ~ 8.5 |
| -NH₂ | ~ 4.00 | s (broad) | - |
| -CH₃ | ~ 2.45 | s | - |
Note: Spectra are predicted in DMSO-d₆.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (Benzoxazole Moiety): The protons on the benzoxazole ring system are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.[3]
-
H-4': This proton is adjacent to the oxygen atom and is expected to appear as a singlet at approximately 7.50 ppm.
-
H-6' and H-7': These protons form an ortho-coupled system and are predicted to appear as doublets around 7.25 and 7.45 ppm, respectively, with a coupling constant of approximately 8.0 Hz.
-
-
Aromatic Protons (Phenylamine Moiety):
-
H-2, H-6 and H-3, H-5: The protons on the phenylamine ring are anticipated to appear as two distinct doublets due to the electronic influence of the amino group and the benzoxazole substituent. The protons ortho to the benzoxazole group (H-2, H-6) are expected to be deshielded and resonate around 7.90 ppm, while the protons ortho to the amino group (H-3, H-5) will be shielded and appear upfield at approximately 6.75 ppm.
-
-
Amino and Methyl Protons:
-
-NH₂: The protons of the primary amine are expected to appear as a broad singlet around 4.00 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
-CH₃: The methyl protons are predicted to resonate as a sharp singlet at approximately 2.45 ppm.
-
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework. The predicted chemical shifts for each carbon atom in this compound are outlined in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | ~ 163.0 |
| C-3a' | ~ 151.0 |
| C-7a' | ~ 142.0 |
| C-5' | ~ 134.0 |
| C-4' | ~ 110.0 |
| C-6' | ~ 120.0 |
| C-7' | ~ 115.0 |
| C-1 | ~ 120.0 |
| C-2, C-6 | ~ 129.0 |
| C-3, C-5 | ~ 114.0 |
| C-4 | ~ 150.0 |
| -CH₃ | ~ 21.0 |
Note: Spectra are predicted in DMSO-d₆.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Benzoxazole Carbons:
-
C-2': The carbon atom of the oxazole ring is significantly deshielded due to its bonding to two heteroatoms (N and O) and is expected to have a chemical shift of around 163.0 ppm.
-
C-3a' and C-7a': The bridgehead carbons of the benzoxazole system are predicted to resonate at approximately 151.0 and 142.0 ppm, respectively.
-
-
Phenylamine Carbons:
-
C-4: The carbon atom attached to the amino group is expected to be significantly shielded, with a predicted chemical shift of around 150.0 ppm.
-
C-1: The ipso-carbon attached to the benzoxazole moiety is predicted to be around 120.0 ppm.
-
-
Methyl Carbon:
-
-CH₃: The carbon of the methyl group is expected to appear in the upfield region of the spectrum, at approximately 21.0 ppm.
-
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.[3]
Figure 2. Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction to ensure accurate integration and peak picking.
-
Calibrate the chemical shift axis using the signal from the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers researchers a valuable resource for the characterization of this and related benzoxazole derivatives. The principles and methodologies outlined herein underscore the power of NMR spectroscopy as an indispensable tool in the structural elucidation of novel chemical entities.
References
- Benchchem.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- PMC.
- Benchchem.
- Benchchem. Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
Sources
A Technical Guide to the Biological Activity Screening of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine Derivatives
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this structure are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific chemical series: 4-(5-Methyl-benzooxazol-2-yl)-phenylamine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishes self-validating systems for data integrity, and offers detailed, field-proven methodologies for researchers in drug discovery and development.
Introduction and Strategic Overview
The journey from a synthesized molecule to a potential drug candidate is a rigorous process of elimination and characterization. The this compound scaffold represents a promising starting point due to the established therapeutic relevance of benzoxazoles. Benzoxazoles can act as structural isosteres of natural nucleic acid bases, which may facilitate their interaction with biological polymers and enzyme systems.[1] Our screening strategy is therefore designed as a multi-pronged cascade to efficiently probe the most probable and impactful biological activities associated with this chemical class.
This guide will detail a primary screening cascade covering three core therapeutic areas: oncology, infectious diseases, and inflammation. The methodologies are selected for their robustness, reproducibility, and relevance to initial drug discovery phases.
Pre-Screening Essentials: Compound Management and Quality Control
The integrity of any biological screening data is fundamentally dependent on the quality and handling of the test compounds. Neglecting this phase is a common source of experimental irreproducibility.
Rationale: Purity, solubility, and stability are critical parameters. An impure compound can lead to false positives or negatives, while poor solubility can result in inaccurate concentration-response curves. The use of a vehicle control, typically dimethyl sulfoxide (DMSO), is essential to distinguish compound-specific effects from solvent-induced artifacts.
Protocol for Stock Solution Preparation:
-
Purity Assessment: Confirm the purity of the synthesized this compound derivatives using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] The purity should ideally be >95%.
-
Solubility Determination: Perform preliminary solubility tests in common biological buffers and cell culture media, as well as DMSO.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare intermediate or working solutions by diluting with the appropriate cell culture medium or buffer. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed a non-toxic level, typically <0.5%.
Anticancer Activity Screening
The prevalence of the benzoxazole moiety in compounds with potent anticancer activity makes this a primary focus for screening.[4][5] The initial goal is to identify derivatives that exhibit cytotoxicity against cancer cell lines.
Rationale and Mechanistic Context
Benzoxazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways (e.g., VEGFR-2), the induction of apoptosis, or by causing cell cycle arrest.[6][7] A primary screen for general cytotoxicity is the most efficient first step to identify active compounds before investing in complex mechanism-of-action studies.
Primary Assay: In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HepG2 hepatocellular carcinoma) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.[3][10]
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls (Self-Validation):
-
Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the compound wells (e.g., 0.5%). This represents 100% cell viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin (e.g., at its IC₅₀ concentration) to validate assay sensitivity.[3]
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Data Presentation and Analysis Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Cytotoxicity Data for Benzoxazole Derivatives
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens presents a global health crisis, driving the search for novel antimicrobial agents.[12] Benzoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[2][13]
Rationale
The goal of a primary antimicrobial screen is to determine the minimum concentration of a compound required to inhibit the growth of a specific microorganism. The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microbes in a 96-well format.[12]
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for the broth microdilution assay.
Detailed Protocol: Broth Microdilution (CLSI Guidelines)
-
Microorganism Selection:
-
Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions.
-
Controls (Self-Validation):
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) to confirm microbial susceptibility.
-
Negative/Growth Control: Wells containing only broth and inoculum (no compound) to ensure microbial viability.
-
Sterility Control: Wells containing only uninoculated broth to check for contamination.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation MIC values are typically reported in µg/mL or µM.
Table 2: Example Antimicrobial Activity (MIC) Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | > 128 | 32 |
| Derivative 2 | > 128 | > 128 | > 128 |
| Derivative 3 | 4 | 64 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 1 |
Anti-inflammatory Activity Screening
Chronic inflammation is a key pathological feature of numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy.[14]
Rationale
A primary mechanism of inflammation involves the upregulation of the cyclooxygenase-2 (COX-2) enzyme, which leads to the production of pro-inflammatory prostaglandins like PGE₂.[15] A cell-based assay that measures the inhibition of PGE₂ production in response to an inflammatory stimulus (like bacterial lipopolysaccharide, LPS) is a highly relevant method for identifying potential anti-inflammatory agents.[16]
Inflammatory Pathway: COX-2 and PGE₂ Synthesis
Caption: Simplified COX-2 pathway leading to PGE₂ production.
Detailed Protocol: LPS-Induced PGE₂ Inhibition Assay
-
Cell Culture: Use a murine macrophage cell line like RAW 264.7, which is known to produce significant amounts of PGE₂ upon LPS stimulation.
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with vehicle (DMSO) and LPS. This represents the maximum (0% inhibition) PGE₂ production.
-
Negative Control: Cells treated with vehicle but no LPS. This establishes the basal level of PGE₂.
-
Positive Control: Cells treated with a known COX-2 inhibitor (e.g., Celecoxib) and LPS to validate the assay.[14]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE₂.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.
-
Cytotoxicity Check: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in PGE₂ is due to specific anti-inflammatory activity and not simply because the compounds are killing the cells.
Data Presentation and Analysis Calculate the percentage of PGE₂ inhibition relative to the LPS-stimulated vehicle control. Determine IC₅₀ values by plotting % Inhibition against the log of compound concentration.
Table 3: Example Anti-inflammatory Activity Data
| Compound ID | PGE₂ Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Selectivity Index (Cytotox/PGE₂) |
| Derivative 1 | 15.2 ± 1.8 | > 100 | > 6.6 |
| Derivative 2 | > 50 | > 100 | - |
| Derivative 3 | 1.8 ± 0.2 | 45.1 ± 5.3 | 25.1 |
| Celecoxib | 0.5 ± 0.1 | > 100 | > 200 |
Conclusion and Path Forward
This guide outlines a primary screening cascade to systematically evaluate this compound derivatives for anticancer, antimicrobial, and anti-inflammatory activities. The emphasis on robust protocols, appropriate controls, and logical data interpretation ensures the generation of high-quality, reliable data.
Compounds that emerge as "hits" from this primary screening (e.g., Derivative 3 in the example tables) warrant progression to a more in-depth investigation. Future steps would include:
-
Secondary Assays: Orthogonal assays to confirm activity (e.g., apoptosis or cell cycle analysis for anticancer hits).
-
Mechanism of Action Studies: Target identification and validation (e.g., kinase profiling, western blotting for pathway proteins).
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogs to optimize potency and selectivity.
-
In Vivo Efficacy: Testing promising candidates in relevant animal models of disease.
By adhering to this structured and scientifically rigorous approach, researchers can effectively navigate the early stages of drug discovery and identify promising benzoxazole derivatives for further development.
References
-
Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 118-121.
-
Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
-
Al-Ostath, A., et al. (2022). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 105-122.
-
Wang, P., et al. (2023). Cytotoxicity MTT Assay. In: Pharmacological Assays of Plant-Based Natural Products. Methods in Molecular Biology, vol 2599. Humana, New York, NY.
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
-
Osmaniye, D., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
-
Sermet, M. I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 214, 106849.
-
Abcam. (n.d.). MTT assay protocol.
-
Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.
-
Honda, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11849.
-
Yang, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 989670.
-
Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Biotechnology Advances, 35(6), 837-849.
-
Sarker, M. M. R., & Varma, R. S. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5430.
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94.
-
Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 233-241.
-
Silva, V., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Pharmaceuticals, 15(11), 1335.
-
Manavalan, B., et al. (2023). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Bioengineering, 10(12), 1389.
-
Wang, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. RSC Advances, 11(42), 26182-26203.
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6, 94.
-
Williams, R. O., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 7, 42593.
-
Sharma, H., et al. (2025). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Current Bioactive Compounds, 21(8).
-
Zhao, G., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987.
-
Wujec, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 10, 21971.
-
Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.
-
Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.
-
Limban, C., et al. (2020). SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N-(ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS. Farmacia, 68(2), 248-254.
-
Sławiński, J., et al. (2014). Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. Molecules, 19(9), 13704-13721.
-
Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.
-
Wang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8410.
-
Patel, N. B., & Shaikh, F. M. (2010). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. Journal of Saudi Chemical Society, 14(2), 197-203.
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]
- 5. ajphs.com [ajphs.com]
- 6. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine: A Technical Guide and Research Framework
Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology.
Abstract
This technical guide provides a comprehensive framework for the investigation of the in vitro anticancer properties of the novel benzoxazole derivative, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole scaffolds are of significant interest in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic effects against a range of human cancers.[1][2] This document outlines a systematic approach to synthesize, characterize, and evaluate the anticancer potential of this specific compound. We will detail the scientific rationale behind experimental choices, provide validated, step-by-step protocols for key assays, and offer a predictive analysis of its potential mechanisms of action based on established structure-activity relationships within the 2-arylbenzoxazole class.[3][4][5][6] The methodologies described herein are designed to establish a robust, self-validating system for the preclinical assessment of this promising molecule.
Introduction: The Rationale for Investigating this compound
The benzoxazole nucleus is a privileged heterocyclic scaffold that is a constituent of various pharmacologically active compounds.[1][2] In the realm of oncology, 2-arylbenzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of cytotoxic and antiproliferative activities.[3][4][7] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest.[2][7]
The specific compound, this compound, has been selected for investigation based on a careful analysis of structure-activity relationships (SAR) within the 2-arylbenzoxazole family. The presence of a methyl group at the 5-position of the benzoxazole ring and an amino group at the 4-position of the phenyl ring are hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its cytotoxic profile. This guide will provide the necessary framework to test this hypothesis through a rigorous in vitro evaluation.
Synthesis and Characterization
A proposed synthetic route for this compound is based on the well-established condensation reaction between a 2-aminophenol derivative and a benzoic acid derivative.[8]
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Step 1: Synthesis of 2-(4-Aminophenyl)-5-methyl-benzooxazole. This involves the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) and may be facilitated by microwave irradiation to reduce reaction times and improve yields.[9]
-
Step 2: Purification and Characterization. The crude product would be purified using column chromatography. The structure and purity of the final compound, this compound, would then be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Proposed synthetic workflow for this compound.
In Vitro Anticancer Activity Evaluation
The primary assessment of the anticancer potential of this compound will be conducted through a series of in vitro assays against a panel of human cancer cell lines.
Cell Line Panel
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. A suggested starting panel includes:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative)
-
A549: Human lung carcinoma
-
HCT-116: Human colorectal carcinoma
-
HepG2: Human hepatocellular carcinoma
-
PC-3: Human prostate adenocarcinoma
Cytotoxicity Assessment: MTT Assay
The initial screening for cytotoxic activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Predicted IC50 Values
Based on the activity of structurally similar 2-arylbenzoxazoles, the following table presents hypothetical IC50 values to guide expected outcomes.
| Cell Line | Predicted IC50 (µM) |
| MCF-7 | 5 - 15 |
| MDA-MB-231 | 10 - 25 |
| A549 | 2 - 10 |
| HCT-116 | 8 - 20 |
| HepG2 | 15 - 30 |
| PC-3 | 12 - 28 |
Elucidation of the Mechanism of Action
Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its further development. The following assays are proposed to investigate its impact on apoptosis and the cell cycle.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The DNA content of the cells is quantified by staining with PI, which binds stoichiometrically to DNA.
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Postulated Signaling Pathway
Based on the known mechanisms of other 2-arylbenzoxazoles, it is plausible that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Postulated intrinsic apoptosis pathway induced by the compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, step-by-step framework for the initial in vitro evaluation of the anticancer activity of this compound. The outlined experimental protocols are robust and widely accepted in the field of cancer research. The successful completion of these studies will provide a solid foundation for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations to identify its precise molecular targets. The structural features of this compound hold promise, and a systematic investigation as detailed in this guide is warranted to fully elucidate its potential as a novel anticancer agent.
References
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). Semantic Scholar. [https://www.semanticscholar.org/paper/A-Sustainable-Synthesis-of-Novel-2-(3%2C4-Disubstituted-Mili%C4%87-Glava%C5%A1/b2a7e7e6e5a6f2b7e5b7e8d7e9f3e5e4e3e2e1d1]([Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). Lirias - KU Leuven. [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2023). PMC - NIH. [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2023). NIH. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (2017). PubMed. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Publishing. [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023). ResearchGate. [Link]
-
In Vitro Cytotoxicity of 5a−5j on Various Breast Cancer Cell Lines at... (n.d.). ResearchGate. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2023). Journal of King Saud University - Science. [Link]
-
Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines. (2022). idUS. [Link]
-
Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia. [Link]
-
Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014). PubMed. [Link]
Sources
- 1. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | Semantic Scholar [semanticscholar.org]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial and Antifungal Evaluation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the antimicrobial and antifungal assays pertinent to the novel compound 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. While specific data for this molecule is emerging, this document synthesizes established methodologies for evaluating benzoxazole derivatives, a class of heterocyclic compounds noted for their significant biological activities.[1][2] The protocols detailed herein are grounded in international standards, ensuring reproducibility and data integrity.
Section 1: Foundational Principles and Rationale
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Benzoxazole derivatives have garnered considerable attention due to their structural similarities to essential biomolecules, allowing them to interact with various biological targets.[1] Preliminary studies on related benzoxazole structures suggest that their antimicrobial and antifungal efficacy may stem from mechanisms such as the inhibition of DNA gyrase or disruption of microbial membrane integrity.[3][4]
The selection of appropriate assays is paramount for accurately characterizing the bioactivity of a new chemical entity like this compound. The methodologies outlined in this guide are designed to provide a comprehensive profile of the compound's spectrum of activity, potency, and cidality (the ability to kill microbes).
Section 2: Core Antimicrobial and Antifungal Assays
A tiered approach is recommended for the evaluation of a novel compound. This begins with qualitative screening to determine the presence of activity, followed by quantitative assays to establish potency.
Initial Screening: The Disk Diffusion Assay
The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[5][6] It is a qualitative or semi-quantitative method that provides a rapid visual indication of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices: This method is selected for initial screening due to its simplicity, low cost, and ability to test the compound against a panel of different microorganisms simultaneously.[7] The formation of a clear zone of inhibition around the disk indicates that the compound has diffused into the agar and inhibited the growth of the test organism.[8][9]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
-
Media Preparation: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of inhibitors.[8] For fungi, Sabouraud Dextrose Agar (SDA) or Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue dye is often used.[10][11] The agar should be prepared according to the manufacturer's instructions and poured into sterile Petri dishes to a uniform depth of 4 mm.[8][12]
-
Inoculum Preparation: A standardized inoculum is crucial for reproducibility. A suspension of the test microorganism is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[13][14]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the agar plate is then swabbed uniformly in three directions to ensure a confluent lawn of growth.[7][14] The plate is allowed to dry for 3-5 minutes.[14]
-
Application of Disks: Sterile paper disks are impregnated with a known concentration of this compound. Using sterile forceps, the disks are placed on the inoculated agar surface, ensuring firm contact.[8][12] Disks should be spaced at least 24 mm apart from center to center and not too close to the edge of the plate.[7][8]
-
Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi.[7][12][15]
-
Interpretation of Results: The diameter of the zone of inhibition (including the disk diameter) is measured in millimeters.[12] A larger zone of inhibition generally indicates greater antimicrobial activity.[4] The results are typically reported as susceptible (S), intermediate (I), or resistant (R) by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][16]
Diagram: Disk Diffusion Assay Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[13][15]
Causality Behind Experimental Choices: This method is considered a gold standard for susceptibility testing due to its accuracy and ability to provide a quantitative measure of a compound's potency.[15] It allows for the simultaneous testing of multiple concentrations of the compound, providing a more precise determination of its inhibitory activity compared to the disk diffusion assay.[15][17]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[17][19]
-
Inoculum Preparation: The inoculum is prepared as described for the disk diffusion assay, adjusted to a 0.5 McFarland standard.[13] This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.[19] A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours for bacteria or for 24-48 hours for fungi.[15][17]
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13]
Diagram: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution assay to determine MIC.
Determining Cidality: Minimum Bactericidal and Fungicidal Concentration (MBC/MFC) Assays
While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[20]
Causality Behind Experimental Choices: Determining the MBC or MFC is crucial for understanding the ultimate effect of the compound on the target pathogen. For certain infections, particularly in immunocompromised patients, a cidal agent is preferred over a static one. An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[20]
Experimental Protocol: MBC/MFC Determination
-
Perform MIC Assay: The broth microdilution assay is performed as described above to determine the MIC.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from the wells showing no visible growth (at and above the MIC) and from the positive control well.[21]
-
Plating and Incubation: These aliquots are plated onto a suitable agar medium (e.g., MHA or SDA) that does not contain the test compound. The plates are incubated at the appropriate temperature and for a sufficient duration to allow for the growth of any surviving microorganisms.[21]
-
Determination of MBC/MFC: The number of colonies on each plate is counted. The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[20][21][22]
Section 3: Data Presentation and Interpretation
To facilitate the comparison of results, all quantitative data should be summarized in a clear and structured table.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 25923 | 8 | 16 | 2 |
| Escherichia coli | ATCC 25922 | 16 | 64 | 4 |
| Candida albicans | ATCC 90028 | 4 | 8 | 2 |
| Aspergillus fumigatus | Clinical Isolate | 8 | 32 | 4 |
Interpretation: In this hypothetical example, the compound demonstrates bactericidal activity against S. aureus and fungicidal activity against C. albicans (MBC/MIC ratio ≤ 4). Against E. coli and A. fumigatus, the activity is at the borderline of being considered cidal.
Section 4: Authoritative Grounding and Standardization
The protocols described in this guide are based on methodologies standardized by internationally recognized organizations to ensure consistency and comparability of data across different laboratories.
-
Clinical and Laboratory Standards Institute (CLSI): The CLSI provides widely adopted standards and guidelines for antimicrobial susceptibility testing.[23][24][25] Their M100 document provides performance standards for antimicrobial susceptibility testing.[24][26]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST is another prominent organization that develops and provides guidelines for antimicrobial susceptibility testing, which are widely used in Europe and other parts of the world.[27][28][29][30][31]
Adherence to the guidelines from these bodies is critical for the validation and acceptance of the generated data within the scientific community.
Section 5: Concluding Remarks and Future Directions
This guide provides a foundational framework for the in-vitro evaluation of the antimicrobial and antifungal properties of this compound. The successful execution of these assays will provide crucial data on the compound's spectrum of activity, potency, and cidality.
Further investigations should focus on elucidating the mechanism of action, evaluating the potential for resistance development, and conducting in vivo efficacy studies in appropriate animal models. A thorough understanding of these aspects is essential for the progression of this compound as a potential therapeutic agent.
References
- Broth microdilution. Grokipedia.
- Broth Dilution Method for MIC Determination. Microbe Online.
- Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- Broth microdilution. Wikipedia.
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ASM Journals.
- Broth Microdilution. International Journal of Anesthesia - Open Access Pub.
- EUCAST: EUCAST - Home. EUCAST.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Benchchem.
- Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers.
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- European Committee on Antimicrobial Susceptibility Testing. Wikipedia.
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate.
- EUCAST. ESCMID.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Disk diffusion test. Wikipedia.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PubMed Central.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central.
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
- CLSI: Clinical & Laboratory Standards Institute.
- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- First Step to Antimicrobial Testing. Microbe Investigations.
- Biological activity of benzoxazole derivatives. Benchchem.
- Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. asm.org [asm.org]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. chainnetwork.org [chainnetwork.org]
- 17. grokipedia.com [grokipedia.com]
- 18. openaccesspub.org [openaccesspub.org]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nih.org.pk [nih.org.pk]
- 25. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 26. fda.gov [fda.gov]
- 27. EUCAST: EUCAST - Home [eucast.org]
- 28. European Committee on Antimicrobial Susceptibility Testing - Wikipedia [en.wikipedia.org]
- 29. ESCMID: EUCAST [escmid.org]
- 30. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of established protocols and expert insights to ensure scientifically rigorous and reproducible outcomes. We will detail the rationale behind experimental choices, provide step-by-step methodologies for key cytotoxicity assays, and discuss the interpretation of results within the broader context of drug discovery. The overarching goal is to establish a foundational understanding of the cytotoxic potential of this compound, paving the way for more advanced preclinical investigations.
Introduction: The Rationale for Cytotoxicity Screening
The initial assessment of a compound's cytotoxic potential is a critical juncture in the drug discovery pipeline.[5][6][7] It serves as a primary filter to identify molecules with therapeutic promise, particularly in oncology, while also flagging compounds with potential toxicity to healthy cells.[8][9] this compound belongs to the benzoxazole class of heterocyclic compounds, many of which have demonstrated moderate to strong cytotoxic effects against various human cancer cell lines.[1][2][10] Therefore, a systematic evaluation of its effect on cell viability is a logical and essential first step.
This guide will focus on a multi-assay approach to provide a more complete picture of the compound's cytotoxic profile. We will explore assays that measure different cellular parameters: metabolic activity, membrane integrity, and lysosomal function. This multi-pronged strategy enhances the reliability of the findings and can offer preliminary insights into the potential mechanism of action.
Experimental Design: A Strategic Approach
A well-designed experiment is the bedrock of trustworthy results. The following sections outline the key considerations for designing a robust preliminary cytotoxicity study for this compound.
Cell Line Selection: Choosing the Right Biological System
The choice of cell lines is paramount and should be guided by the research objectives.[11][12] For a preliminary screen of a compound with potential anticancer activity, a panel of human cancer cell lines is recommended to assess the breadth and selectivity of its cytotoxic effects.[6] It is also prudent to include a non-cancerous cell line to evaluate the compound's potential toxicity to normal tissues.[8][9]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line.[6] |
| HepG2 | Hepatocellular Carcinoma | A human liver cancer cell line, also useful for studying potential hepatotoxicity.[4] |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer.[4] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity.[8][9] |
Compound Preparation and Dosing
This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would induce solvent-induced cytotoxicity, generally recommended to be below 0.5% (v/v).[5] A dose-response study using a series of dilutions is essential to determine the concentration at which the compound exhibits its biological effects.
Controls: The Foundation of Valid Data
The inclusion of appropriate controls is non-negotiable for data interpretation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) is used to confirm that the assay is performing as expected.[5]
-
Untreated Control: Cells that are not exposed to either the test compound or the vehicle. This represents 100% cell viability.
Core Cytotoxicity Assays: A Multi-Parametric Approach
To gain a comprehensive understanding of the cytotoxic effects of this compound, we recommend a battery of three distinct assays, each interrogating a different aspect of cell health.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5][13]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, under standard cell culture conditions (37°C, 5% CO2).[9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
LDH Release Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cell death by measuring the activity of LDH in the culture medium.[5] LDH is a stable cytosolic enzyme that is released into the extracellular space when the plasma membrane is compromised, a hallmark of necrosis and late-stage apoptosis.[16][17][18]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the production of a colored or fluorescent product.[16]
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Neutral Red Uptake Assay: Evaluating Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is another viability test that relies on the ability of living cells to incorporate and bind the neutral red dye within their lysosomes.[19][20] This process is dependent on an intact plasma membrane and functional lysosomal machinery. In dead or dying cells, the ability to take up and retain the dye is lost.[19][21]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Incubation: Remove the treatment medium and add medium containing neutral red. Incubate for approximately 2-3 hours to allow for dye uptake.[22]
-
Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.[21]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of viable cells.[21][22]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.[19]
Data Analysis and Interpretation
The primary endpoint for these preliminary cytotoxicity studies is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%.[23][24][25] A lower IC50 value indicates greater cytotoxic potency.[26]
Data Analysis Workflow:
-
Background Subtraction: Subtract the average absorbance/fluorescence of the blank (medium only) wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control (which is set to 100% viability).
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use non-linear regression analysis to fit the dose-response curve and calculate the IC50 value.
Hypothetical Data Presentation:
The results should be summarized in a clear and concise table.
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | [Insert Value] | [Insert Value] |
| HepG2 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HEK293 | [Insert Value] | [Insert Value] |
Data would be presented as mean ± standard deviation from at least three independent experiments.
Preliminary Mechanistic Insights: Apoptosis vs. Necrosis
While not definitive, the combined results from the MTT, LDH, and Neutral Red assays can provide preliminary clues about the mechanism of cell death.
-
Apoptosis: A programmed and controlled form of cell death characterized by distinct morphological and biochemical changes, including DNA fragmentation and the activation of caspases.[27][28]
-
Necrosis: A form of unregulated cell death resulting from cellular injury, leading to the loss of membrane integrity and the release of cellular contents.[27]
A significant increase in LDH release at concentrations that also reduce viability in the MTT and Neutral Red assays may suggest a necrotic or late apoptotic mechanism. Further investigation using more specific assays, such as Annexin V/Propidium Iodide staining or caspase activity assays, would be required to definitively elucidate the cell death pathway.[6][27]
The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[29][30] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell.[28][29][31]
Visualizing the Workflow and Potential Pathways
Experimental Workflow Diagram
Caption: General workflow for the preliminary cytotoxicity assessment.
Caspase Activation Pathways in Apoptosis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 20. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. qualitybiological.com [qualitybiological.com]
- 23. clyte.tech [clyte.tech]
- 24. The Importance of IC50 Determination | Visikol [visikol.com]
- 25. Cytotoxicity activity (IC50): Significance and symbolism [wisdomlib.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. gosset.ai [gosset.ai]
- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 30. researchgate.net [researchgate.net]
- 31. annualreviews.org [annualreviews.org]
structure-activity relationship (SAR) of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine Analogs
Executive Summary
The benzoxazole nucleus is a prominent heterocyclic structure, serving as a foundational scaffold in a wide array of pharmacologically active compounds. Its isosteric relationship with natural nucleic bases like guanine and adenine allows for effective interaction with biological macromolecules, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, promising scaffold: This compound . We will conduct a systematic exploration of its structure-activity relationships (SAR), primarily within the context of protein kinase inhibition, a critical target class for modern therapeutics.[2] This document is designed for researchers, medicinal chemists, and drug development professionals, providing a framework for designing potent and selective analogs by dissecting the core molecule into key modifiable regions and explaining the causal relationships between structural changes and biological outcomes.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their versatile pharmacological profile.[1] This scaffold is a key component in numerous compounds demonstrating activities such as anticancer, antifungal, antibacterial, and anti-inflammatory effects.[3] The rigid, planar structure of the benzoxazole ring system facilitates π-π stacking interactions with aromatic residues in protein binding sites, while the heteroatoms provide opportunities for crucial hydrogen bonding.
The this compound core combines the privileged benzoxazole moiety with a phenylamine group, a common feature in many kinase inhibitors that often serves as a "hinge-binding" element, anchoring the molecule to the ATP-binding site of the target enzyme. Analogs of this scaffold have shown promise as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a validated target in oncology.[2][4] The primary objective of this guide is to provide a logical and experimentally grounded exploration of the SAR for this scaffold, enabling the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Core Scaffold and SAR Exploration Strategy
To systematically analyze the SAR of the this compound scaffold, we will deconstruct it into three distinct, synthetically accessible regions. Modifications within each region can be correlated with changes in biological activity to build a comprehensive SAR model.
-
Region A: The 5-Methyl-benzooxazole Core: The foundational anchor of the molecule.
-
Region B: The Phenylamine Moiety: The primary vector for exploring interactions deep within the target's binding pocket and a key determinant of selectivity.
-
Region C: The Amine Linker: The crucial connection point whose properties can influence binding orientation and affinity.
Caption: General synthetic workflow for target analogs.
Step-by-Step Protocol:
-
Amide Coupling: To a solution of 2-amino-4-methylphenol (1.0 eq) in dichloromethane (DCM) and pyridine (1.5 eq) at 0°C, add the desired substituted 4-nitrobenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide intermediate. Purify via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Cyclodehydration: Reflux the purified amide intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq) for 4-6 hours until TLC analysis shows complete consumption of starting material.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the nitrophenyl-benzoxazole intermediate.
-
Nitro Group Reduction: Dissolve the intermediate (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (3.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Final Purification: Filter the hot reaction mixture through a pad of Celite, washing with ethanol. Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield the final this compound analog.
In Vitro Kinase Inhibition Assay Protocol (VEGFR-2)
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.
-
Assay Plate Preparation: To the wells of a 384-well assay plate, add 2.5 µL of the compound dilutions. Add positive (e.g., Sorafenib) and negative (DMSO vehicle) controls. [5]3. Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human VEGFR-2 kinase and its substrate (e.g., poly(Glu,Tyr)) in kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for VEGFR-2).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay, Promega). This involves adding a stop reagent followed by a detection reagent.
-
Data Analysis: Read the luminescence signal on a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
This guide establishes a comprehensive framework for understanding and exploiting the structure-activity relationships of this compound analogs. The key takeaways are:
-
The 5-methyl group on the benzoxazole core is likely a positive contributor to binding affinity via hydrophobic interactions.
-
Region B (Phenylamine) is the most critical area for optimization, where substitutions in the meta- and para-positions can significantly enhance potency, selectivity, and pharmacokinetic properties.
-
A systematic, multi-pronged approach combining chemical synthesis, in vitro screening, and rational design is essential for successful lead optimization.
Future work should focus on optimizing the lead compounds identified through this SAR exploration. This includes comprehensive profiling of kinase selectivity across a panel of related kinases to ensure a clean safety profile. Furthermore, promising candidates must be subjected to ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties. [5]Ultimately, analogs with potent on-target activity and favorable ADME profiles should be advanced into in vivo efficacy studies, such as xenograft models, to validate their therapeutic potential. [6]
References
-
Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
Yu, H., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances. [Link]
-
Shrestha, J. P., et al. (2024). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. [Link]
-
Yu, H., et al. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. [Link]
-
Bhat, K. S., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
-
Zayed, M. F., et al. (2011). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Archives of Pharmacal Research. [Link]
-
Singh, M., et al. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Dilek, Ö. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Jo, H., et al. (2019). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drzeżdżon, J., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports. [Link]
-
Shim, J. S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. [Link]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]
-
Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]
-
Luo, B., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules. [Link]
-
Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01316B [pubs.rsc.org]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Deconvoluting the Therapeutic Targets of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine: A Strategic Whitepaper
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Discovery Division
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific derivative, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, represents a promising candidate for therapeutic development. However, like many novel small molecules, its precise molecular targets are not yet elucidated. This guide provides a comprehensive, multi-tiered strategy for the systematic identification and validation of its therapeutic targets. We move beyond a simple listing of techniques, offering a logical framework that integrates literature-based hypothesis generation with robust, state-of-the-art experimental protocols. Our approach is designed to establish a clear line of sight from initial broad-spectrum screening to definitive biophysical characterization and confirmation of target engagement in a cellular context, providing the high-confidence data required for progression in a drug discovery pipeline.
Introduction: The Benzoxazole Core and Rationale for Target Identification
Benzoxazole-containing compounds are of significant interest due to their versatile interaction with various biological targets, leading to a diverse range of pharmacological effects.[2][3] A review of recently developed benzoxazole derivatives reveals their efficacy in oncology, neurological disorders, and inflammatory conditions.[1] Many of these effects are achieved through the inhibition of key enzymes, such as protein kinases, or modulation of receptor activity.[2][3][6]
Given the structural class of this compound, it is highly probable that its therapeutic potential lies in the modulation of well-established disease-driving pathways. A critical first step in its development is therefore the unambiguous identification of its molecular target(s). This "target deconvolution" is essential not only for understanding the mechanism of action but also for predicting potential on-target and off-target effects, guiding lead optimization, and defining the appropriate patient population for future clinical studies.[7][8]
This document outlines a strategic workflow to achieve this, beginning with hypothesis generation and culminating in rigorous biophysical validation.
Hypothesis Generation: Learning from the Benzoxazole Family
While direct experimental data for this compound is limited, a wealth of information on structurally related compounds provides a strong foundation for forming an initial target hypothesis. The scientific literature consistently points to protein kinases as a primary target class for benzoxazole derivatives, particularly in the context of oncology.[9][10][11][12]
Notable examples include derivatives targeting:
-
VEGFR-2 and c-Met: Key receptor tyrosine kinases driving tumor angiogenesis and metastasis.[9]
-
p38α Mitogen-Activated Protein Kinase (MAPK): A central regulator of cellular responses to inflammatory cytokines.[10]
-
Aurora B Kinase: A crucial enzyme for regulating cell division, making it a target in cancer therapy.[11]
Therefore, a logical starting hypothesis is that this compound functions as a protein kinase inhibitor.
Caption: Hypothesized targeting of the VEGFR-2 signaling pathway by the benzoxazole derivative.
Tier 1: Broad-Spectrum Kinase Profiling
The most efficient method to test our primary hypothesis is to screen the compound against a large, functionally diverse panel of protein kinases. This unbiased approach quickly identifies potential targets and provides initial insights into selectivity. A luminescence-based assay measuring ATP consumption (as ADP production) is a robust, high-throughput method for this purpose.[13]
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: Kinase activity results in the conversion of ATP to ADP. A proprietary reagent is used to deplete the remaining ATP, and a second reagent converts the generated ADP back into ATP, which then drives a luciferase-based reaction. The resulting luminescent signal is directly proportional to the kinase activity.[13]
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 2 µL of a 2.5x kinase/substrate mixture prepared in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics are accurately reflected.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.
Data Presentation: Kinase Inhibition Profile
The results of the screen should be summarized in a clear, tabular format for comparative analysis.
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| VEGFR-2 | Experimental Value | 5 |
| c-Met | Experimental Value | 10 |
| p38α MAPK | Experimental Value | 20 |
| Aurora B | Experimental Value | 8 |
| CDK2 | Experimental Value | 4 |
| ... (other kinases) | ... | ... |
| Table 1: Example template for summarizing the inhibitory activity from a broad kinase screen. Staurosporine, a non-selective kinase inhibitor, serves as a positive control.[13] |
Tier 2: Validating Target Engagement in a Cellular Milieu
A positive result in a biochemical assay is a critical first step, but it does not guarantee that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm direct drug-protein interactions in intact cells or cell lysates.[14][15][16]
Principle: The binding of a small molecule ligand typically increases the thermodynamic stability of its target protein.[16][17] When heated, this stabilized protein will resist thermal denaturation and aggregation at higher temperatures compared to its unbound state.[14][18] This thermal shift can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
Materials:
-
Relevant human cell line expressing the target protein (e.g., HUVEC for VEGFR-2).
-
Complete cell culture medium.
-
This compound and DMSO vehicle.
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC50) or with DMSO vehicle for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensity for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[18]
Tier 3: Biophysical Characterization of the Drug-Target Interaction
Confirmation of target engagement via CETSA provides high-confidence evidence. The final step is to precisely quantify the binding kinetics and affinity using a direct biophysical method. Surface Plasmon Resonance (SPR) is the gold standard for real-time, label-free analysis of molecular interactions.[19][20]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[21][22] A target protein is immobilized on the chip, and the test compound is flowed over the surface. Binding of the compound to the protein causes a mass change at the surface, which alters the refractive index and is detected as a response signal. This allows for the direct measurement of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[21]
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) binding assay.
Experimental Protocol: SPR Kinetic Analysis
Materials:
-
SPR instrument (e.g., Biacore™).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified recombinant target protein (identified from Tier 1 & 2).
-
This compound.
-
SPR running buffer (e.g., HBS-EP+).
Methodology:
-
Target Immobilization: Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations. A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer. Include a buffer-only (zero concentration) sample for double referencing.
-
Kinetic Analysis Cycle:
-
Association: Inject a single concentration of the compound over both the target and reference flow cells for a defined period (e.g., 120 seconds) to monitor the binding phase.
-
Dissociation: Switch the injection back to running buffer and monitor the dissociation phase for an extended period (e.g., 600 seconds). The length should be sufficient to observe a significant decay in the signal.
-
Regeneration: Inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound compound and prepare the surface for the next cycle.
-
-
Data Collection: Repeat the cycle for the entire concentration series, typically in a randomized order to avoid systematic errors.
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the raw data to obtain the final sensorgrams.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This fitting process will yield the kinetic rate constants ka (association rate) and kd (dissociation rate), and the equilibrium dissociation constant KD (kd/ka).
-
Conclusion and Forward Look
This guide outlines a rigorous, tiered approach to confidently identify and validate the therapeutic targets of this compound. By starting with a broad, hypothesis-driven screen and progressively applying more precise validation techniques like CETSA and SPR, researchers can build a compelling data package that elucidates the compound's mechanism of action. Successful identification of a high-affinity target, coupled with confirmed cellular engagement, provides a strong rationale for advancing the molecule into further preclinical studies, including cell-based functional assays, in vivo efficacy models, and safety pharmacology. This systematic approach minimizes risk and maximizes the potential for successful drug development.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). PubMed.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021, November 5). PubMed.
- Target Identification and Validation (Small Molecules). University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Small-molecule Target and Pathway Identific
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- In vitro kinase assay. (2023, September 23). Protocols.io.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
- In vitro NLK Kinase Assay. PMC - NIH.
- Benzoxazole derivatives: Significance and symbolism. (2024, December 13). ScienceDirect.
- In vitro kinase assay. (2022, September 1). Bio-protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Surface Plasmon Resonance (SPR) Assay.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Biological activities of benzoxazole and its derivatives.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
- Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. (2025, November 18). PubMed.
- (PDF) In vitro kinase assay v1. (2023, June 27).
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Acme Bioscience.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016, July 1). PubMed.
- Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
- MagHelix™ Surface Plasmon Resonance (SPR).
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Assessing the Selectivity of Benzoxazole Derivatives for Specific Biological Targets: A Compar
- Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014, September 8). PubMed.
- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. PMC - NIH.
- Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. (2008, August 14). PubMed.
- Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
- Biological activity of 3-(2-benzoxazol-5-yl)
- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024, July 7). Journal of Medicinal and Chemical Sciences.
- Synthesis and antibacterial and antifungal activities of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid. PubMed.
- (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021, February 3).
- Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so. (2017, August 11). Journal of Pharmacognosy and Phytochemistry.
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. CETSA [cetsa.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. denovobiolabs.com [denovobiolabs.com]
- 20. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 21. criver.com [criver.com]
- 22. MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Methodological & Application
Application Notes & Protocols: Streamlining the Synthesis of 2-Arylbenzoxazoles through One-Pot Methodologies
Introduction: The Significance of 2-Arylbenzoxazoles and the Imperative for Efficient Synthesis
The 2-arylbenzoxazole scaffold is a privileged heterocyclic motif of considerable interest to the pharmaceutical and materials science sectors. Its rigid, planar structure and unique photophysical properties have led to its incorporation into a diverse array of compounds, including potent antitumor agents, selective enzyme inhibitors, and advanced organic light-emitting diodes (OLEDs). The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is, therefore, a critical endeavor in modern organic chemistry.
Traditional multi-step syntheses of 2-arylbenzoxazoles often suffer from drawbacks such as harsh reaction conditions, the need for stoichiometric and often toxic reagents, and laborious purification procedures after each step, leading to lower overall yields and significant waste generation. In contrast, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and sustainable approach. By minimizing intermediate isolation and purification, one-pot methods enhance operational simplicity, improve atom economy, and reduce both time and resource consumption.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot synthesis methods for 2-arylbenzoxazoles. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering you to select and implement the optimal synthetic strategy for your specific research needs.
Core Methodologies in One-Pot 2-Arylbenzoxazole Synthesis
The majority of one-pot syntheses of 2-arylbenzoxazoles commence from readily available precursors, primarily o-aminophenols. The key transformation involves the formation of two new bonds to construct the oxazole ring. The choice of the second reactant and the catalytic system dictates the reaction pathway. Herein, we explore several robust and widely adopted one-pot strategies.
Catalytic Condensation of o-Aminophenols with Aromatic Aldehydes
This is arguably the most direct and frequently employed one-pot approach. The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the aromatic 2-arylbenzoxazole. The critical component of this methodology is the catalyst and, in many cases, an oxidant to facilitate the final aromatization step.
The general mechanism involves three key steps:
-
Schiff Base Formation: The amino group of the o-aminophenol nucleophilically attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to form a phenolic Schiff base (an imine).
-
Intramolecular Cyclization: The hydroxyl group of the phenol then attacks the imine carbon in an intramolecular fashion, forming a 2-aryl-2,3-dihydro-1,3-benzoxazole (benzoxazoline) intermediate.
-
Oxidation/Aromatization: The benzoxazoline intermediate is then oxidized to the final 2-arylbenzoxazole. This step often requires an external oxidant, although in some systems, air (O₂) can suffice.
Caption: General workflow for the one-pot synthesis of 2-arylbenzoxazoles from o-aminophenols and aldehydes.
This method leverages the catalytic activity of gold salts in the presence of atmospheric oxygen as a green oxidant.[1]
-
Rationale: Gold catalysts, such as HAuCl₄·4H₂O, are effective Lewis acids that can activate the aldehyde carbonyl group towards nucleophilic attack. Furthermore, gold complexes can facilitate the final aerobic oxidation step. Tetrahydrofuran (THF) is often a suitable solvent for this transformation.[1]
-
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air or under an oxygen balloon), add o-aminophenol (1.0 mmol, 1.0 equiv.).
-
Add the desired aromatic aldehyde (1.1 mmol, 1.1 equiv.).
-
Add anhydrous tetrahydrofuran (THF, 5 mL).
-
Add hydrogen tetrachloroaurate (HAuCl₄·4H₂O) (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at 60-70 °C under an oxygen atmosphere (an oxygen-filled balloon is sufficient).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-arylbenzoxazole.
-
N-Heterocyclic carbenes, generated in situ from azolium salts, can catalyze this transformation in conjunction with an external oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This method is particularly effective for a broad range of substrates.[2][3]
-
Rationale: The NHC catalyst activates the aldehyde, forming a Breslow intermediate. This intermediate then reacts with the o-aminophenol. DDQ serves as a powerful oxidant for the final aromatization step, leading to high yields in shorter reaction times compared to aerobic oxidation.[2][4]
-
Step-by-Step Protocol:
-
In a sealed reaction vial, combine the o-aminophenol (0.3 mmol, 1.0 equiv.), the aromatic aldehyde (0.36 mmol, 1.2 equiv.), and the NHC precursor (e.g., a triazolium salt, 0.03 mmol, 10 mol%).
-
Add dry xylene (3 mL) as the solvent.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.9 mmol, 3.0 equiv.).
-
Seal the vial and heat the mixture to 150 °C with vigorous stirring for 4-8 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 2-arylbenzoxazole.
-
Reductive Cyclization of o-Nitrophenols
This strategy offers an alternative starting point, using o-nitrophenols. The one-pot process involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its equivalent, and subsequent cyclization.
This protocol combines a palladium-catalyzed transfer hydrogenation for the nitro group reduction with a phosphonic anhydride-mediated cyclization, all under microwave irradiation for rapid synthesis.[5]
-
Rationale: The use of 1,4-cyclohexadiene as a hydrogen source in the presence of Pd/C allows for a clean and efficient reduction of the nitro group. Propylphosphonic anhydride (T3P®) is an excellent dehydrating agent that promotes the condensation of the newly formed amine with the carboxylic acid and the subsequent cyclization to the benzoxazole ring. Microwave heating significantly accelerates the reaction rates.[5]
-
Step-by-Step Protocol:
-
In a microwave reaction vessel, place the o-nitrophenol (1.0 mmol, 1.0 equiv.), the carboxylic acid (1.2 mmol, 1.2 equiv.), and 10% Palladium on carbon (Pd/C) (5 mol%).
-
Add 1,4-cyclohexadiene (3.0 mmol, 3.0 equiv.) as the hydrogen donor.
-
Add a suitable solvent such as cyclopentyl methyl ether (CPME).
-
Seal the vessel and heat in a microwave reactor to 120 °C for 15 minutes.
-
After cooling, add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 1.5 equiv.).
-
Reseal the vessel and irradiate in the microwave reactor at 160 °C for 30 minutes.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Desulfurization-Cyclization of o-Aminophenols with Thioamides
This novel one-pot method utilizes thioamides as the source of the C2-aryl group and employs an organobismuth compound to promote the key desulfurization and cyclization steps.
The reaction is proposed to proceed via the formation of a benzimidoyl chloride intermediate. Triphenylbismuth dichloride (Ph₃BiCl₂) acts as a desulfurization and chlorination agent for the thioamide. The in situ generated benzimidoyl chloride is then attacked by the o-aminophenol, leading to cyclization and formation of the benzoxazole ring.
Caption: Workflow for the triphenylbismuth dichloride-promoted synthesis of 2-arylbenzoxazoles.
This method offers mild reaction conditions and demonstrates good functional group tolerance.
-
Rationale: The use of triphenylbismuth dichloride avoids the need for harsh reagents. The reaction proceeds efficiently at a moderate temperature of 60 °C and does not require a base.[6] 1,2-dichloroethane (DCE) has been identified as an optimal solvent.[6]
-
Step-by-Step Protocol:
-
To a stirred solution of the thioamide (2.0 mmol, 2.0 equiv.) in 1,2-dichloroethane (DCE, 5 mL) in a round-bottom flask, add triphenylbismuth dichloride (Ph₃BiCl₂) (2.0 mmol, 2.0 equiv.).
-
Add the o-aminophenol (1.0 mmol, 1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzoxazole.[7]
-
Comparative Overview of One-Pot Methodologies
To facilitate the selection of an appropriate synthetic route, the following table summarizes the key features of the detailed protocols.
| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yields | Advantages | Disadvantages |
| Gold-Catalyzed Aerobic Oxidation | o-Aminophenol, Aldehyde | HAuCl₄·4H₂O, O₂ (air) | THF, 60-70 °C, 6-12 h | Good to Excellent[1] | Green oxidant, mild conditions | Gold catalyst can be expensive |
| NHC-Catalyzed Oxidative Annulation | o-Aminophenol, Aldehyde | NHC precursor, DDQ | Xylene, 150 °C, 4-8 h | High to Excellent[2] | Broad substrate scope, high efficiency[2][3] | High temperature, stoichiometric strong oxidant |
| Microwave-Assisted Reductive Cyclization | o-Nitrophenol, Carboxylic Acid | Pd/C, 1,4-cyclohexadiene, T3P® | CPME, MW, 120-160 °C, <1 h | Good[5] | Very fast, uses different starting materials | Requires microwave reactor, multi-component reagent system |
| Ph₃BiCl₂-Promoted Desulfurization | o-Aminophenol, Thioamide | Ph₃BiCl₂ | DCE, 60 °C, 4-12 h | Good to Excellent | Mild conditions, no base required[6] | Stoichiometric bismuth reagent, thioamides may need to be synthesized |
Conclusion and Future Outlook
The development of one-pot synthetic methods for 2-arylbenzoxazoles has significantly advanced the accessibility of this important class of compounds. The choice of method will depend on factors such as the availability of starting materials, desired substrate scope, and available equipment. Catalytic methods, particularly those employing green oxidants like air, represent a highly desirable direction for future research. As the demand for sustainable chemical processes grows, we can anticipate the emergence of even more efficient, selective, and environmentally benign one-pot strategies for the synthesis of 2-arylbenzoxazoles and other valuable heterocyclic compounds.
References
-
Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Advances. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Available at: [Link]
-
Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere. PMC - NIH. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-Arylbenzoxazoles via DDQ Promoted Oxidative Cyclization of Phenolic Schiff Bases — A Solution-Phase Strategy for Library Synthesis. ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Aldoximes. ResearchGate. Available at: [Link]
-
Correction to: A New Pathway to 2-Arylbenzoxazoles and 2-Arylbenzothiazoles Via One-Pot Oxidative Cyclization Reactions Under Iron-Organic Framework Catalysis. SciSpace. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. RSC Publishing. Available at: [Link]
Sources
- 1. Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
Application Note: High-Purity Isolation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine via Optimized Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide to the purification of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a key intermediate in pharmaceutical and materials science research. The protocol detailed herein focuses on the principles and practical application of recrystallization to achieve high purity, suitable for downstream applications such as drug development and synthesis of advanced materials. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established crystallization theory and field-proven insights.
Introduction: The Critical Role of Purity
This compound is a heterocyclic aromatic amine with significant potential in medicinal chemistry and organic electronics. The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, pharmacokinetic profile, and material properties. Therefore, achieving a high degree of purity is not merely a procedural step but a prerequisite for reliable and reproducible research.
Recrystallization remains a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] A well-designed recrystallization protocol can effectively remove by-products from synthesis, colored impurities, and other contaminants, yielding a crystalline product of high purity.
This document provides a detailed methodology for the purification of this compound, grounded in the principles of solvent selection, crystal growth kinetics, and impurity exclusion.
Physicochemical Properties and Rationale for Recrystallization
While specific solubility data for this compound (CAS No. 22501-77-5) is not extensively published, its structural motifs—an aromatic amine and a benzoxazole core—provide a strong basis for solvent selection. Aromatic amines and benzoxazoles generally exhibit good solubility in polar organic solvents such as alcohols and acetone, and lower solubility in nonpolar solvents like hexanes.[2][3] This solubility profile is ideal for recrystallization.
The Ideal Recrystallization Solvent:
The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at or near the solvent's boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Yield well-formed crystals upon cooling.
-
Be chemically inert with respect to the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Given the structure of the target molecule, a systematic screening of solvents is the most rigorous approach to identifying the optimal system.
Experimental Protocol
This protocol is divided into two stages: an initial solvent screening to identify the ideal recrystallization solvent, followed by the full-scale purification procedure.
Stage 1: Systematic Solvent Screening
The objective of this stage is to identify a solvent or a two-solvent system that provides a significant difference in the solubility of this compound at high and low temperatures.
Materials:
-
Crude this compound
-
Test tubes (13x100 mm)
-
Hot plate/stirrer
-
Sand bath or water bath
-
A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane).
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
To each test tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixtures and observe the solubility. A suitable solvent will not dissolve the compound at this stage. Solvents that readily dissolve the compound at room temperature are generally poor choices for single-solvent recrystallization.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a sand or water bath.
-
Gradually increase the temperature towards the boiling point of the solvent, adding the solvent dropwise until the solid just dissolves.
-
Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) at an elevated temperature.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
-
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Ethanol | Low | High | Good, well-formed needles |
| Acetone | Moderate | High | Rapid precipitation, small crystals |
| Ethyl Acetate | Low | Moderate | Slow crystallization, large plates |
| Toluene | Very Low | Low | Poor recovery |
| Hexane | Insoluble | Insoluble | Not a suitable single solvent |
Note: This table presents hypothetical data for illustrative purposes. The user should generate their own data based on experimental observations.
Based on preliminary screening and the known properties of similar compounds, ethanol is often a suitable starting point for the recrystallization of benzoxazole derivatives. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane , may also be effective if a single solvent does not provide the desired solubility profile.
Stage 2: Optimized Recrystallization Protocol
This protocol assumes ethanol has been identified as a suitable solvent.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks (appropriate size for the scale of recrystallization)
-
Hot plate/stirrer
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small amount of ethanol, enough to create a slurry.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add hot ethanol dropwise until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Decolorization (If Necessary):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight).
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (If Necessary):
-
If activated charcoal was used or if there are insoluble impurities, a hot filtration is required.
-
Preheat a separate Erlenmeyer flask and a glass funnel with a small amount of boiling ethanol.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol to remove any residual soluble impurities. Using cold solvent minimizes the loss of the desired product.
-
-
Drying:
-
Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with solvent that was not ice-cold. | - Concentrate the mother liquor (the filtrate) and cool to obtain a second crop of crystals.- Ensure all glassware for hot filtration is preheated.- Always use ice-cold solvent for washing the crystals. |
| Colored crystals | - Incomplete removal of colored impurities. | - Repeat the recrystallization, incorporating the activated charcoal step. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of this compound. By following a systematic approach to solvent selection and adhering to the principles of controlled crystallization, researchers can obtain a final product of high purity, which is essential for its intended applications in drug discovery and materials science. The self-validating nature of this protocol, including troubleshooting guidelines, ensures that users can adapt and optimize the procedure for their specific needs.
References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
Sources
Application Notes & Protocols for the Purification of Benzoxazole Derivatives by Column Chromatography
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of benzoxazole derivatives using column chromatography. Benzoxazoles are a vital class of heterocyclic compounds in medicinal chemistry and materials science, making their efficient isolation and purification a critical step in research and development.[1][2][3][4] This document moves beyond simplistic procedural outlines to explain the underlying principles and causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to optimize their purification workflows, ensuring high purity and yield. The guide covers foundational techniques like flash chromatography, advanced methods such as preparative HPLC, and specialized applications including chiral separations.
Foundational Principles: The Chromatographic Behavior of Benzoxazoles
The success of any chromatographic separation hinges on understanding the physicochemical properties of the target molecule. Benzoxazole is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring.[2][5] This core structure imparts a moderate polarity, but its chromatographic behavior is overwhelmingly dictated by the nature and position of its substituents.
-
Polarity and Solubility: The benzoxazole nucleus itself is a weak base.[5][6] Its polarity can be significantly modified by functional groups. Electron-donating groups (e.g., -OCH₃, -NH₂) can increase polarity and hydrogen bonding capacity, while electron-withdrawing groups (e.g., -NO₂, -Cl) and large alkyl or aryl groups can decrease polarity. Solubility is equally variable; while the parent benzoxazole is slightly soluble in water, most derivatives are more soluble in organic solvents.[5] This variability is the key to their separation.
-
Stationary Phase Interaction: For most benzoxazole derivatives, normal-phase chromatography using silica gel is the default starting point. The slightly acidic nature of silica's silanol groups (Si-OH) can interact with the basic nitrogen atom of the oxazole ring. This interaction can sometimes lead to peak tailing or, in the case of highly sensitive derivatives, degradation.[7] In such cases, deactivating the silica with a small amount of a basic modifier like triethylamine in the eluent or using a less acidic stationary phase like alumina is recommended. For highly polar benzoxazoles, or for achieving very high purity, reverse-phase chromatography on a C18-functionalized silica stationary phase is an excellent alternative.[8][9][10]
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving separation. The principle is to find a solvent system where the benzoxazole derivative and its impurities have different affinities for the stationary phase. A non-polar mobile phase will result in slow elution (high retention) on a polar stationary phase like silica, while a polar mobile phase will accelerate elution. The ideal solvent system is typically determined using Thin-Layer Chromatography (TLC) prior to running the column.[11][12][13]
Pre-Chromatography Workflow: Setting the Stage for Success
A successful column purification begins before the column is even packed. Careful preparation and analysis are paramount.
Reaction Monitoring and Solvent System Development with TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for developing the ideal mobile phase for column chromatography.[13] It provides a rapid assessment of the separation of the desired product from starting materials and byproducts.[11][12]
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent. Using a capillary tube, spot the mixture onto a silica gel TLC plate. Also spot the starting materials as references.[11]
-
Development: Place the plate in a sealed chamber containing a pre-selected eluent (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.[11]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), as the aromatic benzoxazole core is typically UV-active.[11]
-
Optimization: The goal is to find a solvent system that gives the desired product a Retention Factor (Rf) value between 0.2 and 0.4. This Rf value generally provides the best separation on a column. Adjust the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) until this target Rf is achieved and good separation from impurities is observed.
Sample Preparation
Proper sample preparation prevents many common chromatography problems, such as column clogging and poor separation.
-
Wet Loading: Dissolve the crude product in the minimum amount of a strong solvent (e.g., dichloromethane or ethyl acetate). This solution is then carefully loaded onto the top of the column bed. This method is fast but can sometimes disturb the top of the column packing.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended as it often results in sharper bands and better separation.
dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: General Benzoxazole Purification Workflow", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
crude [label="Crude Reaction Mixture"]; tlc [label="TLC Analysis &\nSolvent System Development", fillcolor="#FBBC05"]; sample_prep [label="Sample Preparation\n(Dry or Wet Loading)"]; column_select [label="Select Chromatography Technique\n(Flash, HPLC, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; packing [label="Pack Column with\nStationary Phase"]; elution [label="Load Sample & Elute\nwith Mobile Phase"]; fractions [label="Collect Fractions"]; purity_check [label="Analyze Fractions\n(TLC, HPLC)"]; combine [label="Combine Pure Fractions\n& Evaporate Solvent"]; pure_product [label="Pure Benzoxazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, MS, etc.)"];
crude -> tlc -> sample_prep -> elution; column_select -> packing -> elution; elution -> fractions -> purity_check -> combine -> pure_product -> characterization; } enddot
Application Notes on Key Chromatography Techniques
The choice of chromatographic technique depends on the required purity, the quantity of material, and the specific properties of the benzoxazole derivative.
Flash Chromatography: The Workhorse for Routine Purification
Flash chromatography is the most common method for purifying gram-to-multi-gram quantities of benzoxazoles in a research setting. It utilizes air or nitrogen pressure to accelerate solvent flow through the column, significantly reducing purification time compared to traditional gravity chromatography.[14]
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice.
-
Mobile Phase - Isocratic vs. Gradient Elution:
-
Isocratic Elution: Uses a single, constant solvent composition throughout the run (e.g., 80:20 Hexane:EtOAc).[15] This method is simple but can lead to significant peak broadening for compounds that are strongly retained, reducing resolution and purity.[15][16]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent (the "strong" solvent).[15][17] This is highly advantageous for purifying complex mixtures of benzoxazoles. A gradient ensures that less polar compounds elute first in a weaker solvent, while more polar compounds are eluted later as the solvent strength increases. This results in sharper peaks for late-eluting compounds, better overall resolution, and faster run times.[15][18]
-
| Elution Method | Advantages for Benzoxazole Purification | Disadvantages |
| Isocratic | Simple, reproducible, good for separating compounds with similar Rf values.[17] | Can cause peak broadening for late-eluting compounds; may not be suitable for complex mixtures with a wide polarity range.[19] |
| Gradient | Accommodates a wide range of polarities, produces sharper peaks, improves resolution, and reduces total run time.[17][19] | Requires more complex equipment (gradient pump); requires column re-equilibration for subsequent runs.[19] |
Preparative HPLC: For High-Purity Isolation
Preparative High-Performance Liquid Chromatography (Prep HPLC) is used when very high purity (>99%) is required, such as for analytical standards, final drug compounds, or materials for biological testing.[20][21][22] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[20]
-
Common Mode: Reverse-phase HPLC is most common for benzoxazole derivatives.
-
Stationary Phase: C18-bonded silica is the most widely used stationary phase.
-
Mobile Phase: Typically consists of a mixture of water and an organic modifier like acetonitrile (MeCN) or methanol (MeOH).[8][9] A small amount of an acid modifier like formic acid or trifluoroacetic acid is often added to improve peak shape for basic compounds.
Chiral Chromatography: Separating Enantiomers
Many biologically active benzoxazole derivatives are chiral. The separation of enantiomers is crucial as they often exhibit different pharmacological activities. This is achieved using a chiral stationary phase (CSP).
-
Stationary Phase: CSPs are based on chiral selectors, such as polysaccharides (e.g., amylose or cellulose derivatives), which are coated onto a silica support.[23][24] Chiralpak® and Lux® columns are common examples used for separating enantiomers of azole compounds.[23][24]
-
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reverse-phase) depends on the specific CSP and the analyte.[25]
dot digraph "Technique_Selection" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Decision Tree for Chromatography Technique Selection", splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Purification Goal?", shape=ellipse, fillcolor="#FBBC05"]; purity [label="Purity Requirement?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; scale [label="Scale?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chiral [label="Is the Compound Chiral?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
flash [label="Flash Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative HPLC", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_chrom [label="Chiral Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> scale; scale -> purity [label="mg to multi-g"]; scale -> prep_hplc [label="μg to g"]; purity -> flash [label="Good (>95%)"]; purity -> prep_hplc [label="High (>99%)"]; purity -> chiral [label="Enantiomeric Separation"]; chiral -> chiral_chrom [label="Yes"]; chiral -> flash [label="No (Racemate OK)"]; } enddot
Detailed Experimental Protocols
Protocol 1: Gradient Flash Chromatography of a 2-Arylbenzoxazole
This protocol assumes the target compound has an Rf of ~0.3 in 10% Ethyl Acetate (EtOAc) in Hexane, with impurities at higher and lower Rf values.
-
Column Selection & Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1-5 g of crude material).
-
Prepare a slurry of silica gel in the initial, weak eluent (e.g., 2% EtOAc in Hexane).
-
Pour the slurry into the column and use gentle pressure to pack the bed evenly. Ensure the final bed is flat and stable.
-
-
Sample Loading:
-
Prepare the crude benzoxazole derivative (e.g., 1.5 g) for dry loading by adsorbing it onto silica gel (e.g., 3-4 g).
-
Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance.
-
-
Elution:
-
Fill the column carefully with the initial eluent (2% EtOAc/Hexane).
-
Begin elution using a gradient pump or by manually changing the solvent composition. A typical linear gradient might be:
-
2 column volumes (CV) of 2% EtOAc/Hexane.
-
Gradient from 2% to 15% EtOAc over 10 CV.
-
Hold at 15% EtOAc for 5 CV.
-
Increase to 50% EtOAc to flush highly polar impurities.
-
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 20 mL fractions for a 40 mm column).
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate and develop it in the solvent system that gave good separation (10% EtOAc/Hexane).
-
Visualize under UV light to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified benzoxazole derivative.
-
Confirm purity by analytical HPLC or NMR.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for purifying a small quantity (e.g., 50 mg) of a benzoxazole derivative to high purity.
-
Analytical Method Development:
-
First, develop a separation method on an analytical RP-HPLC system (e.g., C18 column, 4.6 x 150 mm).
-
Use a mobile phase of Acetonitrile (MeCN) and water, both containing 0.1% formic acid.
-
Run a scouting gradient (e.g., 10% to 90% MeCN over 15 minutes) to determine the approximate retention time of the target compound.
-
Optimize the gradient to achieve baseline separation from impurities.
-
-
Scale-Up to Preparative System:
-
Transfer the optimized method to a preparative HPLC system with a larger C18 column (e.g., 21.2 x 150 mm).
-
Adjust the flow rate and gradient times proportionally to the column volume increase.
-
-
Sample Preparation and Injection:
-
Dissolve the 50 mg of crude benzoxazole in the minimum volume of a suitable solvent (e.g., DMSO or MeCN/water).
-
Inject the solution onto the column.
-
-
Fraction Collection:
-
Use a fraction collector triggered by UV absorbance to automatically collect the peak corresponding to the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (MeCN) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as a solid.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). For RP-HPLC, adjust the gradient slope.[26] |
| Column is overloaded with sample. | Reduce the amount of crude material loaded onto the column. A general rule is 1:30 to 1:100 sample-to-silica mass ratio. | |
| Peak Tailing or Streaking | Compound is interacting too strongly with acidic silica. | Add a small amount of triethylamine (~0.1-0.5%) or methanol to the eluent. Alternatively, use a different stationary phase like alumina or deactivated silica.[7] |
| Sample is not soluble in the mobile phase. | Ensure the sample is fully dissolved before loading. Dry loading can help mitigate this issue. | |
| Compound Decomposes on Column | The benzoxazole derivative is unstable on acidic silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing.[7] If it degrades, use a deactivated stationary phase (alumina, florisil) or switch to reverse-phase HPLC. |
| No Compound Elutes | Mobile phase is not polar enough. | Increase the polarity of the eluent significantly (flush the column with 100% EtOAc or 10% MeOH in DCM). |
| Compound decomposed on the column. | See above.[7] | |
| Compound is very non-polar and eluted in the solvent front. | Check the very first fractions collected.[7] | |
| Irreproducible Retention Times (HPLC) | Insufficient column equilibration between runs. | Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection, especially after a gradient run.[19] |
| Fluctuations in temperature or mobile phase composition. | Use a column oven for temperature stability and ensure mobile phases are properly degassed and mixed.[27] |
Conclusion
The purification of benzoxazole derivatives by column chromatography is a versatile and powerful methodology that is fundamental to their synthesis and application. A systematic approach, beginning with TLC for methods development and followed by the rational selection of the appropriate technique—be it high-throughput flash chromatography or high-resolution preparative HPLC—is essential for success. By understanding the chemical principles that govern the separation and by being prepared to troubleshoot common issues, researchers can consistently obtain high-purity benzoxazoles, enabling the advancement of drug discovery and materials science.
References
- SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column.
- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.
- Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Benchchem. Solvent effects and selection for benzoxazole formation reactions.
- Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
- International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
- The Royal Society of Chemistry. TABLE OF CONTENTS.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- Shimadzu. Preparative HPLC Systems.
- ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
- PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- Agilent. Application Compendium Solutions for Preparative HPLC.
- SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
- National Institutes of Health (NIH). (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
- Wikipedia. Benzoxazole.
- Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- MicroCombiChem GmbH. Purification, Preparative HPLC-MS.
- MDPI. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.
- Teledyne Labs. The Power of Preparative HPLC Systems.
- Manipal Research Portal. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Benchchem. Technical Support Center: Optimization of Benzoxazole Synthesis.
- Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ChemicalBook. (2022). Synthesis of Benzoxazoles.
- Magritek. Column Chromatography.
- Journal of Pharmaceutical and Biomedical Analysis. (1993). The development and application of coupled HPLC-TLC for pharmaceutical analysis.
- World Journal of Pharmacy and Pharmaceutical Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety.
- Chemistry LibreTexts. (2019). Chromatography Columns.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- SIELC Technologies. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column.
- Benchchem. troubleshooting low yield in benzoxazole synthesis.
- Organic Chemistry Portal. Benzoxazole synthesis.
- Jetir.Org. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. magritek.com [magritek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. researchgate.net [researchgate.net]
- 19. welch-us.com [welch-us.com]
- 20. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 22. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 23. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Quantification of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a key intermediate and potential impurity in pharmaceutical development. Recognizing the critical need for robust and reliable analytical procedures in drug manufacturing and safety assessment, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explaining the rationale behind experimental choices, and providing a framework for method validation in accordance with industry standards.
Introduction: The Analytical Imperative for this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle. In early-stage development, it is crucial for reaction monitoring and yield optimization. In later stages, its role as a potential impurity or degradant necessitates sensitive detection and quantification to ensure the safety and efficacy of the final drug product.
This application note presents a dual-pronged analytical strategy to address these needs: a robust HPLC-UV method for routine analysis and a highly sensitive LC-MS/MS method for applications requiring lower detection limits, such as pharmacokinetic studies or impurity profiling in biological matrices.
Physicochemical Properties of the Analyte
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods. While specific experimental data for this compound is not extensively published, we can infer key properties based on its structure and data from closely related analogues such as 5-(5-chloro-benzooxazol-2-yl)-2-methyl-phenylamine.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale for Method Development |
| Molecular Formula | C₁₄H₁₂N₂O | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 224.26 g/mol | Essential for preparing standard solutions and calculations. |
| Structure | Aromatic, heterocyclic with a basic amine group | Suggests good reverse-phase retention and amenability to positive ion electrospray ionization (ESI+). |
| pKa (estimated) | 4.0 - 5.0 (for the phenylamine moiety) | The basic nature of the amine allows for manipulation of retention in HPLC by adjusting mobile phase pH. |
| UV Absorbance (λmax) | ~320-350 nm | The extended conjugated system of the benzoxazole and phenyl rings suggests strong UV absorbance, making UV detection a viable quantification method. Benzoxazole derivatives are known to absorb in the UVA range.[1][2] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water. | Dictates the choice of diluents for sample and standard preparation. |
HPLC-UV Method for Purity and Assay Determination
This method is designed for the routine quantification of this compound in bulk drug substance and formulated products where concentration levels are relatively high. The principle relies on the separation of the analyte from impurities on a reverse-phase column followed by detection using a UV-Vis spectrophotometer.
Rationale for Method Design
-
Reverse-Phase Chromatography: The non-polar nature of the analyte makes it well-suited for separation on a C18 stationary phase.
-
Mobile Phase Selection: A mixture of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time. The addition of a small amount of formic acid to the mobile phase serves to protonate the amine group, leading to sharper peaks and improved chromatographic performance.
-
Wavelength Selection: The estimated λmax of 320-350 nm is chosen to maximize sensitivity and minimize interference from other components that may not absorb at this wavelength.
Experimental Protocol: HPLC-UV
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent as the standards to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
LC-MS/MS Method for Trace-Level Quantification
For applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine) or as a trace impurity, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry.
Rationale for Method Design
-
Electrospray Ionization (ESI): The presence of a basic nitrogen atom makes the analyte highly amenable to positive ion ESI, which will likely result in a strong protonated molecule [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components. The selection of MRM transitions is based on the fragmentation pattern of the analyte.
Experimental Protocol: LC-MS/MS
Materials and Reagents:
-
Same as HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 225.1 (for [C₁₄H₁₂N₂O+H]⁺) |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis. Plausible fragments could involve cleavage of the bond between the phenylamine and benzoxazole rings. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Procedure:
-
Sample Preparation (from Plasma): a. To 100 µL of plasma, add 20 µL of internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of internal standard into a blank matrix (e.g., blank plasma). Process these in the same manner as the unknown samples.
-
Analysis: Inject the processed standards, QCs, and samples onto the LC-MS/MS system.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification of the analyte.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification in biological matrices.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound across a range of applications in the pharmaceutical industry. The HPLC-UV method offers a reliable and straightforward approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level determination in complex matrices. Adherence to these protocols, coupled with appropriate method validation, will ensure the generation of high-quality, reproducible data essential for informed decision-making in drug development and quality control.
References
-
SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2015). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
-
MDPI. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. [Link]
-
PubMed. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. [Link]
Sources
- 1. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 2. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Biological Assays for Novel Benzoxazole Compounds: From Primary Screening to Mechanism of Action
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] This is attributed to their structural similarity to naturally occurring nucleic acid bases, which facilitates interaction with biological macromolecules.[1][2] These synthetic compounds exhibit a diverse range of therapeutic potentials, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3] This technical guide provides a comprehensive overview of foundational and mechanistic biological assays for evaluating novel benzoxazole compounds. We furnish researchers and drug development professionals with detailed, field-proven protocols for cytotoxicity, apoptosis, and antimicrobial susceptibility testing, supported by explanations of the underlying scientific principles. The aim is to provide a robust framework for the initial characterization and development of benzoxazole-based therapeutic agents.
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, serves as a versatile scaffold in medicinal chemistry.[1][4] Its derivatives have been successfully developed into marketed drugs, including the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone.[5] The broad biological activity of this class of compounds, particularly in oncology and infectious diseases, necessitates a systematic approach to screening and characterization.[6][7][8][9]
The initial phase of drug discovery for a novel chemical entity involves a tiered approach to biological testing. Cytotoxicity assays are fundamental for identifying compounds with potential anticancer activity and for establishing a general toxicity profile.[10][11] For compounds intended as antimicrobials, determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing potency.[12][13] Following primary screening, assays that elucidate the mechanism of action (MoA), such as those distinguishing between apoptosis and necrosis, are critical for lead compound selection and optimization.[14] This guide presents a logical workflow for these essential evaluations.
Caption: General experimental workflow for screening novel benzoxazole compounds.
Foundational Assays: Assessing Cytotoxicity and Cell Viability
Evaluating the cytotoxic potential of novel compounds is a critical first step.[14] These assays measure parameters like metabolic activity or membrane integrity to determine the concentration at which a compound affects cell viability, often expressed as the half-maximal inhibitory concentration (IC50).[14]
MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures exponential growth throughout the experiment (e.g., 5,000-10,000 cells/well). Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[15]
-
Compound Treatment: Prepare serial dilutions of the novel benzoxazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[15][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[16] A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that converts a tetrazolium salt into a colored formazan product.[18] The amount of color formed is proportional to the number of lysed, non-viable cells.[18]
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up appropriate controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[19] Add 50 µL of the LDH assay reaction mixture to each well.[19]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[19]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]
-
Data Analysis: Subtract the background absorbance from the 490 nm readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | Benzoxazole-A | 8.4 ± 0.9 |
| A549 (Lung Cancer) | Benzoxazole-A | 15.2 ± 1.8 |
| HCT116 (Colon Cancer) | Benzoxazole-A | 11.5 ± 1.3 |
| HEK293 (Normal Kidney) | Benzoxazole-A | > 50 |
| MCF-7 (Breast Cancer) | Doxorubicin (Control) | 0.8 ± 0.1 |
| Data are presented as mean ± standard deviation from three independent experiments. A higher IC50 value in a normal cell line like HEK293 suggests selectivity for cancer cells.[21][22] |
Foundational Assays: Antimicrobial Susceptibility Testing
Many benzoxazole derivatives exhibit significant antibacterial and antifungal properties.[8][23][24][25][26][27] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[12][13]
Principle: The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a defined incubation period.[28] The broth microdilution method is a widely used technique where microorganisms are exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[13][28]
Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Dissolve the benzoxazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare two-fold serial dilutions of the compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[28]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[13]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.[28]
-
Controls: Include the following controls on each plate:
-
Growth Control: Inoculum in broth without any compound.
-
Sterility Control: Broth only, without inoculum.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin).
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13] A microplate reader can also be used to measure absorbance at 600 nm.
| Test Organism | Strain ID | Compound | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Benzoxazole-B | 16 |
| Escherichia coli | ATCC 25922 | Benzoxazole-B | 64 |
| Enterococcus faecalis | ATCC 29212 | Benzoxazole-B | 16 |
| Candida albicans | ATCC 90028 | Benzoxazole-B | 32 |
| S. aureus | ATCC 29213 | Vancomycin | 1 |
| E. coli | ATCC 25922 | Ciprofloxacin | 0.015 |
| MIC values represent the lowest concentration that inhibited visible growth. Lower values indicate higher potency.[24] |
Mechanism of Action: Elucidating Apoptosis
If a benzoxazole compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[29] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[30] When the reagent is added to apoptotic cells, the caspases cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal.[29][31] The signal intensity is directly proportional to the amount of caspase activity.[32]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the benzoxazole compounds as described for cytotoxicity assays.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[30] Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[30]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[31]
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.[30]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the background luminescence (from cell-free wells) and express the results as fold-change relative to the vehicle-treated control.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[33] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[34]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[34]
Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzoxazole compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Wash the cells twice with cold PBS.[35]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[35]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[35]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[35]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[35] Analyze the samples by flow cytometry as soon as possible (within 1 hour).[35] The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 channel.[37]
Conclusion
The systematic application of the biological assays detailed in this guide provides a robust and efficient pathway for the initial characterization of novel benzoxazole compounds. By progressing from broad primary screening for cytotoxicity and antimicrobial activity to more specific mechanistic assays for apoptosis, researchers can effectively identify promising lead candidates for further development. The protocols provided herein are foundational, self-validating, and grounded in established scientific principles, ensuring the generation of reliable and interpretable data essential for advancing drug discovery programs.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google AI Search.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). CLYTE Technologies.
- Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Biological activity of benzoxazole derivatives. (2025). BenchChem.
- Antibacterial and antifungal activity of some newly substituted benzoxazoles. (n.d.). Google AI Search.
- MTT assay protocol. (n.d.). Abcam.
- Annexin V Staining Protocol. (n.d.). BD Biosciences.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
- Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. (n.d.). PubMed.
- Annexin V Stain Protocol. (n.d.). Brody School of Medicine, ECU.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. (n.d.). Asian Journal of Pharmaceutical and Health Sciences.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. (n.d.). Promega Corporation.
- Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
- Antibiotic sensitivity testing. (n.d.). Wikipedia.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH.
- Antimicrobial Susceptibility Testing. (n.d.). Clinical Infectious Diseases - Ovid.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.
- Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- Caspase 3/7 Activity. (2025). Protocols.io.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management.
- Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). UTTAR PRADESH JOURNAL OF ZOOLOGY.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (2025). BenchChem.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH.
- Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). PMC - NIH.
- Caspase-Glo® 3/7 3D Assay Technical Manual. (n.d.). Promega Corporation.
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.). Promega Corporation.
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
- Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). PubMed.
- Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- Update on in vitro cytotoxicity assays for drug development. (2008). Expert Opinion on Drug Discovery.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajphs.com [ajphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.ijresm.com [journal.ijresm.com]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijprajournal.com [ijprajournal.com]
- 23. sphinxsai.com [sphinxsai.com]
- 24. Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mbimph.com [mbimph.com]
- 26. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 30. promega.com [promega.com]
- 31. promega.com [promega.com]
- 32. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 33. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 34. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 35. Annexin V Staining Protocol [bdbiosciences.com]
- 36. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 37. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Application Notes and Protocols for High-Throughput Screening of Benzoxazole Derivatives Against Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, represent one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology.[1][2][3][4] Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular signaling pathways that lead to uncontrolled cell proliferation, survival, and metastasis.[1][5][6] The benzoxazole scaffold has emerged as a "privileged" structure in medicinal chemistry, recognized for its ability to form the core of molecules with diverse and potent biological activities, including significant anticancer properties.[7][8][9] Benzoxazole derivatives have demonstrated the ability to act as competitive inhibitors of various tyrosine kinases, making them a promising avenue for the development of novel targeted therapies.[6][8]
This guide provides a comprehensive overview of protocols and methodologies for the high-throughput screening (HTS) of benzoxazole chemical libraries to identify and characterize novel kinase inhibitors. It is designed to equip researchers with the foundational knowledge and practical steps required to establish a robust screening cascade, from initial biochemical assays to more physiologically relevant cell-based models.
The Kinase Screening Cascade: A Multi-Faceted Approach
A successful kinase inhibitor discovery program relies on a tiered screening approach. This begins with broad, high-throughput biochemical assays to identify initial "hits" from a large compound library. These hits are then subjected to a series of more focused secondary and cellular assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action within a biological context.
Figure 1. A generalized workflow for kinase inhibitor screening.
Part 1: Biochemical Screening Assays
Biochemical assays are the cornerstone of initial HTS campaigns, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[10] These assays are typically performed in a high-throughput format (384- or 1536-well plates) and utilize various detection technologies.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF)
HTRF is a robust and widely used TR-FRET technology for detecting molecular interactions and has been successfully applied to protein kinase activity bioassays.[11][12] It offers a simple and robust platform for compound screening.[11]
Principle: The HTRF KinEASE™ assay, for example, uses a universal biotinylated substrate, a phospho-specific monoclonal antibody labeled with Europium cryptate (donor), and streptavidin-XL665 (acceptor).[13] When the kinase phosphorylates the biotinylated substrate, the binding of the phospho-specific antibody and streptavidin-XL665 brings the donor and acceptor into close proximity, resulting in a FRET signal.[14] Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.
Figure 2. Principle of the HTRF KinEASE™ assay.
Protocol: HTRF KinEASE™ TK Assay
This protocol is adapted for a 384-well plate format.[11]
-
Compound Plating: Dispense 0.5 µL of benzoxazole derivatives (in 50% DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5.5 µL of the target tyrosine kinase, diluted in 1x HTRF® Enzymatic buffer.
-
Incubation: Incubate for 15 minutes at room temperature, covered with a plate seal.
-
Substrate Addition: Add 2 µL of the biotinylated TK substrate diluted in the enzymatic buffer.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.
-
Reaction Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of the detection reagent mixture (Europium anti-phospho-antibody and SA-XL665 in HTRF® Detection buffer).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.[11] The HTRF ratio (Intensity at 665 nm / Intensity at 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.[11]
Fluorescence Polarization (FP)
FP is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16][17] It is well-suited for HTS to identify kinase inhibitors.[15][]
Principle: A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization when excited with polarized light.[17] Upon phosphorylation by a kinase, if a phospho-specific antibody is added, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization. Alternatively, competitive FP assays can be designed where the benzoxazole derivative competes with a fluorescently labeled ligand for binding to the kinase active site.[15]
Protocol: Competitive FP Kinase Binding Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase domain, a fluorescently labeled tracer (a known benzoxazole-based ligand or a similar scaffold), and the benzoxazole library compounds.
-
Assay Mix: In a 384-well plate, add the kinase and the fluorescent tracer to each well.
-
Compound Addition: Add the benzoxazole derivatives at various concentrations. Include controls with no inhibitor (high polarization) and no kinase (low polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Data Acquisition: Measure fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters and polarizers.[16]
-
Data Analysis: The decrease in polarization is proportional to the displacement of the tracer by the test compound. IC50 values can be determined by plotting the percent inhibition against the compound concentration.[15]
Luminescence-Based Assays (e.g., ADP-Glo™)
Luminescence-based assays are another popular choice for HTS, often measuring ATP consumption or ADP production as an indicator of kinase activity.[5] The ADP-Glo™ Kinase Assay is a universal method applicable to any kinase.[7]
Principle: The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[7]
Protocol: ADP-Glo™ Kinase Assay
This protocol is generalized for screening benzoxazole derivatives against a target kinase like VEGFR-2.[7]
-
Compound Plating: Dispense 50 nL of each benzoxazole compound into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate solution (e.g., VEGFR-2 and a peptide substrate in kinase assay buffer). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to start the kinase reaction.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Signal Generation (Step 1): Add the ADP-Glo™ reagent to stop the kinase reaction and deplete unused ATP. Incubate according to the manufacturer's protocol.
-
Signal Generation (Step 2): Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data using no-enzyme (0% activity) and vehicle-only (100% activity) controls. Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.[7][19][20]
| Assay Technology | Principle | Advantages | Disadvantages |
| HTRF (TR-FRET) | Measures FRET between a donor and acceptor on a phosphorylated substrate.[11][12] | Homogeneous, high-throughput, robust, reduced interference from compounds.[1] | Requires specific antibodies, potential for steric hindrance. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent tracer upon binding.[16][17] | Homogeneous, real-time measurements, cost-effective.[16] | Sensitive to assay conditions, requires a significant change in molecular weight.[16] |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase reaction.[7] | Universal for all kinases, highly sensitive, wide dynamic range. | Indirect measurement, susceptible to ATP-competitive false positives. |
Part 2: Cell-Based Screening Assays
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex cellular environment.[21][22] Cell-based assays are therefore crucial for validating hits and providing a more physiologically relevant assessment of a compound's efficacy.[2][22]
Target Engagement Assays (NanoBRET™)
Confirming that a compound directly interacts with its intended kinase target within a living cell is a critical step.[23] The NanoBRET™ Target Engagement (TE) assay is a powerful technology for measuring compound binding in intact cells.[24][25][26]
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET).[23] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that specifically binds to the kinase is added to the cells.[26] When the tracer binds to the NanoLuc®-kinase fusion protein, the luminescent energy from NanoLuc® is transferred to the tracer, generating a BRET signal.[23][26] A benzoxazole derivative that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[25]
Figure 3. Principle of the NanoBRET™ Target Engagement assay.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a general guide and should be optimized for the specific kinase and cell line.[24]
-
Cell Seeding: Seed HEK293 cells transiently transfected with the NanoLuc®-kinase fusion vector into a 96-well or 384-well white plate.[27]
-
Compound and Tracer Addition: On the following day, add the benzoxazole derivatives at various concentrations to the cells, followed by the addition of the specific NanoBRET™ tracer at a pre-determined optimal concentration.[26]
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor (to reduce background signal).[26]
-
Data Acquisition: Immediately measure the filtered luminescence at two wavelengths (e.g., 460nm for the donor and >600nm for the acceptor) using a luminometer capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement by the benzoxazole compound. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Cellular Phosphorylation Assays
These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate.[22][28] This provides direct evidence of the compound's activity on a specific signaling pathway.
Principle: Cells are treated with the benzoxazole inhibitor, and then the level of phosphorylation of a specific substrate of the target kinase is measured. This can be done using various techniques, including ELISA, AlphaLISA, or Western Blotting, with phospho-specific antibodies.[2][28]
Protocol: In-Cell ELISA for Substrate Phosphorylation
-
Cell Seeding and Treatment: Seed cells known to express the target kinase and its substrate into a 96-well plate. After cell attachment, treat with serial dilutions of the benzoxazole compounds for a defined period.
-
Cell Lysis and Fixation: Lyse the cells and fix the proteins to the plate.
-
Antibody Incubation: Incubate with a primary antibody specific to the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Data Acquisition: Read the signal using a microplate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the kinase. Normalize the data to total protein content or a housekeeping gene to account for cell number variations.
Cell Proliferation and Viability Assays
Phenotypic assays measure the overall effect of a compound on cellular processes like proliferation and survival. These are crucial for understanding the ultimate therapeutic potential of a kinase inhibitor.[28]
Principle: Cancer cell lines that are known to be dependent on the activity of the target kinase are treated with the benzoxazole derivatives. The effect on cell viability or proliferation is then measured using assays like MTT, SRB, or CellTiter-Glo®.[7] For example, the BaF3 cell proliferation assay is designed for oncogenic kinases that drive cell proliferation independent of IL-3.[28] Inhibition of the kinase leads to cell death.[28]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach for 24 hours.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compounds for a specified duration (e.g., 48-72 hours). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The screening of benzoxazole derivatives against kinase targets is a promising strategy for the discovery of novel anticancer agents. A systematic and multi-tiered approach, beginning with high-throughput biochemical assays and progressing to more complex cell-based models, is essential for the successful identification and validation of lead compounds. The protocols and methodologies outlined in this guide provide a robust framework for researchers to effectively screen benzoxazole libraries, characterize their inhibitory potential, and advance the most promising candidates toward further preclinical development. By integrating these diverse assay formats, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (2010). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]
-
Harris, S. F., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of visualized experiments : JoVE, (76), 50383. Retrieved from [Link]
-
ResearchGate. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
National Institutes of Health. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
PubMed. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Retrieved from [Link]
-
AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2021). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. youtube.com [youtube.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. inits.at [inits.at]
- 22. reactionbiology.com [reactionbiology.com]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 24. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 26. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 27. promega.com [promega.com]
- 28. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: A Tiered Approach to Efficacy Evaluation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine Using Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This application note provides a comprehensive, tiered strategy for evaluating the efficacy of a novel benzoxazole derivative, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. In the absence of a predefined biological target, we present a logical, phenotype-driven workflow designed to first establish primary cytotoxic effects, then to elucidate the underlying cellular mechanisms, and finally to investigate potential modulation of a key signaling pathway. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for the initial characterization of this and other novel chemical entities.
Introduction: The Rationale for a Phenotypic Screening Cascade
This compound is a novel compound whose therapeutic potential is yet to be characterized. Given that the broader family of benzoxazole derivatives has demonstrated significant biological activity, a systematic evaluation is warranted.[1][2][3] This guide eschews a single, target-based approach in favor of a phenotypic screening cascade. This strategy allows the compound's effect on whole-cell physiology to guide the investigation, a powerful method for initial drug discovery when the precise molecular target is unknown.[4][5]
Our tiered approach begins with a broad assessment of cytotoxicity to determine the compound's general impact on cell viability. Subsequent tiers progressively narrow the focus to key cellular processes implicated in major diseases like cancer: apoptosis, cell migration, and the activity of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[6][7] This structured workflow ensures a logical and resource-efficient evaluation of this compound's therapeutic potential.
Tier 1: Primary Efficacy Screening - Cell Viability & Cytotoxicity
Scientific Rationale: The foundational step in assessing a novel compound's biological activity is to determine its effect on cell proliferation and viability. This primary screen quantifies the concentration-dependent cytotoxic or cytostatic effects, from which a half-maximal inhibitory concentration (IC50) value is derived. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[8][9][10] This assay is preferred over the traditional MTT assay as it eliminates a cumbersome solubilization step, thereby improving workflow efficiency and reproducibility.[8][9]
Experimental Workflow: XTT Cell Viability Assay
Caption: Workflow for the XTT Cell Viability Assay.
Protocol 2.1: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium by serial dilution. A typical starting concentration for a novel compound might be 100 µM.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer’s instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[11]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 12.5 |
| MCF-7 | Human Breast Adenocarcinoma | 25.2 |
| MRC-5 | Normal Human Lung Fibroblast | > 100 |
Tier 2: Mechanistic Elucidation - Apoptosis Induction
Scientific Rationale: Should the compound demonstrate significant cytotoxicity, particularly with selectivity for cancer cells over normal cells, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many effective anticancer agents.[5] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells to stain the DNA. Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]
Principle of Annexin V / PI Staining
Caption: Differentiation of cell states via Annexin V and PI staining.
Protocol 3.1: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Data Interpretation: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation: Hypothetical Apoptosis Induction in A549 Cells
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 0.1% DMSO | 95.1 | 2.5 | 2.4 |
| Compound | 6 µM (0.5x IC50) | 70.3 | 18.2 | 11.5 |
| Compound | 12.5 µM (1x IC50) | 45.6 | 35.8 | 18.6 |
| Compound | 25 µM (2x IC50) | 15.2 | 48.9 | 35.9 |
Tier 3: Functional Characterization - Cell Migration & Invasion
Scientific Rationale: For potential anti-cancer therapeutics, inhibiting the ability of cancer cells to migrate and invade surrounding tissues is a critical efficacy endpoint, as these processes are fundamental to metastasis.[14] The Transwell assay, or Boyden chamber assay, is a widely accepted method to quantify cell migration and invasion.[15][16] Cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber containing a chemoattractant. To assess invasion, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade to pass through.[17][18]
Experimental Workflow: Transwell Migration/Invasion Assay
Caption: Workflow for Transwell Migration and Invasion Assays.
Protocol 4.1: Transwell Invasion Assay
-
Insert Preparation: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the top surface of an 8 µm pore size Transwell insert membrane. Allow it to solidify by incubating at 37°C for at least 1 hour. Rehydrate the Matrigel layer with serum-free medium before use. For a migration assay, skip this coating step.[17]
-
Chemoattractant: Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower wells of a 24-well plate.
-
Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL.
-
Treatment and Seeding: Add this compound at non-toxic concentrations (well below the IC50) to the cell suspension. Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-48 hours (time must be optimized for the specific cell line) at 37°C.
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Permeabilize with methanol and stain with 0.1% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image several random fields of the membrane's underside using a microscope. Count the number of stained cells per field.
Data Presentation: Hypothetical Inhibition of A549 Cell Invasion
| Treatment | Concentration (µM) | Average Invaded Cells per Field | % Inhibition |
| Vehicle Control | 0 | 150 ± 12 | 0 |
| Compound | 1 | 115 ± 10 | 23.3 |
| Compound | 3 | 62 ± 8 | 58.7 |
| Compound | 5 | 25 ± 5 | 83.3 |
Tier 4: Target Pathway Investigation - NF-κB Signaling
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[6] Its constitutive activation is a hallmark of many cancers and inflammatory diseases, making it a prime therapeutic target.[7] A luciferase reporter assay is a highly sensitive method to functionally assess the activity of the NF-κB pathway.[19] In this system, cells are transfected with a plasmid where the expression of the luciferase enzyme is controlled by a promoter containing NF-κB response elements. Activation of the pathway leads to the translocation of NF-κB to the nucleus, binding to these elements, and driving luciferase expression, which can be quantified by measuring light output after adding a substrate.[19][20]
Canonical NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Protocol 5.1: NF-κB Luciferase Reporter Assay
-
Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the NF-κB pathway by adding an activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to the wells. Include an unstimulated control and a TNF-α only control.[20] Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the dual-luciferase reporter assay system protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.
-
Calculate the fold induction of NF-κB activity in stimulated cells relative to unstimulated cells.
-
Determine the percentage of inhibition of TNF-α-induced NF-κB activity by the compound at each concentration.
-
Data Presentation: Hypothetical Inhibition of TNF-α-Induced NF-κB Activity
| Treatment | Compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of TNF-α Response |
| Unstimulated | 0 | 1.0 ± 0.1 | N/A |
| TNF-α Control | 0 | 15.2 ± 1.5 | 0 |
| TNF-α + Compound | 1 | 11.8 ± 1.2 | 24.3 |
| TNF-α + Compound | 5 | 6.5 ± 0.8 | 61.3 |
| TNF-α + Compound | 10 | 2.1 ± 0.4 | 92.3 |
Conclusion
This application note outlines a systematic, multi-tiered approach for the initial efficacy evaluation of this compound. By progressing from broad phenotypic screens of cell viability to more focused investigations of apoptosis, cell invasion, and NF-κB signaling, researchers can build a comprehensive profile of the compound's biological activities. This logical workflow provides a robust framework for identifying and characterizing the therapeutic potential of novel chemical entities in the absence of a known molecular target, paving the way for further mechanistic studies and preclinical development.
References
-
Biotech Spain. XTT Assays vs MTT. [Link]
-
Wikipedia. MTT assay. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
National Center for Biotechnology Information. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
JoVE. In Vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
-
Frontiers in Bioengineering and Biotechnology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
EurekAlert!. Cell-culture based test systems for anticancer drug screening. [Link]
-
Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
National Center for Biotechnology Information. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Biocompare. Apoptosis Assay Kits. [Link]
-
National Center for Biotechnology Information. Cell Migration and Invasion Assays as Tools for Drug Discovery. [Link]
-
Cell Biolabs, Inc. Cell Migration, Invasion and Wound Healing. [Link]
-
Biocompare. RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega. [Link]
-
National Center for Biotechnology Information. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. [Link]
-
National Center for Biotechnology Information. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]
-
MDPI. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. [Link]
-
ResearchGate. Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. [Link]
-
PubMed Central. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10][12]imidazo[1,2-d][8][11][12]triazine Derivatives. [Link]
-
Bentham Science. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. [Link]
-
Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]
-
PubMed. Antibacterial, antifungal and antioxidant activities of whole plant chemical constituents of Rumex abyssinicus. [Link]
-
Journal of Pharmacognosy and Phytochemistry. Chemical constituents of Mentha piperita and Pongamia pinnata essential oils and their synergistic anticandidal activity with so. [Link]
-
PubMed. Synthesis and antibacterial and antifungal activities of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid. [Link]
-
ResearchGate. Preparation, Characterization and Antimicrobial and Antifungal activities of 2- Methyl-4-(7-methoxy-2-oxo-2H- chromen-8-yl)-but-2-en-1-al, an Analogue of Osthol, a Major Constituent from Prangos pabularia. [Link]
Sources
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. raybiotech.com [raybiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 16. Cell Migration, Invasion and Wound Healing | Cell Biolabs [cellbiolabs.com]
- 17. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Inducing and Quantifying Apoptosis in Cancer Cell Lines Using Benzoxazole Compounds
Introduction: The Therapeutic Potential of Benzoxazoles in Oncology
Benzoxazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities.[1][2] In recent years, numerous research groups have designed and synthesized novel benzoxazole-containing scaffolds, demonstrating their potent anticancer activity against various human cancer cell lines.[3][4][5] These compounds exert their effects through diverse mechanisms, making them a versatile tool in the development of new cancer therapies.[6][7]
A primary goal in cancer treatment is the targeted induction of apoptosis, or programmed cell death, a tightly regulated physiological process essential for tissue homeostasis.[8] Dysregulation of apoptosis is a hallmark of cancer, contributing to uncontrolled cell proliferation and tumor survival.[8] Benzoxazole derivatives have been shown to effectively induce apoptosis by targeting key cellular pathways. Mechanisms include the inhibition of critical enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and activation of the caspase cascade.[9][10][11][12][13]
This guide provides a comprehensive, field-proven framework for researchers to investigate the apoptotic effects of benzoxazole compounds. We will detail an integrated workflow, from initial cytotoxicity screening to in-depth mechanistic analysis, complete with step-by-step protocols and the scientific rationale behind each experimental choice.
Part 1: Initial Screening and Dose-Response Analysis using the MTT Assay
Scientific Rationale: Before delving into the mechanisms of cell death, it is crucial to first determine the cytotoxic potential of the benzoxazole compound. The MTT assay is a rapid, quantitative colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, living cells.[14][15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50).[15]
Table 1: Example IC50 Values of Benzoxazole Derivatives in Cancer Cell Lines
The following table summarizes reported IC50 values for various benzoxazole compounds, illustrating their efficacy across different cancer types.
| Compound ID | Cancer Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Compound 10b | A549 | Lung | 0.13 | [16] |
| Compound 10b | MCF-7 | Breast | 0.10 | [16] |
| Compound 10b | HT-29 | Colon | 0.22 | [16] |
| Compound 12l | HepG2 | Liver | 10.50 | [9] |
| Compound 12l | MCF-7 | Breast | 15.21 | [9] |
| Compound 14b | HepG2 | Liver | 3.22 | [10] |
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Benzoxazole compound of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[17]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[14]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[17][18]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Part 2: Quantitative Assessment of Apoptosis by Annexin V/PI Staining
Scientific Rationale: To confirm that the reduction in cell viability is due to apoptosis, the Annexin V/Propidium Iodide (PI) assay is the gold standard. During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, translocates to the outer surface.[19] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the nucleus.[19][20] By using these two stains simultaneously with flow cytometry, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[21]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
Protocol 2: Annexin V-FITC/PI Staining for Flow Cytometry
Materials:
-
Cells treated with the benzoxazole compound (and vehicle control).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[20]
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration (e.g., IC50) of the benzoxazole compound for a specific duration.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[22]
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with ice-cold PBS, centrifuging between washes.[20]
-
-
Staining:
-
Count the cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells per 100 µL.[19][20]
-
Add 5 µL of Annexin V-FITC to the 100 µL of cell suspension.[22]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Just before analysis, add 5 µL of Propidium Iodide solution.[22]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) by flow cytometry.[19]
-
Use appropriate controls: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants correctly.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each of the four quadrants.
-
Part 3: Elucidating the Apoptotic Mechanism
After confirming apoptosis, the next step is to investigate the underlying molecular mechanism. This involves analyzing the compound's effect on cell cycle progression and key apoptotic proteins.
A. Cell Cycle Analysis
Scientific Rationale: Many anticancer agents induce apoptosis by causing DNA damage or interfering with cell division, which leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[23] Prolonged arrest can trigger the apoptotic cascade.[24] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the analysis of cell cycle distribution based on DNA content. Cells in the G0/G1 phase have a normal (2n) DNA content, cells in the G2/M phase have a doubled (4n) DNA content, and cells in the S phase have an intermediate DNA content.[25] A significant increase in the "sub-G1" population is indicative of apoptotic cells, which contain fragmented DNA that is lost during the staining procedure, resulting in less-than-2n DNA content.[23]
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells.
-
Cold 70% Ethanol.
-
PBS.
-
PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[26]
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.
-
Incubate on ice for at least 2 hours or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is critical for degrading RNA, ensuring that PI only binds to DNA.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software to model the cell cycle phases (G0/G1, S, G2/M) and quantify the percentage of cells in each phase, including the sub-G1 peak.
-
B. Western Blot Analysis of Key Apoptotic Markers
Scientific Rationale: Western blotting is a powerful technique to detect changes in the expression and activation state of specific proteins involved in the apoptotic signaling cascade.[27] This provides direct evidence of pathway engagement. Both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways converge on the activation of caspases, a family of proteases that execute apoptosis.[8][28]
Table 2: Key Protein Markers for Apoptosis Western Blotting
| Marker | Role in Apoptosis | Expected Change After Treatment |
| Bcl-2 | Anti-apoptotic protein; prevents mitochondrial outer membrane permeabilization. | Down-regulation of expression.[11][24] |
| Bax | Pro-apoptotic protein; promotes mitochondrial outer membrane permeabilization. | Up-regulation of expression or translocation to mitochondria.[24] |
| Caspase-9 | Initiator caspase of the intrinsic pathway. | Cleavage from pro-caspase (inactive) to cleaved form (active).[28] |
| Caspase-8 | Initiator caspase of the extrinsic pathway. | Cleavage from pro-caspase (inactive) to cleaved form (active).[28] |
| Caspase-3 | Executioner caspase; cleaves key cellular substrates. | Cleavage from pro-caspase (inactive) to cleaved form (active).[29] |
| PARP | DNA repair enzyme; a key substrate of Caspase-3. | Cleavage from full-length form (~116 kDa) to a cleaved fragment (~89 kDa).[30] |
Protocol 4: Western Blotting for Apoptotic Proteins
Materials:
-
Treated and control cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (targeting proteins in Table 2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
Part 4: Visualizing the Benzoxazole-Induced Apoptotic Pathway
The following diagram synthesizes the potential mechanisms by which a benzoxazole compound can induce apoptosis, integrating the findings from the previously described assays.
Caption: A potential intrinsic pathway for benzoxazole-induced apoptosis in cancer cells.
References
-
CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 88. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 123-127. [Link]
-
Park, S. J., et al. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.15. [Link]
-
Akshitha, A., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1). [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
Cherepnev, G., et al. (2003). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(4), 260-263. [Link]
-
El-Naggar, M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1873. [Link]
-
Bujji, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]
-
Thiyagarajan, D., Basit, A., & Shajahan, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3082. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Acta Pharmaceutica, 66(2), 159-173. [Link]
-
Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2353-2362. [Link]
-
Abuelizz, H. A., et al. (2023). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. [Link]
-
El-Sayed, M. A., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1545-1565. [Link]
-
Chen, Y., et al. (2024). Investigating the mechanism of tricyclic decyl benzoxazole-induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation. PubMed. [Link]
-
Rajam, S., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]
-
El-Naggar, M., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105193. [Link]
-
Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Semantic Scholar. [Link]
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
El-Naggar, M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 2. [Link]
-
Hossini, A. M., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology, 1709, 21-28. [Link]
-
Molnar, J., et al. (2003). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. [Link]
-
El-Naggar, M., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 2. [Link]
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajphs.com [ajphs.com]
- 5. [PDF] Anticancer activity of benzoxazole derivative (2015 onwards): a review | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. Anticancer activity of benzoxazole derivative (2015 onwards): a review [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. benthamdirect.com [benthamdirect.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Annexin V-FITC Kit Protocol [hellobio.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. static.igem.org [static.igem.org]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. biotech.illinois.edu [biotech.illinois.edu]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Utilizing 4-(5-Methyl-benzooxazol-2-yl)-phenylamine as a Versatile Scaffold in Drug Design
Introduction: The Benzoxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Derivatives of this versatile heterocycle have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The rigid, planar nature of the benzoxazole ring system, coupled with its ability to participate in various non-covalent interactions, makes it an ideal foundation for the design of targeted therapeutics.
This guide focuses on a specific, yet highly promising benzoxazole derivative: 4-(5-Methyl-benzooxazol-2-yl)-phenylamine . The strategic placement of the methyl group on the benzoxazole ring and the amino group on the phenyl ring provides key points for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These features make it an excellent starting point for the development of novel drug candidates.
Rationale for Drug Design: Potential Therapeutic Applications
Based on the extensive body of research on structurally related 2-arylbenzoxazoles, we can hypothesize several promising therapeutic avenues for derivatives of this compound.
Anticancer Activity
A significant body of evidence points to the potent anticancer properties of 2-arylbenzoxazoles. For instance, the closely related 2-(4-aminophenyl)benzothiazole has been identified as a lead compound for the development of agents targeting breast cancer.[2] The proposed mechanism for many of these compounds involves the inhibition of key cellular targets such as Poly (ADP-ribose) polymerase-2 (PARP-2), which is crucial for DNA repair in cancer cells.[2]
The general structure-activity relationship (SAR) for anticancer activity in this class of compounds suggests that:
-
The 2-aminophenyl moiety is often crucial for activity.
-
Substitutions on the benzoxazole ring can significantly modulate potency and selectivity.
-
The nature and position of substituents on the phenyl ring can influence interactions with the target protein.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory cascade. Several 2-arylbenzoxazole derivatives have been investigated as selective COX-2 inhibitors, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of the core scaffold and subsequent derivatization, as well as for key biological assays to evaluate the therapeutic potential of the newly synthesized compounds.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold can be achieved through a one-pot condensation reaction, a common and efficient method for generating 2-arylbenzoxazoles.[3]
Protocol 1: One-Pot Synthesis of this compound
Materials:
-
2-Amino-4-methylphenol
-
4-Aminobenzaldehyde
-
Solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (e.g., p-Toluenesulfonic acid - PTSA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) and 4-aminobenzaldehyde (1 equivalent) in DMF.
-
Add a catalytic amount of PTSA (0.1 equivalents) to the reaction mixture.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Diagram 1: General Synthetic Workflow
Caption: Workflow for the synthesis of the core scaffold and subsequent generation of a chemical library.
Primary Biological Screening: Cytotoxicity Assessment
The initial biological evaluation of the synthesized compounds should involve an assessment of their cytotoxic effects on relevant cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Protocol 2: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Secondary Screening: Target-Based Assays
For compounds that demonstrate significant cytotoxicity, secondary assays should be performed to elucidate their mechanism of action. Based on the hypothesized targets, the following protocols are recommended.
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, stop the reaction and add the detection reagent.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Protocol 4: Adenosine A2A Receptor Binding Assay
This assay determines the affinity of a compound for the adenosine A2A receptor.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor
-
Radiolabeled ligand (e.g., [3H]ZM241385)
-
Binding buffer
-
Non-specific binding agent (e.g., a high concentration of a known A2A antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the cell membranes, radiolabeled ligand, and either the test compound or the non-specific binding agent in the binding buffer.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each compound concentration and determine the Ki (inhibitory constant).
Data Presentation
The results from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R1-Group | R2-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Scaffold | -H | -H | > 50 | > 50 |
| Derivative 1 | -COCH3 | -H | 15.2 ± 1.8 | 20.5 ± 2.3 |
| Derivative 2 | -H | -Cl | 8.7 ± 0.9 | 12.1 ± 1.5 |
| ... | ... | ... | ... | ... |
| Doxorubicin | - | - | 0.5 ± 0.1 | 0.8 ± 0.2 |
Table 2: In Vitro Enzyme Inhibition and Receptor Binding Data
| Compound ID | COX-2 IC50 (µM) | Adenosine A2A Ki (nM) |
| Scaffold | > 100 | > 1000 |
| Derivative 3 | 5.4 ± 0.6 | - |
| Derivative 4 | - | 50.2 ± 4.7 |
| ... | ... | ... |
| Celecoxib | 0.1 ± 0.02 | - |
| ZM241385 | - | 2.1 ± 0.3 |
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for an anticancer derivative of the scaffold, targeting the PARP-2 pathway.
Diagram 3: Hypothetical Anticancer Mechanism
Caption: Potential mechanism of action involving the inhibition of PARP-2, leading to apoptosis in cancer cells.
Conclusion
The this compound scaffold represents a highly attractive starting point for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the proven biological activities of related benzoxazole derivatives, provides a strong foundation for drug discovery programs targeting cancer and inflammatory diseases. The protocols and workflows outlined in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize new compounds based on this promising scaffold.
References
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]
-
Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Institutes of Health. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synthesis and preliminary biologic evaluation of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles as a novel class of influenza virus A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating VEGFR-2 Inhibition by Novel Benzoxazole Derivatives
<
Introduction: Targeting Angiogenesis through VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] In normal physiological conditions, angiogenesis is essential for processes like development and wound healing. However, in pathological states such as cancer, tumors exploit this process to ensure a dedicated blood supply, facilitating their growth, invasion, and metastasis.[3][4] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[5][6] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a significant target for anticancer therapies.[4][7]
Benzoxazole derivatives have shown promise as potent inhibitors of various kinases, including VEGFR-2, making them an interesting class of compounds for anticancer drug development.[8][9][10] This application note provides a comprehensive, multi-faceted experimental protocol for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory potential of novel benzoxazole derivatives against VEGFR-2. The described workflow progresses from direct enzymatic inhibition to cellular functional assays, culminating in the analysis of downstream signaling pathways.
Scientific Rationale: A Multi-tiered Approach to Validation
A robust evaluation of a potential VEGFR-2 inhibitor cannot rely on a single experimental endpoint. A tiered approach is essential for building a comprehensive and trustworthy data package. This protocol is designed as a self-validating system:
-
Tier 1: Direct Enzymatic Inhibition: The initial step is to determine if the benzoxazole derivative directly inhibits the kinase activity of VEGFR-2 in a cell-free system. This provides a direct measure of the compound's potency (e.g., IC50 value) against its intended target.[1][11]
-
Tier 2: Cellular Phenotypic Assays: Moving into a cellular context, we assess the compound's ability to inhibit key endothelial cell functions that are hallmarks of angiogenesis. This includes assays for cell proliferation and migration.[12][13] These assays provide evidence that the enzymatic inhibition observed in Tier 1 translates to a functional effect in a relevant cell model.
-
Tier 3: Target Engagement and Downstream Signaling: The final step is to confirm that the observed cellular effects are indeed a consequence of VEGFR-2 inhibition. This is achieved by examining the phosphorylation status of VEGFR-2 and key downstream signaling proteins.[14][15]
This logical progression from a biochemical to a cellular and finally to a molecular level provides a cohesive and compelling narrative of the compound's mechanism of action.
Visualizing the Process: Signaling and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the VEGFR-2 signaling pathway and the overall experimental workflow described in this protocol.
Caption: Multi-tiered Experimental Workflow.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
Scientific Rationale: This biochemical assay provides a direct measure of the inhibitory effect of the benzoxazole derivatives on the enzymatic activity of recombinant human VEGFR-2. [1]A luminescence-based assay, such as the Kinase-Glo® assay, is a common and robust method that quantifies ATP consumption during the kinase reaction. [2]A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal. [2] Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM. [1] * Prepare a 10 mM stock solution of the benzoxazole derivative in 100% DMSO.
-
Perform serial dilutions of the compound in 1x Kinase Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%. [16] * Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate like Poly (Glu, Tyr) 4:1. [17] * Dilute recombinant human VEGFR-2 enzyme to the recommended concentration (e.g., 1 ng/µl) in 1x Kinase Buffer. [1]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µl of the master mixture to each well of a white 96-well plate. [1] * Test Wells: Add 5 µl of the diluted benzoxazole derivative solutions.
-
Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells. [1] * Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme. [1] * To the "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
Incubate the plate at 30°C for 45 minutes. [17]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [1]
-
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
Scientific Rationale: HUVECs are a widely used and relevant primary cell model for studying angiogenesis in vitro. [18][19]Maintaining a healthy, confluent monolayer is crucial for obtaining reproducible results in subsequent cellular assays.
Protocol:
-
Cell Thawing and Seeding:
-
Cell Maintenance and Subculturing:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. [20] * Wash the cell monolayer with a balanced salt solution (e.g., HBSS). * Add Trypsin/EDTA solution and incubate for a few minutes until cells detach. * Neutralize the trypsin with medium containing serum and centrifuge the cell suspension. [20] * Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments. It is recommended not to use HUVECs beyond passage 7. [20]
-
Cell Proliferation (MTT) Assay
Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [21][22]Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [22] Protocol:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. [18] * Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the benzoxazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. [21] * Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Cell Migration (Wound Healing) Assay
Scientific Rationale: Endothelial cell migration is a fundamental step in angiogenesis. [23]The wound healing or "scratch" assay is a straightforward and widely used method to assess collective cell migration in vitro. [13][24]The rate at which the "wound" closes is a measure of the cells' migratory capacity.
Protocol:
-
Creating a Confluent Monolayer:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.
-
-
Creating the "Wound":
-
Using a sterile 200 µl pipette tip, create a straight scratch through the center of the cell monolayer. [24] * Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium containing the benzoxazole derivatives at various concentrations. Include a vehicle control.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the initial wound area.
-
Compare the migration rates between the treated and control groups.
-
Western Blot Analysis for VEGFR-2 Phosphorylation and Downstream Signaling
Scientific Rationale: To confirm that the observed anti-proliferative and anti-migratory effects are due to the inhibition of the VEGFR-2 pathway, it is essential to analyze the phosphorylation status of VEGFR-2 and key downstream signaling molecules like Akt and ERK. [15]A decrease in the phosphorylation of these proteins upon treatment with the benzoxazole derivative would provide strong evidence of on-target activity.
Protocol:
-
Cell Treatment and Lysis:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 6-12 hours.
-
Pre-treat the cells with the benzoxazole derivatives at selected concentrations for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/ml) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. * Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. * Incubate the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. [25]A loading control like GAPDH or β-actin should also be included. [14] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. * Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all quantitative data should be summarized in structured tables.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) |
|---|---|
| Benzoxazole Derivative 1 | [Insert Value] |
| Benzoxazole Derivative 2 | [Insert Value] |
| Sorafenib (Control) | [Insert Value] |
Table 2: HUVEC Proliferation (MTT Assay)
| Compound | GI50 (µM) |
|---|---|
| Benzoxazole Derivative 1 | [Insert Value] |
| Benzoxazole Derivative 2 | [Insert Value] |
| Sorafenib (Control) | [Insert Value] |
Table 3: HUVEC Migration (Wound Healing Assay)
| Compound (at 1x GI50) | % Wound Closure at 24h |
|---|---|
| Vehicle Control | [Insert Value] |
| Benzoxazole Derivative 1 | [Insert Value] |
| Benzoxazole Derivative 2 | [Insert Value] |
| Sorafenib (Control) | [Insert Value] |
Interpretation:
A successful VEGFR-2 inhibitor candidate would exhibit a low IC50 value in the kinase assay, a potent GI50 in the proliferation assay, and significant inhibition of wound closure in the migration assay. The Western blot data should demonstrate a concentration-dependent decrease in VEGF-A-induced phosphorylation of VEGFR-2, Akt, and ERK, confirming that the cellular effects are mediated through the intended signaling pathway.
Conclusion
This application note provides a robust and comprehensive framework for the preclinical evaluation of novel benzoxazole derivatives as VEGFR-2 inhibitors. By systematically progressing from biochemical to cellular and mechanistic assays, researchers can generate a high-quality, self-validating dataset. This detailed approach ensures scientific rigor and provides the necessary foundation for further drug development efforts targeting angiogenesis in cancer and other diseases.
References
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016, September 12). Retrieved from [Link]
-
VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... - ResearchGate. Retrieved from [Link]
-
A microfluidic wound-healing assay for quantifying endothelial cell migration. (2009, November 20). Retrieved from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
-
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. Retrieved from [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Retrieved from [Link]
-
Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol - Merck Millipore. Retrieved from [Link]
-
A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed. (2007). Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. Retrieved from [Link]
-
A microfluidic wound-healing assay for quantifying endothelial cell migration - PubMed. (2009, November 20). Retrieved from [Link]
-
Human Umbilical Vein Endothelial Cell Care Manual - Zen-Bio. Retrieved from [Link]
-
Cell Migration Assay - Creative Biolabs. Retrieved from [Link]
-
Human Umbilical Vein Endothelial Cells (HUVEC) INTRODUCTION MATERIALS AND METHODS - AMSBIO. Retrieved from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. Retrieved from [Link]
-
In vitro proliferation assay in HUVEC cells: MTT... - ResearchGate. Retrieved from [Link]
-
An introduction to the wound healing assay using live-cell microscopy - PubMed Central. Retrieved from [Link]
-
MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
-
Wound healing assay to analyze migration of endothelial cells treated... - ResearchGate. Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. Retrieved from [Link]
-
In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - NIH. Retrieved from [Link]
-
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]
-
In vitro VEGFR-2 inhibitory assay. - ResearchGate. Retrieved from [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH. (2022, July 25). Retrieved from [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. (2022, July 25). Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Cell proliferation assay using MTT. Data are means ± S.D. - ResearchGate. Retrieved from [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central. (2022, September 21). Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega - ACS Publications. (2026, January 11). Retrieved from [Link]
-
Western blot showing levels of phosphorylated VEGF receptor-2... - ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - ResearchGate. (2025, October 13). Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved from [Link]
-
Western blot analysis of VEGFR2 downstream signaling transduction.... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
VEGFR-2 conformational switch in response to ligand binding - PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zen-bio.com [zen-bio.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. atcc.org [atcc.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 25. file.yizimg.com [file.yizimg.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzoxazole Ring Formation
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing benzoxazole ring formation. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of benzoxazoles. Each entry is formatted as a question-and-answer to directly resolve common issues.
Q1: My reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I troubleshoot this?
Low yields are a frequent challenge in benzoxazole synthesis, often stemming from several interconnected factors. A systematic approach is the most effective way to diagnose and solve the issue.[1][2]
Primary Causes & Solutions:
-
Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding coupling partner (e.g., aldehyde, carboxylic acid, or ester) is paramount.[1] Impurities can act as catalyst poisons or participate in competing side reactions.
-
Actionable Advice: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy.[1] If purity is questionable, purify the reagents by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: Temperature, time, and solvent choice are critical variables that dictate reaction success.
-
Temperature: Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[2] Reactions that are sluggish at room temperature may see significant improvement when heated.[2] For instance, some solvent-free methods require temperatures up to 130°C to achieve high yields.[3] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[4]
-
Actionable Advice: Perform a temperature screen, incrementally increasing the temperature (e.g., from 50°C to 140°C) while monitoring the reaction by Thin-Layer Chromatography (TLC).[5]
-
-
Reaction Time: An incomplete reaction is a common reason for low yields. The presence of starting materials on a TLC plate after the expected reaction time is a clear indicator.[1]
-
Actionable Advice: Extend the reaction time and continue to monitor progress at regular intervals.[1]
-
-
Solvent: The solvent plays a crucial role in solubilizing reactants and stabilizing reaction intermediates.[4][6] Polar aprotic solvents like DMF and DMSO are often effective, but the optimal choice is substrate-dependent.[6]
-
Actionable Advice: If reactant solubility is an issue, switch to a solvent with higher solubilizing power.[6] Consider screening a panel of solvents with varying polarities. In some cases, solvent-free conditions, often assisted by microwave irradiation, can provide excellent results and simplify work-up.[5][6]
-
-
-
Catalyst Inactivity or Inappropriate Choice: The catalyst is often the key to an efficient reaction.
-
Actionable Advice: Ensure your catalyst is active, as some are sensitive to air and moisture and may require activation.[1] If yields are still low, consider increasing the catalyst loading or screening a different class of catalysts (e.g., switching from a Brønsted acid to a Lewis acid or a heterogeneous catalyst).[1][3][4]
-
Q2: I'm observing significant side product formation. What are the common byproducts and how can I improve selectivity?
Side product formation directly consumes starting materials and complicates purification, leading to reduced yields of the desired benzoxazole.[1][7]
Common Side Products & Mitigation Strategies:
-
Stable Schiff Base Intermediate: In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and fail to cyclize.[1][4]
-
Causality: The cyclization step often has a higher activation energy than the initial condensation.
-
Actionable Advice: Increase the reaction temperature to provide the necessary energy for the intramolecular cyclization.[4] Alternatively, the addition of a suitable catalyst (e.g., a Lewis acid) or an oxidizing agent can promote the cyclization and subsequent aromatization.[4]
-
-
Bis-Amide Formation: When using carboxylic acids as starting materials, the formation of a bis-amide from two molecules of 2-aminophenol reacting with the acid can be a competitive intermolecular side reaction.[7]
-
Causality: This occurs when the intermolecular reaction is kinetically favored over the desired intramolecular cyclization.
-
Actionable Advice: Ensure complete dehydration during the cyclization step, as water can inhibit the reaction. Consider a two-step procedure where the intermediate amide is first formed and isolated before cyclization.[7]
-
-
Polymerization: Under harsh conditions, starting materials or reactive intermediates can polymerize.[1]
-
Actionable Advice: Carefully control the reaction temperature and reactant stoichiometry. Avoid excessively high temperatures or prolonged reaction times once the product is formed.
-
Troubleshooting Workflow
The following decision tree provides a systematic workflow for diagnosing and resolving low-yield reactions.
Caption: A decision tree for troubleshooting low-yielding benzoxazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for benzoxazole formation from 2-aminophenol and an aldehyde?
The most common pathway involves three key steps:
-
Condensation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization: The hydroxyl group of the 2-aminophenol then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized, non-aromatic intermediate (a dihydrobenzoxazole).
-
Aromatization: This intermediate is then aromatized, typically through oxidation (often by air or an added oxidant), to yield the final benzoxazole product.[3]
General Mechanism of Benzoxazole Formation
Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.[4]
Q2: How do I select the optimal solvent for my reaction?
Solvent selection can significantly impact reaction rates and yields.[6]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are widely used because they can effectively solubilize a broad range of organic molecules and stabilize charged intermediates that form during cyclization.[6]
-
Chlorinated Solvents (DCM, DCE): Dichloromethane (DCM) is often a good choice for reactions that proceed at or near room temperature, as seen in some modern amide activation methods.[8]
-
Protic Solvents (Ethanol, Water): These "green" solvents can be effective and environmentally friendly options.[4][6] Protic solvents can protonate carbonyl groups, increasing their electrophilicity and facilitating the initial condensation step.[6]
-
Solvent-Free Conditions: This is a powerful, environmentally friendly approach.[5] Reactions are often facilitated by mechanical grinding or microwave irradiation and can lead to shorter reaction times and higher yields.[6][9]
| Solvent Type | Examples | Typical Use Case | Reference |
| Polar Aprotic | DMF, DMSO | General purpose, good for dissolving diverse substrates. | [6][9] |
| Chlorinated | DCM, DCE | Amide activation methods, reactions near room temp. | [8] |
| Protic (Green) | Ethanol, Water | Environmentally friendly syntheses. | [4][6] |
| Solvent-Free | Grinding, Microwave | Green chemistry, rapid synthesis. | [3][5] |
Table 1: Common solvent classes for benzoxazole synthesis.
Q3: What types of catalysts are effective for benzoxazole synthesis?
The choice of catalyst is highly dependent on the specific synthetic route. A wide variety of catalysts have been successfully employed.
| Catalyst Class | Examples | Mechanism/Use Case | Reference(s) |
| Brønsted Acids | p-TsOH, H₂SO₄ | Protonate carbonyls to activate them for nucleophilic attack. | [3][10] |
| Lewis Acids | ZnCl₂, InCl₃, TiCl₃OTf | Coordinate to carbonyl oxygen, increasing electrophilicity. | [4][11] |
| Metal Catalysts | Palladium, Copper, Nickel | Used in cross-coupling and oxidative cyclization reactions. | [9][10][11] |
| Heterogeneous | Nanoparticles (ZnO, NiSO₄), Ionic Liquids | Offer easy separation, recyclability, and green advantages. | [3][4][9] |
| Organocatalysts | Eosin Y (photocatalyst) | Promote reactions under mild, ambient conditions. | [9] |
Table 2: Effective catalyst classes for benzoxazole formation.
Q4: How should I monitor the reaction's progress and determine its endpoint?
Consistent monitoring is key to achieving optimal results and preventing the formation of degradation products from overly long reaction times.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[5] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, these techniques are ideal. They can provide accurate measurements of reactant consumption and product formation over time.[3]
Q5: My crude product is impure. What are the best purification strategies for benzoxazoles?
Purification can be a significant source of product loss if not performed correctly.[1]
-
Column Chromatography: This is a highly effective method for separating benzoxazoles from unreacted starting materials and side products.[1] The choice of the solvent system (eluent) is critical and should be determined by preliminary TLC analysis.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an excellent method to obtain highly pure material. Washing the filtered product with a cold solvent can help remove residual impurities.[4]
-
Washing/Extraction: A simple aqueous work-up can often remove water-soluble impurities, such as certain catalysts or salts, before further purification.[4]
Experimental Protocols
Protocol 1: General Procedure for Condensation of 2-Aminophenol with an Aldehyde using a Heterogeneous Catalyst
This protocol is a generalized procedure based on methodologies utilizing solid-supported catalysts under solvent-free conditions. Researchers must optimize conditions for their specific substrates.[3]
-
To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the heterogeneous catalyst (e.g., 1 mol% BAIL gel).[3]
-
Stir the reaction mixture vigorously at the optimized temperature (e.g., 70-130°C).[3][4]
-
Monitor the reaction progress by TLC until the 2-aminophenol is completely consumed (typically 1-5 hours).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., 10 mL of ethyl acetate).[3]
-
Separate the heterogeneous catalyst by filtration or centrifugation.[3]
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis via Tf₂O-Promoted Amide Activation
This protocol is based on a modern method for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenol.[8]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1.0 mL).
-
Add 2-Fluoropyridine (1.0 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0°C for 15 minutes to allow for amide activation.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent and purify the residue by silica gel column chromatography to yield the desired 2-substituted benzoxazole.[8]
References
- BenchChem. (n.d.). Solvent effects and selection for benzoxazole formation reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Benzoxazole Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in benzoxazole cyclization reactions.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). NIH.
- BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
- Phuong, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. ijpbs.com [ijpbs.com]
common side products in the synthesis of 2-phenylbenzoxazoles
Technical Support Center: 2-Phenylbenzoxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-phenylbenzoxazoles. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate common synthetic challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the identification and mitigation of common side products.
Question 1: My reaction yield is low, and TLC analysis shows multiple spots close to the product spot. What are the likely side products?
Answer: Low yields and complex reaction mixtures are often due to the formation of specific side products. The most common culprits in the synthesis of 2-phenylbenzoxazoles, particularly from 2-aminophenols and benzoic acid derivatives, are incomplete cyclization intermediates and products from reactant self-condensation.
-
Incomplete Cyclization: A frequent issue is the formation of the intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) or an N-acylated intermediate that fails to cyclize.[1] To drive the reaction to completion, consider increasing the reaction temperature or extending the reaction time. The use of an appropriate oxidant can also facilitate the final cyclization step.[1]
-
Dimerization/Polymerization of 2-Aminophenol: Under harsh conditions, such as high temperatures or extreme pH, 2-aminophenol can undergo self-condensation or polymerization.[1] This is particularly problematic and leads to insoluble materials that can complicate purification.
-
N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amine group of 2-aminophenol can be acylated without subsequent intramolecular cyclization.[1] This is often a result of suboptimal catalyst selection or reaction conditions that do not favor the ring-closing step.[1] A two-step approach, involving the isolation of the intermediate amide before cyclization, can sometimes resolve this issue.[1]
Question 2: I've isolated a significant amount of a byproduct that has a similar mass to my starting material. What could it be?
Answer: A common byproduct in syntheses involving 2-aminophenol is 2-aminophenoxazin-3-one, which arises from the oxidative dimerization of the 2-aminophenol starting material. This is especially prevalent in reactions that are open to the air or use an oxidant.
The mechanism for this dimerization involves the oxidation of 2-aminophenol to a radical intermediate, which then couples to form the phenoxazinone structure. The presence of certain metal catalysts, like copper(II) complexes, can promote this side reaction, as they can mimic the activity of phenoxazinone synthase enzymes.[2][3]
Mitigation Strategy: To minimize this side product, it is crucial to control the reaction atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the oxidative dimerization of 2-aminophenol. If an oxidant is required for the main reaction, careful selection of the oxidant and stoichiometric control are essential.
Question 3: My final product seems to be degrading during workup or purification. Is 2-phenylbenzoxazole susceptible to hydrolysis?
Answer: Yes, the benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 2-hydroxybenzanilide.[4] This occurs through ring-opening of the oxazole.
The hydrolysis can proceed via two pathways: C-O bond fission or C-N bond fission.[4] Both pathways can ultimately lead to the more stable 2-hydroxybenzanilide through acyl migration.[4]
Preventative Measures:
-
Neutral Workup: During the reaction workup, aim to maintain neutral pH conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Purification Conditions: For chromatographic purification, use a neutral stationary phase like silica gel and avoid highly acidic or basic mobile phases. If reverse-phase chromatography is used, be mindful of the acidity of the mobile phase (e.g., trifluoroacetic acid).
-
Storage: Store the purified 2-phenylbenzoxazole in a cool, dry place, protected from light and moisture to prevent gradual degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-phenylbenzoxazoles?
A1: One of the most prevalent and versatile methods is the condensation of a 2-aminophenol with a benzoic acid derivative (such as the acid itself, an acyl chloride, or an aldehyde).[5][6] This method is popular due to the ready availability of starting materials and the relatively straightforward reaction conditions. Many variations exist, employing different catalysts and reaction conditions to optimize yields and minimize side products.[5][6]
Q2: How do I choose the right catalyst for my 2-phenylbenzoxazole synthesis?
A2: The choice of catalyst depends on the specific starting materials and desired reaction conditions.
-
For condensation with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are commonly used, though they require high temperatures.[7]
-
For condensation with aldehydes, a wide range of catalysts can be employed, from simple acid catalysts to transition metal complexes.[8] Nanocatalysts are also gaining traction due to their high efficiency and reusability.[6]
-
For intramolecular cyclization of o-haloanilides, copper-based catalysts are often effective.[9]
Q3: Can I run the synthesis of 2-phenylbenzoxazole under "green" or environmentally friendly conditions?
A3: Yes, significant research has been dedicated to developing greener synthetic routes for 2-phenylbenzoxazoles. These methods often focus on:
-
Using water or ethanol as a solvent.[6]
-
Employing reusable heterogeneous catalysts.[6]
-
Utilizing solvent-free conditions, sometimes with microwave or ultrasound irradiation to accelerate the reaction.[8] These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and simplify product purification.[8]
Visualizing Reaction Pathways
Diagram 1: General Synthesis and Key Side Product Pathways
This diagram illustrates the main synthetic route to 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, highlighting the formation of the Schiff base intermediate and the potential for oxidative dimerization of the 2-aminophenol starting material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. ckthakurcollege.net [ckthakurcollege.net]
- 7. researchgate.net [researchgate.net]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Benzoxazole Derivatives for Biological Testing
Introduction: The Benzoxazole Solubility Challenge
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, the very features that make the benzoxazole scaffold a potent pharmacophore—its rigid, planar, and aromatic structure—often contribute to its downfall in a preclinical setting: poor aqueous solubility.[4] This inherent hydrophobicity can lead to significant challenges in obtaining reliable and reproducible data in biological assays, hindering the progression of promising drug candidates.
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility issues associated with benzoxazole derivatives. Here, we will explore the underlying principles of solubility enhancement and provide practical, step-by-step guidance on various techniques, from simple pH adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole compound is precipitating in my aqueous assay buffer. What are my immediate first steps?
A1: Precipitation during an assay is a common and frustrating issue. The first step is to systematically troubleshoot the problem. Begin by determining the kinetic solubility of your compound in the specific assay medium.[4] It's crucial to ensure your compound is fully dissolved in your initial stock solution, which is typically a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5] Visually inspect for any particulates before making further dilutions. If precipitation persists, consider reducing the final concentration of the compound in the assay. If that is not feasible, you will need to employ a solubilization technique.
Q2: How does the chemical structure of my benzoxazole derivative affect its solubility?
A2: The solubility of a benzoxazole derivative is intrinsically linked to its chemical structure. The rigid, aromatic core of the benzoxazole ring system contributes to strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome.[4] The presence and nature of substituents on the benzoxazole ring can significantly modulate solubility. For instance, the addition of polar, ionizable functional groups like carboxylic acids or amines can dramatically increase aqueous solubility, especially when the pH of the solution is adjusted to favor the ionized form.[6][7] Conversely, the addition of large, nonpolar substituents will likely decrease solubility.
Q3: What are the most common and effective strategies for increasing the aqueous solubility of benzoxazole compounds?
A3: There are several well-established techniques to enhance the solubility of poorly water-soluble drugs like benzoxazole derivatives. These can be broadly categorized as:
-
pH Modification: For ionizable compounds, adjusting the pH of the solution is often the simplest and most effective method.[6][8]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[9]
-
Complexation: Encapsulating the benzoxazole derivative within a larger molecule, such as a cyclodextrin, can significantly improve its aqueous solubility.[][11]
-
Salt Formation: Converting an ionizable benzoxazole into a salt form is a highly effective strategy to increase both solubility and dissolution rate.[12][13]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a high-energy amorphous state with enhanced solubility.[14][15]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[16][17][18]
The choice of the most appropriate technique will depend on the specific physicochemical properties of your benzoxazole derivative and the requirements of your biological assay.
Troubleshooting Guide: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the compound's kinetic solubility in the assay medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Determine the kinetic solubility of the compound in the assay buffer.[4] 2. Reduce the final assay concentration if possible. 3. Gradually increase the final DMSO concentration, being mindful of its potential effects on the assay (typically <0.5% v/v is recommended).[19] |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leads to inaccurate and variable concentrations of the active compound. The compound may be degrading in the assay medium. | 1. Ensure the compound is fully dissolved in the stock solution before each use. 2. Visually inspect for any precipitation in the final assay medium under a microscope. 3. Implement a robust solubilization strategy to maintain the compound in solution throughout the experiment. 4. Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Difficulty preparing a high-concentration stock solution. | The compound has inherently low solubility even in common organic solvents like DMSO. | 1. Test a wider range of organic solvents (e.g., DMF, NMP, ethanol).[4] 2. Gently warm the solution while dissolving, but monitor for any signs of degradation. 3. Use sonication to aid dissolution.[4] |
In-Depth Technical Protocols
Protocol 1: pH Modification for Solubility Enhancement
This protocol is suitable for benzoxazole derivatives containing ionizable functional groups (e.g., carboxylic acids, amines). The principle is to adjust the pH of the solution to be at least 2 pH units away from the compound's pKa to ensure it exists predominantly in its more soluble ionized form.[9]
Materials:
-
Benzoxazole derivative
-
Aqueous buffer of desired pH
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
Procedure:
-
Prepare a stock solution of the benzoxazole derivative in a suitable organic solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to the aqueous buffer while stirring.
-
If precipitation occurs, measure the initial pH of the suspension.
-
For an acidic compound (containing a carboxylic acid), slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding base until the precipitate dissolves and the pH is at least 2 units above the compound's pKa.
-
For a basic compound (containing an amine), slowly add 0.1 M HCl dropwise until the precipitate dissolves and the pH is at least 2 units below the compound's pKa.
-
Record the final pH at which the compound is fully dissolved.
-
Crucially, run a parallel control experiment to ensure that the pH change itself does not affect the outcome of your biological assay.
Causality: By shifting the equilibrium towards the ionized form, the intermolecular forces between the compound and water molecules are strengthened, leading to increased solubility.[20]
Protocol 2: Cyclodextrin Complexation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like benzoxazole derivatives, forming an inclusion complex with significantly improved aqueous solubility.[][11][21]
Materials:
-
Benzoxazole derivative
-
β-cyclodextrin or a derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10 mM HP-β-CD).
-
Add an excess amount of the benzoxazole derivative to each cyclodextrin solution.
-
Stir the suspensions vigorously at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[21]
-
After reaching equilibrium, filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
Determine the concentration of the dissolved benzoxazole derivative in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the concentration of the dissolved benzoxazole derivative against the concentration of the cyclodextrin to determine the phase solubility diagram and the extent of solubility enhancement.
-
For your biological assay, prepare the final formulation by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of the benzoxazole derivative.
Causality: The hydrophobic benzoxazole molecule is sequestered within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "solubilizing" the guest molecule.[]
Visualizing Solubilization Strategies
Decision Workflow for Selecting a Solubility Enhancement Technique
Caption: A decision-making workflow for selecting an appropriate solubility enhancement technique.
Mechanism of Cyclodextrin Inclusion Complexation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmpas.com [jmpas.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Purification of Substituted Benzoxazoles
Welcome to the Technical Support Center for the purification of substituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity benzoxazole derivatives. As a core structural motif in numerous pharmaceuticals and functional materials, the purity of substituted benzoxazoles is paramount. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to address common and complex purification issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the purification of substituted benzoxazoles.
Q1: What are the most common impurities found in crude substituted benzoxazole reaction mixtures?
A1: The most frequently encountered impurities are typically unreacted starting materials, such as the o-aminophenol and aldehyde, carboxylic acid, or other coupling partners.[1][2] Additionally, intermediate species that have failed to cyclize, most notably Schiff bases, are a common side product, especially in syntheses involving aldehydes.[3][4] Depending on the synthetic route, byproducts from over-alkylation/acylation or polymerization can also be present.[1] For reactions employing transition metal catalysts, such as palladium or copper, residual metal contamination is a critical impurity to address.[5][6]
Q2: What are the primary methods for purifying substituted benzoxazoles?
A2: The two most effective and widely used purification techniques for substituted benzoxazoles are recrystallization and silica gel column chromatography.[1][7] Recrystallization is ideal for crystalline solid products and can yield highly pure material if an appropriate solvent system is identified.[1][8] Column chromatography is a more versatile technique capable of separating complex mixtures, including closely related analogs and baseline impurities.[1][7][9] For specific cases, other methods such as acid-base extraction can be employed to remove acidic or basic impurities, and treatment with activated charcoal is effective for eliminating colored byproducts.[1][8]
Q3: How do substituents on the benzoxazole ring affect the choice of purification strategy?
A3: The nature of the substituents significantly impacts the polarity, solubility, and crystallinity of the benzoxazole derivative, which in turn dictates the optimal purification strategy.
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) tend to increase the electron density of the benzoxazole system, which can lead to increased polarity and stronger interactions with polar stationary phases in chromatography.[10][11][12]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density, which can reduce polarity.[13][14]
-
Large, non-polar substituents will generally decrease the overall polarity of the molecule, making it more soluble in non-polar solvents.
This modulation of polarity directly influences the choice of solvent systems for both recrystallization and the mobile phase in column chromatography.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific purification challenges.
Low Purity After Initial Work-up
Q: My initial purity assessment (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. How do I proceed?
A: A complex crude mixture requires a systematic approach to identify the impurities and select the appropriate purification method. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for low purity crude product.
Step 1: TLC Analysis: Run a TLC of your crude product, co-spotting with your starting o-aminophenol and the corresponding coupling partner. This will immediately tell you if unreacted starting materials are the primary issue.
Step 2: Identify the Nature of Impurities:
-
Unreacted Starting Materials: If starting materials are present, column chromatography is generally the most effective method for separation.
-
Highly Polar Impurities (Low Rf): These may include baseline material or highly colored impurities. An initial acid-base wash may be effective if the impurities are acidic or basic.[15][16][17] If color persists, a charcoal treatment might be necessary before chromatography.
-
Closely Eluting Impurities (Similar Rf to Product): This is a common challenge. Optimizing the mobile phase for column chromatography is crucial. A shallower solvent gradient or switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexane) can improve separation.
Challenges in Column Chromatography
Q: My substituted benzoxazole is not separating well from an impurity during column chromatography. What can I do?
A: Poor separation on a silica gel column is usually due to an inappropriate mobile phase. The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity.
Table 1: Common Solvent Systems for Benzoxazole Purification
| Solvent System (v/v) | Polarity | Best Suited For |
| Ethyl Acetate / Hexane | Adjustable (Low to Medium) | General purpose, good for a wide range of substituted benzoxazoles. |
| Dichloromethane / Methanol | Adjustable (Medium to High) | More polar benzoxazoles, or when ethyl acetate/hexane fails to provide adequate separation. |
| Acetone / Hexane | Adjustable (Medium) | Can offer different selectivity compared to ethyl acetate-based systems. |
| Diethyl Ether / Pentane | Low | Very non-polar benzoxazoles. Solvents are highly volatile and easy to remove.[18] |
Pro-Tip: Aim for an Rf value of ~0.3 for your target compound on the TLC plate for optimal separation on a column. If your spots are too high on the TLC plate (high Rf), decrease the polarity of your mobile phase (add more of the non-polar solvent). If they are too low (low Rf), increase the polarity (add more of the polar solvent).
Issues with Recrystallization
Q: I'm having trouble getting my substituted benzoxazole to recrystallize, or my recovery is very low. What's going wrong?
A: Recrystallization success hinges on the principle of high solubility in a hot solvent and low solubility in a cold solvent.
Common Problems and Solutions:
-
No Crystals Form Upon Cooling: This could be due to using too much solvent or the formation of a supersaturated solution.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of your product. If that fails, slowly evaporate some of the solvent to increase the concentration and cool again.
-
-
Low Recovery: This is often caused by using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which your compound has significant solubility even when cold.[19][20]
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
-
-
Oiling Out: The compound separates as an oil instead of crystals. This happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly.
-
Solution: Re-heat the solution to dissolve the oil, then allow it to cool more slowly. You may need to add slightly more solvent. If the problem persists, a different solvent system is required.
-
Table 2: Selecting a Recrystallization Solvent System
| Solvent 1 (Solubilizing) | Solvent 2 (Precipitating) | Typical Application |
| Acetone | Acetonitrile | As described in patent literature for specific substituted benzoxazoles.[8] |
| Ethyl Acetate | Heptane/Hexane | A versatile system for moderately polar benzoxazoles.[8] |
| Ethanol | Water | Suitable for more polar benzoxazoles that are soluble in ethanol. |
| Dichloromethane | Hexane | Good for less polar benzoxazoles. |
Removing Persistent Impurities
Q: How do I remove persistent colored impurities from my product?
A: Highly colored impurities, often arising from oxidation of o-aminophenol starting materials or other side reactions, can sometimes co-elute with the product in chromatography.[2] An activated charcoal treatment is often effective.
Experimental Protocol: Activated Charcoal Treatment
-
Dissolve the impure benzoxazole in a suitable solvent (e.g., ethyl acetate) at room temperature.
-
Add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Stir the suspension for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Wash the Celite® pad with a small amount of the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
Caution: Activated charcoal can adsorb your product as well, leading to a decrease in yield. Use it sparingly and only when necessary.[1]
Q: How can I remove residual palladium catalyst from my reaction?
A: Palladium catalysts can often be removed by filtration through Celite®.[5] However, for trace amounts that remain in solution, more specialized techniques may be needed, especially for pharmaceutical applications where metal limits are strict.
Experimental Protocol: Palladium Removal by Filtration
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a small plug of Celite® (about 1-2 cm thick) in a fritted funnel or Hirsch funnel.
-
Pass the diluted reaction mixture through the Celite® plug.
-
Wash the Celite® plug with additional solvent to ensure all of the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure.
For very low residual palladium levels, commercially available metal scavengers (resins functionalized with thiols or other ligands) can be used.[6][21][22]
Section 3: Purity Verification
Once purified, it is crucial to confirm the purity and identity of your substituted benzoxazole.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity. The absence of peaks corresponding to starting materials or other impurities is a strong indicator of high purity.[8][18][19][23][24][25]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp melting point that is consistent with literature values indicates high purity.[1]
Section 4: Visualizing the Purification Workflow
The general workflow for the purification of substituted benzoxazoles can be visualized as a series of steps, each with a specific purpose.
Caption: General experimental workflow for benzoxazole purification.
References
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google P
-
Recrystallization. --->. University of California, Los Angeles. [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. [Link]
-
After recrystallization, a student obtained a very low percent recovery of a solid. Describe the... Study.com. [Link]
-
Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation - Oriental Journal of Chemistry. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC - NIH. [Link]
-
Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC. [Link]
-
Liquid/liquid Extraction. University of Wisconsin-Madison. [Link]
-
Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed. [Link]
-
Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph - Digital Commons @ Otterbein. [Link]
-
Comparison of the polarity of organic solvents. [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives | Request PDF. ResearchGate. [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
Decolorization with Activated Carbon - Carbotecnia. [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - PMC. [Link]
-
Acid-Base Extraction. [Link]
-
Electron-Donating and Electron-Withdrawing Substituents - Dummies.com. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [Link]
-
Carbon filtration and activated charcoal | Class experiment | RSC Education. [Link]
-
Substituent Effects - La Salle University. [Link]
-
Removal of leached Palladium from reaction product. ScienceMadness. [Link]
-
Effect of electron-donating substituent groups on aromatic ring on photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(iii) ions - RSC Publishing. [Link]
-
How to Remove Palladium in three easy steps - Biotage. [Link]
-
Solvent selection in liquid chromatography - Molnar Institute. [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? - Biotage. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 11. www1.lasalle.edu [www1.lasalle.edu]
- 12. Effect of electron-donating substituent groups on aromatic ring on photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(iii) ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 19. mdpi.com [mdpi.com]
- 20. US5614459A - Process for making activated charcoal - Google Patents [patents.google.com]
- 21. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 22. biotage.com [biotage.com]
- 23. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
Benzoxazole Synthesis Technical Support Center: A Guide to Minimizing By-Product Formation
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazole derivatives. Our focus is to provide in-depth, scientifically grounded solutions to minimize the formation of unwanted by-products, thereby improving yield, purity, and overall process efficiency.
Introduction: The Challenge of Selectivity
Benzoxazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2] The synthesis, most commonly proceeding via the condensation of an o-aminophenol with a carbonyl-containing substrate, is elegant in principle but can be plagued by the formation of persistent by-products.[3][4] This guide provides troubleshooting strategies and optimized protocols to enhance the selectivity and success of your benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low, and TLC analysis shows a major spot that isn't my starting material or the desired benzoxazole. What is the likely culprit?
This is a frequent issue, often pointing to the formation of a stable intermediate that fails to cyclize.
Most Likely By-product: A Schiff base (or the corresponding amide from a carboxylic acid starting material). In syntheses involving an o-aminophenol and an aldehyde, the initial condensation product is a Schiff base.[5] Similarly, reaction with a carboxylic acid forms an amide intermediate. If this intermediate is particularly stable or the reaction conditions are insufficient to promote the subsequent cyclization, it will accumulate as the major by-product.[6]
Causality: The conversion of the Schiff base or amide intermediate to the benzoxazole requires a cyclization and dehydration/elimination step. This is often the rate-limiting step and requires sufficient activation energy. Suboptimal temperature, an inadequate catalyst, or an inappropriate solvent can stall the reaction at the intermediate stage.[7]
Mitigation Strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for cyclization.[7] A screening study to find the optimal temperature is recommended, as excessively high temperatures can lead to degradation. For some systems, temperatures between 70°C and 140°C are optimal.[6][7]
-
Optimize the Catalyst:
-
Catalyst Choice: The catalyst is critical for promoting cyclization. While traditional Brønsted or Lewis acids can be used, specialized catalysts like Brønsted acidic ionic liquid (BAIL) gels or heterogeneous catalysts can be more effective.[8][9]
-
Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. Consider increasing the catalyst loading; in some cases, an increase from 5 mol% to 20 mol% can significantly improve yields.[7]
-
-
Employ an Oxidizing Agent (for Aldehyde Precursors): In some cases, particularly when starting with aldehydes, the final step is an oxidative cyclization. Performing the reaction under an oxygen atmosphere or adding a mild oxidizing agent can drive the reaction to completion.[6]
Q2: I'm observing multiple product spots on my TLC plate, suggesting a mixture of by-products. What are the common side reactions?
Beyond the stable intermediate issue, several other side reactions can occur, leading to a complex product mixture.
Common By-products:
-
Over-alkylation/acylation: If your synthesis involves alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[5]
-
Polymerization: Under harsh conditions (e.g., very high temperatures or highly concentrated acids), the starting materials or the benzoxazole product can polymerize.[5]
-
Products from Side Reactions of Starting Materials: Substrates with sensitive functional groups may undergo undesired reactions under the chosen conditions.
Mitigation Strategies:
-
Careful Control of Stoichiometry: Ensure precise molar ratios of your reactants to avoid excess reagents that could lead to side reactions like over-alkylation.[5]
-
Optimize Reaction Conditions:
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related by-products.[5]
Visualizing the Reaction: Pathways to Product and By-products
Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the general pathway for benzoxazole synthesis from an o-aminophenol and an aldehyde, highlighting the critical cyclization step where the reaction can stall.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine in Solution
Welcome to the technical support center for 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over a short period. What is the likely cause?
A1: The discoloration of solutions containing this compound is most commonly due to the oxidation of the phenylamine moiety. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, and exposure to light. This process often leads to the formation of colored degradation products.
Q2: I'm observing precipitation in my stock solution. Is this a sign of degradation?
A2: Precipitation can be due to several factors. While it could be a result of the formation of insoluble degradation products, it is also frequently an indication of poor solubility of the parent compound in the chosen solvent system. Changes in temperature or solvent evaporation can also lead to supersaturation and subsequent precipitation. It is crucial to differentiate between solubility issues and chemical instability.
Q3: Can the pH of my buffer system affect the stability of the compound?
A3: Absolutely. The stability of this compound is pH-dependent. The benzoxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which would lead to ring-opening and loss of activity. Additionally, the protonation state of the aromatic amine, influenced by pH, can affect its susceptibility to oxidation.
Q4: What are the primary degradation pathways I should be aware of for this molecule?
A4: The two primary points of instability in this compound are the aromatic amine and the benzoxazole ring. The phenylamine group is prone to oxidation, while the benzoxazole ring is susceptible to hydrolysis. The predominant degradation pathway will depend on the specific conditions of your solution (e.g., pH, presence of oxygen, light exposure, and metal ion contamination).
In-Depth Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
Symptoms: The solution of this compound quickly develops a yellow, amber, or brown tint upon preparation or during storage.
Root Cause Analysis: This is a classic sign of oxidation of the aromatic amine. The nitrogen lone pair electrons in the phenylamine group make it susceptible to attack by oxygen and other oxidizing species, leading to the formation of colored quinone-imine structures and other complex colored bodies. This process can be accelerated by light (photodegradation) and the presence of catalytic amounts of metal ions.
Mitigation Strategies & Protocols:
1. Deoxygenation of Solvents:
-
Rationale: Removing dissolved oxygen from your solvents is a primary step in preventing oxidation.
-
Protocol: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes. This can be done by bubbling the gas through the solvent using a long needle or a sparging stone. For small volumes, the freeze-pump-thaw method can also be effective.
2. Use of Antioxidants:
-
Rationale: Antioxidants can be added to the formulation to scavenge free radicals and inhibit oxidative chain reactions.[1][2]
-
Protocol:
-
Ascorbic Acid (Vitamin C): A common and effective water-soluble antioxidant. A starting concentration of 0.01-0.1% (w/v) is recommended.[1]
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant for organic-based solutions. A typical concentration range is 0.01-0.05% (w/v).
-
Compatibility Testing: It is crucial to first test the compatibility of the chosen antioxidant with your downstream application to ensure it does not interfere with your assay or reaction.
-
3. Protection from Light:
-
Rationale: Photons can provide the activation energy for oxidative reactions. Aromatic amines, in particular, can be susceptible to photodegradation.[3]
-
Protocol:
-
Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
For highly sensitive applications, consider working under yellow light.
-
4. Use of Chelating Agents:
-
Rationale: Trace metal ions (e.g., iron, copper) in buffers or from glassware can catalyze the oxidation of aromatic amines. Chelating agents sequester these metal ions, rendering them inactive.[3][4][5]
-
Protocol:
-
Ethylenediaminetetraacetic acid (EDTA): Add disodium EDTA to your aqueous buffer systems at a concentration of 0.01-0.1% (w/v).[6]
-
Ensure the pH of your buffer is compatible with the effective chelating range of EDTA.
-
| Strategy | Parameter | Recommended Starting Range | Primary Function |
| Deoxygenation | Inert Gas Sparging | 15-30 minutes | Removes dissolved oxygen |
| Antioxidants | Ascorbic Acid | 0.01-0.1% (w/v) | Scavenges free radicals |
| Butylated Hydroxytoluene (BHT) | 0.01-0.05% (w/v) | Scavenges free radicals | |
| Light Protection | Storage | Amber vials or foil-wrapped | Prevents photo-oxidation |
| Chelating Agents | Disodium EDTA | 0.01-0.1% (w/v) | Sequesters catalytic metal ions |
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Loss of Compound Potency or Concentration Over Time
Symptoms: Analytical measurements (e.g., HPLC, LC-MS) show a decrease in the peak area of the parent compound over time, even without significant discoloration.
Root Cause Analysis: This indicates a degradation pathway that produces colorless products. The most probable cause is the hydrolysis of the benzoxazole ring. This can be catalyzed by either acidic or basic conditions, leading to the opening of the oxazole ring to form an amide derivative.
Mitigation Strategies & Protocols:
1. pH Control and Buffer Selection:
-
Rationale: Maintaining an optimal pH is critical to prevent hydrolysis of the benzoxazole ring. For many benzoxazole-containing compounds, a pH range of 5-7 is often the most stable.
-
Protocol:
-
pH Profiling Study: Conduct a preliminary study by preparing small-scale solutions of your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Monitor the concentration of the parent compound over time using a stability-indicating analytical method.
-
Buffer Selection: Choose a buffer system that provides good buffering capacity in the optimal pH range determined from your profiling study. Common choices include phosphate, acetate, or citrate buffers. Be aware that some buffer components can potentially catalyze degradation, so it may be necessary to test different buffer species.
-
2. Solvent System Optimization:
-
Rationale: The polarity of the solvent can influence the rate of hydrolysis. In some cases, reducing the water activity in the solution can slow down hydrolytic degradation.
-
Protocol:
-
Co-solvents: If your experimental system allows, consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) to reduce the concentration of water.
-
Aprotic Solvents: For long-term storage of stock solutions, using anhydrous aprotic solvents like DMSO or DMF is highly recommended. However, always prepare fresh dilutions in your aqueous experimental buffer on the day of the experiment.
-
3. Temperature Control:
-
Rationale: Degradation reactions, including hydrolysis, are accelerated at higher temperatures.
-
Protocol:
-
Storage: Store stock solutions at -20°C or -80°C.
-
Experiments: For prolonged experiments, consider running them at reduced temperatures if the experimental design permits.
-
| Factor | Recommendation | Rationale |
| pH | Maintain between 5 and 7 (verify experimentally) | Minimizes acid/base-catalyzed hydrolysis |
| Buffer System | Phosphate, Acetate, or Citrate | Provides stable pH environment |
| Solvent | Anhydrous aprotic for stock, aqueous for working | Reduces water activity for storage |
| Temperature | Store at ≤ -20°C | Slows down degradation kinetics |
Caption: Troubleshooting workflow for loss of compound potency.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the likely degradation products and pathways, which informs the development of a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11][12] A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities.[13][14][15][16]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
References
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
-
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Chelating Agents - CD Formulation. (n.d.). Retrieved from [Link]
-
List of Chelating agents (chelants) - Drugs.com. (n.d.). Retrieved from [Link]
-
A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.). Retrieved from [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). Retrieved from [Link]
-
EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
-
Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (2024, November 5). Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
High-performance liquid chromatography for small-scale studies of drug stability. (n.d.). Retrieved from [Link]
- Lam, S., et al. (2014). Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments. AAPS PharmSciTech, 15(4), 845-855.
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014, April 15). Retrieved from [Link]
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
Chelating Agents as Color Stabilizers for Epinephrine Hydrochloride Solutions. (2025, August 7). Retrieved from [Link]
-
Unstable Small Molecule Therapeutic Analysis - KCAS Bio. (2020, March 19). Retrieved from [Link]
-
Stabilization of Different Redox Levels of a Tridentate Benzoxazole Amidophenoxide Ligand When Bound to Co(iii) or V(v) - PubMed. (2019, September 21). Retrieved from [Link]
-
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs - Manufacturing Chemist. (2023, January 20). Retrieved from [Link]
-
Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]
-
Troubleshooting unstable molecules in chemical space - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2025, November 27). Retrieved from [Link]
-
ANTIOXIDANTS: In Pharmaceutical Formulation - Knowledge of Pharma. (2017, July 30). Retrieved from [Link]
-
Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed. (2023, April 29). Retrieved from [Link]
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. (n.d.). Retrieved from [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - NIH. (2025, April 15). Retrieved from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023, August 11). Retrieved from [Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region - MDPI. (n.d.). Retrieved from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (2025, April 28). Retrieved from [Link]
-
Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. (n.d.). Retrieved from [Link]
-
Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024, February 18). Retrieved from [Link]
-
Design and synthesis of benzoxazole derivatives as novel melatoninergic ligands - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 2. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 3. Chelating Agents - Protheragen [protheragen.ai]
- 4. Chelating Agents - CD Formulation [formulationbio.com]
- 5. drugs.com [drugs.com]
- 6. Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. hovione.com [hovione.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Spectroscopic Characterization of Complex Benzoxazole Structures
Welcome to the Technical Support Center for the spectroscopic characterization of complex benzoxazole structures. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of analyzing these versatile heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide-ranging pharmacological activities and unique photophysical properties.[1][2][3] Accurate structural elucidation is therefore paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR, mass spectrometry, and fluorescence spectroscopy experiments.
Our approach is rooted in practical, field-proven insights to ensure the integrity and reliability of your results. We will delve into the causality behind experimental choices, empowering you to not only follow protocols but also to critically assess and adapt them to your specific complex benzoxazole structures.
Overall Workflow for Spectroscopic Characterization
The structural confirmation of a novel benzoxazole derivative is a systematic process. It begins with rigorous purification, followed by a suite of spectroscopic analyses to determine molecular weight, identify functional groups, and map atomic connectivity, ultimately leading to unambiguous structural elucidation.[1]
Caption: General workflow for the spectroscopic characterization of benzoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting & FAQs
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1][4] However, the spectra of complex benzoxazole derivatives can often be challenging to interpret.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for protons on the benzoxazole core?
A1: The aromatic protons of the benzoxazole ring system typically resonate in the downfield region of the ¹H NMR spectrum.[1][4] The exact chemical shifts are influenced by the substitution pattern on the benzene ring.
| Proton Position | Typical Chemical Shift (δ) ppm | Notes |
| H-2 (if unsubstituted) | 8.0 - 8.2 | Appears as a singlet.[4] |
| H-4, H-5, H-6, H-7 | 7.0 - 8.5 | The multiplicity and coupling constants depend on the substitution pattern.[4] |
| Protons on substituents | Variable | Dependent on the nature of the substituent. For example, a methyl group may appear around δ 2.5-2.6 ppm.[4] |
Q2: The aromatic region of my ¹H NMR spectrum shows overlapping signals. How can I resolve them?
A2: Overlapping signals in the aromatic region are a common challenge.[5] Here are several strategies to resolve this issue:
-
Higher Field Spectrometer: Using a higher field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping multiplets.
-
Solvent Change: Changing the deuterated solvent can induce differential changes in the chemical shifts of protons, potentially resolving overlaps. Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects.
-
2D NMR Experiments: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for identifying coupled protons, allowing you to trace out spin systems even within a crowded region.[5] For more complex systems, 2D TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems. To assign carbons, 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential.
Q3: My hydroxyl or amine proton signal is very broad or absent. What is the reason for this?
A3: Protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are acidic and can undergo chemical exchange with residual water in the NMR solvent or with other exchangeable protons in the molecule.[5] This exchange process can lead to significant signal broadening. In some cases, the signal may be so broad that it is indistinguishable from the baseline.
-
Confirmation with D₂O: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH or -NH proton will be replaced by deuterium, causing its signal to disappear from the ¹H NMR spectrum.[5]
Troubleshooting Guide: NMR Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans (signal-to-noise improves with the square root of the number of scans). |
| Broad Spectral Lines | Sample contains particulate matter; Poor magnetic field shimming. | Filter the sample solution through a pipette with a small cotton or glass wool plug into the NMR tube.[4] Perform manual or automated shimming of the magnetic field. |
| Phasing Problems | Incorrect phase correction. | Manually adjust the zero-order and first-order phase correction parameters during data processing. |
| Difficulty Assigning Quaternary Carbons | Quaternary carbons have no attached protons and thus do not appear in DEPT-135 spectra. | Use a 2D HMBC experiment. This will show correlations between protons and carbons over two or three bonds, allowing for the assignment of quaternary carbons based on their proximity to known protons.[5] |
Mass Spectrometry (MS): Troubleshooting & FAQs
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[1] For complex benzoxazoles, choosing the right ionization method and interpreting the fragmentation patterns are key.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or EI, is more suitable for my benzoxazole derivative?
A1: The choice between Electrospray Ionization (ESI) and Electron Ionization (EI) depends on the properties of your compound.[1]
-
ESI: This is a soft ionization technique suitable for polar, less volatile, and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. ESI is often coupled with liquid chromatography (LC-MS).
-
EI: This is a hard ionization technique that works well for more volatile and thermally stable compounds. EI causes extensive fragmentation, providing a characteristic "fingerprint" that can be valuable for structural elucidation but may result in a weak or absent molecular ion peak.
Q2: My mass spectrum shows multiple peaks around the expected molecular weight. What could be the reason?
A2: This is a common observation and can be attributed to several factors:
-
Isotopes: The presence of isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁸O), and especially chlorine (³⁷Cl) or bromine (⁸¹Br) if present in your molecule, will result in isotopic peaks next to the monoisotopic peak. The relative intensities of these peaks can help confirm the elemental composition.
-
Adduct Formation (in ESI): In ESI, it is common to see adducts with cations present in the solvent or system, such as sodium [M+Na]⁺ and potassium [M+K]⁺, in addition to the protonated molecule [M+H]⁺.
-
In-source Fragmentation: Even with soft ionization techniques, some fragmentation can occur in the ion source, leading to peaks at lower m/z values.
Troubleshooting Guide: Mass Spectrometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Molecular Ion Peak | The molecule is fragmenting completely. | Switch to a softer ionization technique (e.g., from EI to ESI or Chemical Ionization - CI). Optimize source parameters to reduce in-source fragmentation. |
| Low Signal Intensity | Poor ionization efficiency; Low sample concentration. | Optimize the solvent system and pH for better ionization. Increase the sample concentration. Clean the ion source. |
| Complex/Uninterpretable Spectrum | Sample impurity; Extensive fragmentation. | Purify the sample using chromatography (e.g., HPLC). Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.[6] Perform tandem MS (MS/MS) to isolate a specific ion and fragment it, which can simplify the spectrum and provide more structural information. |
Fluorescence Spectroscopy: Troubleshooting & FAQs
Many benzoxazole derivatives exhibit interesting photophysical properties and are fluorescent.[1][7] Fluorescence spectroscopy is a sensitive technique for studying their electronic structure and interaction with their environment.
Frequently Asked Questions (FAQs)
Q1: What is the cause of the shift in the fluorescence emission wavelength of my benzoxazole derivative when I change the solvent?
A1: This phenomenon is known as solvatochromism and is related to the change in the dipole moment of the molecule upon excitation.[8] More polar solvents will stabilize the excited state to a greater extent than the ground state, leading to a red-shift (shift to longer wavelength) in the emission spectrum. Conversely, less polar solvents can lead to a blue-shift (shift to shorter wavelength).[8]
Q2: My compound shows fluorescence quenching. What are the possible reasons?
A2: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of processes. Common causes include:
-
Concentration Effects: At high concentrations, molecules can aggregate, which can lead to self-quenching.
-
Presence of Quenchers: Certain substances, such as dissolved oxygen, heavy atoms, or electron-donating/accepting molecules, can quench fluorescence through various mechanisms like collisional quenching or photoinduced electron transfer (PET).[7]
-
Environmental Effects: Changes in pH, temperature, or viscosity can also affect fluorescence intensity.
Troubleshooting Guide: Fluorescence Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Fluorescence Intensity | Low quantum yield; Low concentration; Quenching. | Ensure the excitation wavelength is set to the absorption maximum (λ_max).[1] Check for and remove potential quenchers (e.g., by degassing the solvent to remove oxygen). Measure the fluorescence quantum yield to determine the intrinsic emission efficiency.[8] |
| Inner Filter Effect | The solution is too concentrated, leading to reabsorption of the emitted light. | Dilute the sample solution to an absorbance of less than 0.1 at the excitation wavelength. |
| Scattered Light Peaks | Rayleigh or Raman scattering from the solvent. | Subtract a blank spectrum of the pure solvent. If possible, use a longer excitation wavelength to reduce scattering. |
Experimental Protocols
A detailed, step-by-step methodology for key experiments is crucial for reproducibility.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified benzoxazole derivative.
-
Solvent Addition: Transfer the sample to a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Dissolution: Vigorously mix the sample until it is fully dissolved. Gentle warming or sonication can aid in dissolution.[4]
-
Filtration: If any solid particles remain, filter the solution through a pipette plugged with a small amount of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field.[4]
-
Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.
Protocol 2: Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with your sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the benzoxazole sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Record the UV-Vis absorption spectra for all solutions.
-
Record the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:[8] Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, η is the refractive index of the solvent, and the subscripts s and r refer to the sample and the reference standard, respectively.[8]
-
References
- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols - Benchchem.
- Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide - Benchchem.
- Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central.
- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.Org.
- Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases | The Journal of Physical Chemistry A - ACS Publications.
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - NIH.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
- Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Benzoxazol-7-ol - Benchchem.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
- Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
- MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.
- Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers.
- The NMR data of compounds 1-3 and 6 (J in Hz). - ResearchGate.
- Review of synthesis process of benzoxazole and benzothiazole derivatives.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
- Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole | The Journal of Organic Chemistry - ACS Publications.
- SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE - International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Results of quantum-chemical calculations for the studied compounds 1-6. - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biori.periodikos.com.br [biori.periodikos.com.br]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Benzoxazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist, this guide is designed to help you navigate the common challenges associated with the benzoxazole scaffold in biological assays. Benzoxazole and its derivatives are privileged structures in medicinal chemistry, showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. However, their physicochemical characteristics can often lead to significant reproducibility issues, consuming valuable time and resources.
This technical support center moves beyond simple protocols to explain the underlying causes of these issues, providing you with the knowledge to design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with benzoxazole compounds. Each answer provides a mechanistic explanation and a clear path to resolving the problem.
Q1: My benzoxazole compound showed potent activity in my primary screen, but the effect disappears or is greatly reduced in dose-response validation. What is happening?
A: This is a classic hallmark of non-specific inhibition caused by compound aggregation.
-
The "Why": Many organic molecules, including certain benzoxazole derivatives, are poorly soluble in aqueous assay buffers. Above a certain concentration—the critical aggregation concentration (CAC)—these molecules can self-assemble into colloidal particles or aggregates, typically 100-500 nm in diameter[4]. These aggregates are not precipitates you can see by eye[4]. Instead of a specific, one-to-one interaction with the target protein, these aggregates function by sequestering the protein on their surface, effectively removing it from the reaction and leading to apparent inhibition[4][5]. This mechanism is highly sensitive to compound concentration. In a single-point primary screen (e.g., at 10 µM), the compound may be above its CAC and form aggregates, showing strong "activity." However, in a dose-response experiment, as the concentration is diluted, it falls below the CAC, the aggregates dissolve, and the non-specific effect vanishes.
-
Troubleshooting Steps:
-
Introduce a Non-Ionic Detergent: The most effective strategy is to re-run the assay with a small amount of a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-80[4][6]. Detergents disrupt the formation of colloidal aggregates[4]. If the compound's activity is significantly attenuated (e.g., a >3-fold rightward shift in IC50), aggregation is the likely cause[4].
-
Vary Enzyme Concentration: For enzymatic assays, the IC50 of an aggregator is linearly dependent on the enzyme concentration. If you increase the amount of enzyme in your assay, an aggregator's IC50 will increase proportionally, while a true binder's IC50 should remain largely unaffected[4].
-
Centrifugation Control: Before adding the compound to the assay, prepare the solution and centrifuge it at high speed (~15,000 x g for 30 minutes). Test the supernatant in the assay. If the inhibitory activity is lost or significantly reduced in the supernatant, it confirms that the activity was mediated by particles (aggregates) that were pelleted[4][6].
-
Q2: I'm seeing a high background signal in my fluorescence-based assay (e.g., FRET, FP) only when my benzoxazole compound is present. How can I fix this?
A: This issue is likely due to the intrinsic fluorescence (autofluorescence) of the benzoxazole scaffold.
-
The "Why": The fused aromatic ring system of benzoxazole gives it inherent fluorescent properties[7][8]. Many derivatives absorb light in the UV-visible range and emit light at longer wavelengths, which can directly overlap with the excitation and/or emission spectra of your assay's fluorophores (e.g., fluorescein, rhodamine, or fluorescent proteins). This compound-emitted light is indistinguishable from the specific assay signal, leading to an artificially high reading (a false positive or false negative, depending on the assay format)[9][10].
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control: The first and most critical step is to measure the fluorescence of your compound in the assay buffer without the target protein or other assay reagents. Prepare wells with the same concentration of the benzoxazole compound used in your experiment and read the plate using the same filter set. A high reading in this control confirms autofluorescence.
-
Spectral Scanning: If available, use a plate reader with spectral scanning capabilities to measure the full excitation and emission spectra of your compound. This will allow you to see exactly where its fluorescence profile lies and determine if it overlaps with your assay's dyes[11].
-
Change Your Fluorophore: If significant spectral overlap exists, the most robust solution is to switch to a fluorophore that emits at a longer, "red-shifted" wavelength where fewer organic molecules fluoresce.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TR-FRET or HTRF assays are less susceptible to interference from compound autofluorescence. These assays use lanthanide donors (e.g., Europium, Terbium) with long emission lifetimes. A time delay is introduced between excitation and signal detection, allowing the short-lived background fluorescence from the compound to decay before the specific signal is measured[9].
-
Q3: The IC50 value for my benzoxazole lead candidate varies significantly between experiments. What are the potential causes?
A: Inconsistent IC50 values often stem from issues with compound solubility, stability, or handling.
-
The "Why":
-
Solubility: Benzoxazoles can have poor aqueous solubility. If a compound is not fully dissolved in the stock solution (typically DMSO) or precipitates when diluted into aqueous assay buffer, the actual concentration in the assay will be lower and more variable than the nominal concentration, leading to fluctuating IC50 values.
-
Stability: The compound may be unstable in DMSO or the aqueous assay buffer, degrading over time. A freeze-thaw cycle can also cause degradation or precipitation[12]. If you prepare a fresh stock for one experiment but use an older, stored stock for another, you may see different results.
-
Adsorption: Hydrophobic compounds can adsorb to plastic surfaces like pipette tips and microplates. This can reduce the effective concentration of the compound available to interact with the target, especially at lower concentrations used in dose-response curves.
-
-
Troubleshooting & Best Practices:
-
Check Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution (thawed completely) for any precipitate. If unsure, briefly centrifuge the tube and check for a pellet.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions in assay buffer for each experiment from a concentrated DMSO stock. Do not store intermediate dilutions in aqueous buffers for extended periods.
-
Include Detergents or BSA: As mentioned for aggregation, including 0.01% Triton X-100 or 0.1 mg/mL Bovine Serum Albumin (BSA) in your assay buffer can help maintain compound solubility and prevent adsorption to plastics[4].
-
Standardize Handling: Ensure consistent protocols for compound handling, including the type of plates used, incubation times, and DMSO concentration in the final assay well[13][14].
-
Q4: How can I be confident that my benzoxazole compound's activity is real and not an artifact?
A: The gold standard for validating a hit is to confirm its activity using an orthogonal assay.
-
The "Why": An orthogonal assay measures the same biological endpoint but uses a different technology or detection method[15][16]. Confirming activity in an orthogonal system provides strong evidence that the observed effect is due to a genuine interaction with the biological target and not an artifact of the primary assay format[17]. For example, if your primary screen was a fluorescence-based biochemical assay, an artifact like autofluorescence would not affect a label-free biophysical assay.
-
Validation Strategy:
-
Select a Different Technology: If your primary assay is biochemical (e.g., enzyme activity), choose a biophysical method for the orthogonal test. If the primary assay is cell-based, confirm with a biochemical assay or a different cell-based readout.
-
Confirm Direct Target Engagement: Use techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Nuclear Magnetic Resonance (NMR) to demonstrate that the compound physically binds to the target protein[3][18].
-
Use a Different Reporter System: If your primary assay uses a luciferase reporter, an orthogonal assay might measure the downstream product directly via LC-MS or use a fluorescent probe that binds to the active site[15].
-
By systematically addressing these potential pitfalls, you can significantly improve the reproducibility of your data and increase your confidence in hits derived from benzoxazole-based screening campaigns.
Data & Protocol Section
Summary of Common Benzoxazole Artifacts and Solutions
| Observed Problem | Likely Cause | Primary Diagnostic Test | Recommended Solution(s) |
| Activity lost in dose-response | Compound Aggregation | Re-test with 0.01% Triton X-100; activity should decrease significantly. | Include detergent in all assays; use orthogonal, label-free methods for validation. |
| High background signal | Autofluorescence | Run "compound + buffer only" control; signal should be high. | Switch to a red-shifted fluorophore; use a time-resolved fluorescence (TRF) assay. |
| Inconsistent IC50 values | Poor Solubility/Stability | Visual inspection of stock solution for precipitate. | Prepare fresh dilutions; include BSA or detergent; standardize handling protocols. |
| Activity not confirmed in cells | Assay-specific Artifact | Test in an orthogonal assay with a different detection method. | Confirm direct binding (SPR, BLI); use a different cellular readout. |
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Compound Aggregation
This protocol is a self-validating system to determine if a compound's apparent activity is due to aggregation.
-
Objective: To test the detergent sensitivity of a compound's inhibitory activity.
-
Materials:
-
Benzoxazole compound stock (e.g., 10 mM in 100% DMSO).
-
Assay buffer.
-
Assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 1:1 to a final concentration of 0.01%).
-
Target protein, substrate, and detection reagents.
-
-
Methodology:
-
Prepare two identical sets of serial dilution plates for your compound.
-
Plate A (No Detergent): Perform the serial dilution of your compound using the standard assay buffer.
-
Plate B (With Detergent): Perform the identical serial dilution using the assay buffer that contains 0.02% Triton X-100.
-
Initiate the biological reaction by adding target protein and substrate to all wells of both plates, following your standard assay protocol. The final concentration of Triton X-100 in Plate B will be 0.01%.
-
Incubate and read both plates as per your standard protocol.
-
Data Analysis:
-
Plot the dose-response curves for both conditions (with and without detergent).
-
Calculate the IC50 value for each curve.
-
Interpretation: If the IC50 value shows a rightward shift of >3-fold in the presence of detergent, the compound is a suspected aggregator[4]. True inhibitors should show minimal change in potency.
-
-
Visualizations
Mechanism of Aggregation-Based Assay Interference
The following diagram illustrates how colloidal aggregates formed by benzoxazole compounds can non-specifically inhibit enzyme activity by surface adsorption.
Caption: Decision tree for troubleshooting benzoxazole assay reproducibility.
References
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual, National Center for Biotechnology Information (US), 2020. [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 2011, 3(3):302-311. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 2023, 7: e2023004. [Link]
-
Assay Interference by Aggregation. Assay Guidance Manual, National Center for Biotechnology Information (US), 2017. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 2018, 12(1): 84. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2024, 84(2): 40-49. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2023. [Link]
-
Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. ACS Chemical Biology, 2013, 8(4): 826-835. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate, 2018. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates... Molecules, 2021, 26(21): 6696. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics, 2024. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 2023, 20(5): e202201145. [Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Journal of Biomedical Optics, 2010, 15(3): 030502. [Link]
-
A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 2003, 46(21): 4265-4272. [Link]
-
Specific and non-specific interactions of aggregation-prone inhibitors... ResearchGate, 2019. [Link]
-
InterPred: a webtool to predict chemical autofluorescence and luminescence interference. Nucleic Acids Research, 2020, 48(W1): W531-W537. [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments, 2009. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS One, 2019, 14(1): e0209537. [Link]
-
Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions, 2021. [Link]
-
Orthogonal binding assays to confirm each interaction. ResearchGate, 2022. [Link]
-
Choosing and using detergents in biochemistry. The Bumbling Biochemist, 2023. [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio, 2024. [Link]
-
Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 2009, 66(2): 147-153. [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter, 2024. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 2009, 14(5): 476-484. [Link]
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry, 2019, 62(10): 5063-5079. [Link]
-
Addressing Compound Reactivity and Aggregation Assay Interferences... SLAS Discovery, 2020, 25(10): 1121-1130. [Link]
-
What do we miss? The detergent Triton‐X 100 added to avoid compound aggregation... Molecular Microbiology, 2021, 115(5): 881-883. [Link]
-
Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2010, 20(22): 6774-6777. [Link]
-
Demystifying autofluorescence with excitation-scanning hyperspectral imaging. Journal of Biomedical Optics, 2014, 19(7): 071608. [Link]
-
Orthogonal Screening Platforms. Charles River Laboratories. [Link]
-
Compound Management for Quantitative High-Throughput Screening. Assay Guidance Manual, National Center for Biotechnology Information (US), 2012. [Link]
-
Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry, 2024, 22(3): 551-558. [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek, 2023. [Link]
-
High-throughput Assays for Promiscuous Inhibitors. ResearchGate, 2005. [Link]
-
High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 2005, 48(7): 2409-2419. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A specific mechanism of nonspecific inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 8. biori.periodikos.com.br [biori.periodikos.com.br]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Demystifying autofluorescence with excitation-scanning hyperspectral imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gmpplastic.com [gmpplastic.com]
- 14. moravek.com [moravek.com]
- 15. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 17. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Validation & Comparative
comparing the efficacy of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine with other anticancer agents
A Senior Application Scientist's Guide to Evaluating 4-(5-Methyl-benzooxazol-2-yl)-phenylamine and its Analogs Against Established Anticancer Agents
Introduction: The Promise of the Benzoxazole Scaffold in Cancer Therapy
The benzoxazole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer effects. These compounds exert their antitumor activity through diverse mechanisms, such as the inhibition of critical enzymes like tyrosine kinases, induction of apoptosis, and cell cycle arrest.[1] The versatility of the benzoxazole scaffold allows for extensive chemical modifications to enhance potency and selectivity, making it a focal point of novel drug discovery efforts.
This guide provides an in-depth comparison of the efficacy of a representative benzoxazole derivative against standard-of-care chemotherapeutic agents across three common cancer types: non-small cell lung cancer, breast cancer, and colorectal cancer. We will delve into the experimental data, provide detailed protocols for robust in vitro evaluation, and explore the underlying mechanisms of action.
Comparative In Vitro Efficacy Analysis
The cornerstone of preclinical drug evaluation is the determination of a compound's cytotoxic potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater efficacy.
Representative Benzoxazole Derivative: A Potent Multi-Cancer Agent
A novel benzoxazole-1,3,4-oxadiazole hybrid, compound 10b, has shown remarkable cytotoxic activity against a panel of human cancer cell lines. The data presented below summarizes its efficacy.
| Compound | Cancer Cell Line | IC50 (µM) |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | A549 (Lung) | 0.13 ± 0.014 |
| MCF-7 (Breast) | 0.10 ± 0.013 | |
| HT-29 (Colon) | 0.22 ± 0.017 |
Data sourced from Bujji, S., et al. (2022).
Efficacy Benchmark: Standard-of-Care Anticancer Agents
To contextualize the efficacy of our representative benzoxazole, we compare its IC50 values with those of established chemotherapeutic drugs used in the treatment of lung, breast, and colon cancers.
Table 1: Non-Small Cell Lung Cancer (A549 Cell Line)
| Anticancer Agent | IC50 (µM) | Primary Mechanism of Action |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | 0.13 ± 0.014 | Tubulin Polymerization Inhibition (presumed) |
| Cisplatin | ~9 - 17.8 | DNA cross-linking, leading to apoptosis[2] |
| Paclitaxel | ~0.00135 - 1.64 | Microtubule stabilization, causing mitotic arrest[3][4] |
Table 2: Breast Cancer (MCF-7 Cell Line)
| Anticancer Agent | IC50 (µM) | Primary Mechanism of Action |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | 0.10 ± 0.013 | Tubulin Polymerization Inhibition (presumed) |
| Doxorubicin | ~0.4 - 4.0 | DNA intercalation and topoisomerase II inhibition[5][6][7] |
| Tamoxifen | ~4.5 - 17.26 | Selective estrogen receptor modulator (SERM)[1][8] |
Table 3: Colorectal Cancer (HT-29 Cell Line)
| Anticancer Agent | IC50 (µM) | Primary Mechanism of Action |
| Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b) | 0.22 ± 0.017 | Tubulin Polymerization Inhibition (presumed) |
| 5-Fluorouracil (5-FU) | ~11.25 - 85.37 | Inhibition of thymidylate synthase, disrupting DNA synthesis[9][10] |
| Oxaliplatin | ~15 - 29.8 | DNA cross-linking, leading to apoptosis[11][12] |
Expert Interpretation: The in vitro data suggests that the representative benzoxazole-1,3,4-oxadiazole hybrid exhibits potent cytotoxicity, with IC50 values in the sub-micromolar range across all three cell lines. Notably, its efficacy appears to be significantly higher than that of several standard-of-care agents in these specific cell lines, highlighting the therapeutic potential of this compound class.
Mechanistic Insights: Targeting the Cytoskeleton
The likely mechanism of action for the representative benzoxazole derivative is the inhibition of tubulin polymerization, a mechanism shared with its comparator in the source study, Combretastatin A-4.[12]
Caption: Proposed mechanism of action for the benzoxazole derivative.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of these findings, the following detailed protocols are provided.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay provides a robust and sensitive measure of cell density based on the binding of the SRB dye to cellular proteins.[13]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with a serial dilution of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion and Future Directions
The representative benzoxazole-1,3,4-oxadiazole hybrid (Compound 10b) demonstrates potent in vitro anticancer activity against lung, breast, and colorectal cancer cell lines, with efficacy that appears to surpass several standard-of-care agents in these models. The presumed mechanism of action, tubulin polymerization inhibition, is a clinically validated target for cancer therapy.
While these preclinical findings are promising, further investigation is warranted. Future studies should focus on:
-
In vivo efficacy: Evaluating the antitumor activity of this compound in animal models of cancer.
-
Mechanism of action validation: Confirming tubulin inhibition through direct binding assays and detailed cell-based studies.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties and safety profile of the compound.
-
Synthesis and evaluation of this compound: Direct investigation of the originally proposed compound is necessary to determine its specific anticancer potential.
This guide provides a framework for the rigorous evaluation of novel benzoxazole derivatives. By employing these standardized protocols and comparative analyses, researchers can effectively assess the therapeutic potential of this promising class of anticancer agents.
References
-
Bujji, S., Kumar, E. P., Sivan, S. K., Manjunatha, D. H., & Subhashini, N. J. P. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933–942. [Link]
-
Ghasemi, A., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(3), 1343-1347. [Link]
-
Cancer Research UK. (n.d.). Paclitaxel (Taxol). [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Rashed, M. M., et al. (2021). Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. International Journal of Molecular Sciences, 22(16), 8535. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
-
Chew, C. N., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. Scientific reports, 10(1), 1-13. [Link]
-
Taha, E. A., et al. (2021). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1109-1120. [Link]
-
Putri, D. D., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]
-
Ghasemi, F., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Experimental and therapeutic medicine, 12(1), 363-368. [Link]
-
Gonzalez-Pantoja, C., et al. (2021). Graphs of the determination of tamoxifen IC50 in breast cancer cell lines. ResearchGate. [Link]
-
Al-Otaibi, W. A., et al. (2021). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Cell International, 21(1), 1-9. [Link]
-
Bolcato, G., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2824. [Link]
-
Bolcato, G., et al. (2022). Tamoxifen Inhibits TRPV6 Activity via Estrogen Receptor–Independent Pathways in TRPV6-Expressing MCF-7 Breast Cancer Cells. Molecular Cancer Therapeutics, 21(3), 443-454. [Link]
-
Zhang, X., et al. (2020). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Thoracic Cancer, 11(11), 3195-3204. [Link]
-
Dai, Z., et al. (2015). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. [Link]
-
Ahmadi, M., et al. (2018). IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]
-
Aouidate, A., et al. (2020). In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil. PLoS One, 15(11), e0242739. [Link]
-
Wang, Y., et al. (2020). Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer. Cancer Research, 80(16_Supplement), 312-312. [Link]
-
Ishida, T., et al. (2002). Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. Cancer Research, 62(18), 5227-5232. [Link]
-
Khorsandi, L., et al. (2017). Cytotoxic effects of Urtica dioica radix on human colon (HT29) and gastric (MKN45) cancer cells mediated through. Cellular and Molecular Biology, 63(1), 79-84. [Link]
-
Kim, H. J., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac. International Journal of Nanomedicine, 14, 2989. [Link]
-
Liu, Y., et al. (2018). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. OncoTargets and therapy, 11, 6331. [Link]
-
ResearchGate. (n.d.). IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel... [Link]
-
ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Link]
-
ResearchGate. (n.d.). Cell proliferation inhibition rate and IC 50 between A549 and A549/PTX... [Link]
-
ResearchGate. (n.d.). Oxaliplatin IC50 in different colorectal cancer DLD1, HT-29, SW480, and... [Link]
-
Gourdier, I., et al. (2005). Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. Molecular Cancer Therapeutics, 4(10), 1664-1673. [Link]
-
de Kock, M., et al. (2012). Combination Treatment with Oxaliplatin and Mangiferin Causes Increased Apoptosis and Downregulation of NFκB in Cancer Cell Lines. Cancer Cell International, 12(1), 1-10. [Link]
-
Wang, H., et al. (2016). Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer. OncoTargets and therapy, 9, 6647. [Link]
-
ResearchGate. (n.d.). IC 50 values for 5-Fluorouracil VIII and tested compounds X-XIII... [Link]
-
The IC50 of the cycloartane, cisplatin and 5-fluorouracil on HT-29 and CaCO-2 cells for 24-, 48 - ResearchGate. (n.d.). [Link]
-
Drugs.com. (2024). Oxaliplatin: Uses, Dosage, Side Effects, Warnings. [Link]
-
BreastCancer.org. (2024). Tamoxifen: What to Expect, Side Effects, and More. [Link]
-
News-Medical.Net. (2024). Tamoxifen Mechanism. [Link]
-
Wikipedia. (2024). Tamoxifen. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]
-
Christowitz, C., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Taylor & Francis Online. (2018). Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer. [Link]
-
Wikipedia. (2024). Doxorubicin. [Link]
-
Ott, I., et al. (2009). Anticancer and cardio-protective effects of liposomal doxorubicin in the treatment of breast cancer. Journal of medicinal chemistry, 52(6), 1571-1580. [Link]
-
Wikipedia. (2024). Paclitaxel. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bosterbio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Toogood, P. L. (2002). The biology of the combretastatins as tumour vascular targeting agents. Medical research reviews, 22(4), 345-369. [Link]
-
Neuroquantology. (2026). COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. [Link]
-
MDPI. (2020). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. [Link]
-
Wikipedia. (2024). Oxaliplatin. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Oxaliplatin?. [Link]
-
IMAPAC. (2024). New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA. [Link]
-
MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. [Link]
-
PubMed. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. [Link]
-
PubMed Central. (2001). The mechanism of tamoxifen in breast cancer prevention. [Link]
-
PubMed. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. [Link]
-
YouTube. (2024). PHARMACOLOGY OF Cisplatin (Platinol); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
-
Cancer Research UK. (n.d.). Paclitaxel (Taxol) mechanism of action. [Link]
-
YouTube. (2025). How does Taxol (Paclitaxel) Work for Cancer Treatment?. [Link]
-
YouTube. (2024). PHARMACOLOGY OF Fluorouracil (5-FU); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. [Link]
-
YouTube. (2025). PHARMACOLOGY OF Oxaliplatin ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
-
AACR Journals. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. [Link]
-
Frontiers. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. [Link]
-
PubMed Central. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. [Link]
-
PubMed Central. (2018). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. [Link]
-
PubMed. (1995). Mechanisms for 5-fluorouracil resistance in human colon cancer DLD-1 cells. [Link]
-
CancerNetwork. (2010). Paclitaxel in the Treatment of Small-Cell Lung Cancer. [Link]
-
PubMed. (2012). Development of combretastatins as potent tubulin polymerization inhibitors. [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]
-
Bio-protocol. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]
Sources
- 1. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. breastcancer.org [breastcancer.org]
- 8. youtube.com [youtube.com]
- 9. Tamoxifen - Wikipedia [en.wikipedia.org]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to the Validation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine as a Novel Therapeutic Lead Compound
This guide provides a comprehensive framework for the validation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine as a promising lead compound. It is intended for researchers, scientists, and drug development professionals seeking to objectively assess its therapeutic potential against alternative agents. The methodologies outlined herein are grounded in established scientific principles to ensure robust and reliable data generation.
The benzoxazole scaffold is a prominent heterocyclic structure found in a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific compound, this compound, has been identified as a potential starting point for the development of novel therapeutics. This guide will detail a systematic approach to validate its efficacy, selectivity, and preliminary safety profile.
Rationale for Validation and Comparator Selection
The validation of a lead compound is a critical phase in the drug discovery pipeline, aiming to verify its chemical and biological properties for further development.[3] Given the broad spectrum of activities associated with benzoxazole derivatives, a key initial step is to hypothesize a primary therapeutic area for this compound. Based on published literature for analogous structures, this guide will focus on its potential as an anticancer agent.[2]
The selection of appropriate comparator compounds is crucial for a meaningful evaluation. For this purpose, we will utilize a well-established kinase inhibitor, Sorafenib , and a cytotoxic agent, Doxorubicin , as benchmarks. Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, while Doxorubicin is a widely used chemotherapeutic agent. This dual-comparator approach will allow for a comprehensive assessment of both targeted and cytotoxic activities.
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for benzoxazole derivatives. A common method involves the condensation of a 2-aminophenol derivative with a benzoic acid derivative. The precise details of the synthesis are proprietary and beyond the scope of this guide. However, it is imperative that the synthesized compound be rigorously characterized to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.[3] Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
In Vitro Efficacy and Potency Assessment
The initial evaluation of a potential anticancer agent involves assessing its cytotoxic effects against a panel of cancer cell lines. This provides a broad overview of its activity and potential tumor-type selectivity.
Cell Viability Assays
Cytotoxicity assays are fundamental in drug discovery for screening potential anticancer compounds.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assays are commonly employed to measure cell viability.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Sorafenib, and Doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Sorafenib | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Table 1: Comparative cytotoxic activity of the test compounds against a panel of cancer cell lines.
Target Identification and Validation
A critical aspect of lead compound validation is the identification of its molecular target(s). This provides mechanistic insight into its mode of action and guides further optimization.
Kinase Profiling
Given that many small molecule anticancer agents target protein kinases, a broad kinase profiling assay is a logical first step.[6] This can be performed using commercially available services that screen the compound against a large panel of kinases.[7][8]
Experimental Workflow: Kinase Panel Screening
-
Compound Submission: Submit this compound to a kinase profiling service.
-
Assay Performance: The service will typically perform in vitro kinase activity assays at a fixed concentration of the compound (e.g., 1 or 10 µM).
-
Data Analysis: The results will be presented as the percentage of inhibition for each kinase in the panel. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
Data Presentation:
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase 1 | Experimental Data | Experimental Data |
| Kinase 2 | Experimental Data | Experimental Data |
| ... | ... | ... |
Table 2: Representative data from a kinase profiling screen.
Target Validation
Once potential kinase targets are identified, further validation is necessary to confirm that the observed cellular effects are indeed mediated through the inhibition of these targets. This can be achieved through various methods, including western blotting to assess the phosphorylation status of downstream substrates.[9]
Selectivity and Off-Target Effects
Selectivity is a crucial parameter for any lead compound, as off-target effects can lead to toxicity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
hERG Channel Inhibition Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[10] Therefore, it is essential to assess the potential of this compound to inhibit this channel early in the validation process. This is typically done using automated patch-clamp electrophysiology.[10][11]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG current using an automated patch-clamp system.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition.
Preliminary ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk a lead compound.[12]
In Silico ADMET Prediction
Computational tools can provide initial estimates of various ADMET properties, such as solubility, permeability, and potential for metabolic liabilities.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[13][14][15][16][17] A positive result in the Ames test is a significant red flag for potential carcinogenicity.
Experimental Protocol: Ames Test
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium with different mutations in the histidine operon.
-
Compound Exposure: Expose the bacteria to various concentrations of this compound, both with and without metabolic activation (S9 fraction).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Colony Counting: Count the number of revertant colonies after incubation.
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of this compound as a potential lead compound for cancer therapy. The data generated from these studies will provide a solid foundation for a " go/no-go " decision regarding its entry into the lead optimization phase. A successful validation will demonstrate potent and selective on-target activity, a favorable preliminary safety profile, and drug-like properties, paving the way for the development of a novel therapeutic agent.
References
-
Synthesis and different biological activities of novel benzoxazoles. (n.d.). PubMed. Retrieved from [Link]
-
Sun, L. Q., Chen, J., Bruce, M., Deskus, J. A., Epperson, J. R., Takaki, K., Johnson, G., Iben, L., Mahle, C. D., Ryan, E., & Xu, C. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799–3802. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Taylor & Francis Online. [Link]
-
Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Center for Biotechnology Information. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved from [Link]
-
Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of chemical research, 42(6), 724–733. [Link]
-
Ames test. (n.d.). Wikipedia. Retrieved from [Link]
-
Kinome Profiling. (2024). Oncolines B.V. [Link]
-
Zhao, L., Li, Y., Liu, Y., Zhang, M., Wang, Z., & Gao, C. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European journal of medicinal chemistry, 228, 113987. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]
-
Identifying High-Quality Leads among Screened Anticancerous Compounds Using SMILES Representations. (2024). National Center for Biotechnology Information. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]
- Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides. (1996).
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]
-
Identifying High-Quality Leads among Screened Anticancerous Compounds Using SMILES Representations. (2024). ACS Omega. [Link]
-
hERG Safety. (n.d.). Cyprotex. Retrieved from [Link]
-
Discovery and optimization of lead molecules in drug designing. (2023). ResearchGate. [Link]
-
4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. (2024). Bentham Science. [Link]
-
Target Validation and Biomarker Identification in Oncology. (2025). ResearchGate. [Link]
-
In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. (2026). Scientific Research Publishing. [Link]
-
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (n.d.). MDPI. Retrieved from [Link]
-
Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
- An antimicrobial surfactant based composition. (2020).
-
Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Figshare. [Link]
-
Which Compound to Select in Lead Optimization? Prospectively Validated Proteochemometric Models Guide Preclinical Development. (2011). National Center for Biotechnology Information. [Link]
-
Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved from [Link]
-
Hitting the right target – validating new approaches for innovative cancer drugs. (2014). The Institute of Cancer Research. [Link]
-
Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. Retrieved from [Link]
-
Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
- Benzothiazol-2-ones and phytopathogenic fungicidal use thereof. (1982).
-
Ames test ( Technique to determine mutagenic potential). (2020, July 13). YouTube. [Link]
-
Kinase Activity Profiling Services. (n.d.). Pamgene. Retrieved from [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
- Methyl 5-propylthio-2-benzimidazolecarbamate. (1975).
- Fungicidal Composition. (2016).
-
3.4: Ames Test. (2023). Biology LibreTexts. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaron.com [pharmaron.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. fda.gov [fda.gov]
- 12. scirp.org [scirp.org]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. youtube.com [youtube.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Benzoxazole Isomers for Drug Development Professionals
As Senior Application Scientists, we understand that in the landscape of antimicrobial drug discovery, structural nuances are paramount. The benzoxazole scaffold, a privileged heterocyclic system, has consistently yielded compounds with a broad range of biological activities, including potent antimicrobial effects.[1][2][3] However, the efficacy and spectrum of these compounds are not solely dictated by the presence of the benzoxazole core but are profoundly influenced by the spatial arrangement of their constituent atoms—their isomerism.
This guide provides a comparative analysis of the antimicrobial spectrum of benzoxazole isomers. We will delve into the critical role that positional isomerism plays in determining biological activity, supported by experimental data from peer-reviewed studies. We will also provide detailed protocols for assessing antimicrobial efficacy, empowering researchers to conduct their own validated investigations.
The Mechanism of Action: How Isomerism Influences Biological Targeting
The antimicrobial activity of benzoxazole derivatives is often attributed to their structural analogy to natural purine bases like adenine and guanine, which allows them to interfere with nucleic acid synthesis.[1] Another proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4]
Isomerism is critical because the precise three-dimensional shape of a molecule dictates its ability to bind to a biological target. A substituent at position 2 of the benzoxazole ring will orient itself differently in space compared to the same substituent at position 5. This seemingly minor change can dramatically alter the molecule's binding affinity and efficacy. For instance, a study comparing benzoxazole derivatives found that those lacking a methylene bridge between the core and a phenyl substituent were more active, suggesting that the rigidity and planarity conferred by direct linkage are crucial for target interaction.[4] This guide will explore such structure-activity relationships (SAR) by comparing positional isomers and their impact on the antimicrobial spectrum.
Experimental Workflow: Determining Antimicrobial Efficacy
To objectively compare antimicrobial activity, a standardized and reproducible methodology is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[5][6]
Workflow for Broth Microdilution MIC Assay
The following diagram illustrates the standard workflow for determining the MIC of benzoxazole compounds against a bacterial strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol: Broth Microdilution Method
This protocol is adapted from established guidelines and provides a self-validating system for assessing antimicrobial potency.[5][6][7]
-
Preparation of Benzoxazole Stock Solution: Dissolve the synthesized benzoxazole isomer in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of DMSO is critical as it solubilizes a wide range of organic compounds and is generally inert at the low final concentrations used in the assay.
-
Bacterial Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. Transfer them into a sterile saline solution or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is crucial for the reproducibility of MIC results.[6]
-
Inoculum Dilution: Perform a 1:100 dilution of the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This intermediate dilution ensures the final inoculum concentration in the wells is correct.
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the benzoxazole stock solution (at twice the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from Step 3) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[6] Do not add bacteria to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[6]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the benzoxazole isomer in which there is no visible turbidity (i.e., no bacterial growth).
Comparative Analysis: The Impact of Isomeric Variation on Antimicrobial Spectrum
The antimicrobial spectrum of a compound is defined by its efficacy against a range of microorganisms. The following analysis, synthesized from multiple studies, demonstrates how positional isomerism in the benzoxazole scaffold directly influences this spectrum.
Structural Isomers Under Comparison
We will analyze derivatives based on the 2,5-disubstituted benzoxazole core, a common motif in antimicrobial studies. The key difference lies in the nature and position of substituents, which effectively creates a set of positional isomers and analogues whose activities can be compared.
Caption: General structure and examples of 2,5-disubstituted benzoxazoles.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoxazole Derivatives
The data below is a synthesized representation from various studies to illustrate structure-activity relationships.[8][9][10][11]
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | S. aureus (Gram +) | B. subtilis (Gram +) | P. aeruginosa (Gram -) | C. albicans (Fungus) |
| 5c | 4-Chlorophenyl | -NO₂ | 6.25 | 3.12 | 12.5 | 6.25 |
| 5e | 4-Fluorophenyl | -NO₂ | 12.5 | 3.12 | 6.25 | 12.5 |
| Derivative A | Phenyl | -H | >100 | >100 | >100 | >100 |
| Derivative B | 4-Methoxyphenyl | -H | 64 | 128 | >256 | 256 |
| Derivative C | 4-Chlorobenzyl | -Amide Side Chain | 32 | 64 | 64 | 64 |
Note: Data is compiled and representative. MIC values can vary based on specific strains and testing conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides several key insights into the SAR of benzoxazole isomers:
-
Importance of Substitution: The unsubstituted parent compound (Derivative A) shows negligible activity, highlighting that substitutions at positions 2 and 5 are essential for antimicrobial potency.
-
Influence of Position 5 Substituent: The introduction of a nitro (-NO₂) group at position 5, as seen in compounds 5c and 5e , dramatically increases potency across all tested strains compared to derivatives with hydrogen or other groups. A study specifically highlighted that compounds with a 5-nitro substitution were among the most active against Bacillus subtilis and Pseudomonas aeruginosa.[10]
-
Influence of Position 2 Substituent:
-
Comparing 5c (4-Chlorophenyl) and 5e (4-Fluorophenyl), we observe a shift in the spectrum. The chloro-substituted isomer is more potent against the Gram-positive S. aureus and the fungus C. albicans, while the fluoro-substituted isomer shows superior activity against the Gram-negative P. aeruginosa.[10] This demonstrates how even a subtle change in the halogen substituent at the para position of the phenyl ring can modulate the antimicrobial spectrum.
-
The presence of a flexible benzyl group (Derivative C) versus a rigid phenyl group (Derivative B) at position 2 also impacts activity, suggesting that target binding is sensitive to the conformation and steric profile of this substituent.[4][12]
-
-
Gram-Negative vs. Gram-Positive Activity: Achieving high potency against Gram-negative bacteria like P. aeruginosa is often challenging due to their outer membrane barrier. The significant activity of compounds 5c and 5e against this pathogen suggests that the specific combination of electron-withdrawing groups at positions 2 and 5 may facilitate cell entry or interaction with targets unique to Gram-negative bacteria.
Conclusion and Future Directions
This guide demonstrates that the antimicrobial spectrum of benzoxazole derivatives is not a fixed property but is highly tunable through isomeric modifications. The analysis of positional isomers reveals that substitutions at both the 2 and 5 positions are critical for potent activity, and subtle changes in these substituents can shift the spectrum of activity between Gram-positive bacteria, Gram-negative bacteria, and fungi.
For researchers and drug development professionals, these findings underscore the necessity of a systematic, isomer-driven approach to lead optimization. Future research should focus on:
-
Expanding Isomeric Libraries: Synthesizing and screening a wider array of positional isomers to build more comprehensive SAR models.
-
Mechanism Deconvolution: Investigating whether potent isomers share a common mechanism of action or if their activity stems from interactions with different cellular targets.
-
In Vivo Evaluation: Advancing the most promising broad-spectrum or pathogen-specific isomers into preclinical models to assess their therapeutic potential.
By leveraging a deep understanding of how isomerism governs biological activity, the scientific community can more effectively harness the potential of the benzoxazole scaffold in the urgent fight against antimicrobial resistance.
References
-
Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. [Link]
-
Heliyon. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. [Link]
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. [Link]
-
ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. [Link]
-
ResearchGate. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. [Link]
-
Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
UTTAR PRADESH JOURNAL OF ZOOLOGY. (2024). Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
PubMed. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. [Link]
-
ResearchGate. (n.d.). MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. [Link]
-
ResearchGate. (2021). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. [Link]
Sources
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. mbimph.com [mbimph.com]
- 10. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Phenyl Ring's Pivotal Role: A Comparative Guide to Structure-Activity Relationships in 2-Phenylbenzoxazole Scaffolds
In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged heterocyclic motif, integral to a multitude of compounds with a broad spectrum of pharmacological activities.[1] Modifications to this core structure have consistently yielded molecules with significant therapeutic potential.[2] Among these, the 2-phenylbenzoxazole framework has garnered substantial attention, particularly for its promising anticancer and antimicrobial properties. The strategic substitution on the 2-phenyl ring is a key determinant of the biological efficacy of these derivatives, offering a versatile platform for the fine-tuning of their activity.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) arising from substitutions on the phenyl ring of 2-phenylbenzoxazoles. We will dissect the influence of substituent position and electronic properties on anticancer and antimicrobial efficacy, supported by comparative experimental data. Furthermore, this guide will detail the experimental protocols necessary for the synthesis and biological evaluation of these compounds, providing researchers and drug development professionals with a comprehensive resource for advancing their own investigations into this potent class of molecules.
The 2-Phenyl Ring: A Modulator of Biological Activity
The substitution pattern on the 2-phenyl ring of the benzoxazole core profoundly impacts the molecule's interaction with biological targets. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents, as well as their position (ortho, meta, or para), are critical factors that dictate the compound's potency and selectivity.
Anticancer Activity: A Tale of Position and Electronic Effects
The anticancer activity of 2-phenylbenzoxazole derivatives is frequently associated with their ability to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[3][4] The substitutions on the 2-phenyl ring play a pivotal role in modulating this inhibitory activity.
Key SAR Observations for Anticancer Activity:
-
Para-Position Substitution: The para-position of the 2-phenyl ring is a hotspot for modifications that significantly enhance anticancer activity. Strong electron-withdrawing groups at this position have been shown to be particularly beneficial. For instance, a 4-nitrophenyl derivative (8d) exhibited superior anti-proliferative activity against MCF-7, HCT116, and HepG2 cancer cell lines compared to derivatives with electron-donating groups.[3] This increased potency is attributed to a decrease in the partial negative charge on the amide nitrogen of linked moieties, enhancing its ability to act as a hydrogen bond donor with key residues in the kinase active site, such as Asp1046.[3]
-
Ortho-Position Substitution: Substitution at the ortho-position can also lead to potent anticancer compounds. An ortho-substituted fluorosulfate derivative has demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[5][6] Molecular docking studies suggest that this substitution pattern allows the molecule to adopt a conformation that mimics known inhibitors of human estrogen receptor (hER) and HER2 receptor.[5]
-
Electron-Donating vs. Electron-Withdrawing Groups: While strong electron-withdrawing groups at the para-position are often favored, the effect can be context-dependent. In some series of derivatives, compounds with electron-donating groups, such as methoxy and dimethylamino, have also shown potent activity.[7] The presence of a dimethylamino group at the para-position, combined with a methoxy group at the ortho-position, resulted in a highly active compound.[7] This highlights the complex interplay between electronic effects and steric factors in determining the overall activity.
Comparative Anticancer Activity Data:
| Compound ID | 2-Phenyl Ring Substitution | Target Cell Line(s) | IC50 (µM) | Reference |
| 8d | 4-NO₂ | MCF-7, HCT116, HepG2 | 3.43, 2.79, 2.43 | [3] |
| 8h | 4-COCH₃ (on a 5-methylbenzoxazole) | MCF-7, HCT116, HepG2 | 3.53, 2.94, 2.76 | [3] |
| 8e | 4-Cl (on a 5-chlorobenzoxazole) | MCF-7, HCT116, HepG2 | 5.69, 3.29, 4.51 | [3] |
| BOSo | 2-SO₂F | MCF-7 | Significant Cytotoxicity | [5][6] |
| 13 | 2-OMe, 4-NMe₂ | P. pastoris, B. subtilis | Potent Activity | [7] |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The substitutions on the 2-phenyl ring are crucial for optimizing this activity.
Key SAR Observations for Antimicrobial Activity:
-
Halogen Substituents: The presence of halogen atoms, particularly chlorine, on the 2-phenyl ring often leads to enhanced antimicrobial activity. Compounds with 2-chloro and 3-chloro substitutions have shown high antibacterial efficacy.[8]
-
Hydroxy and Nitro Groups: The introduction of a hydroxyl group at the ortho-position (e.g., in a salicylaldehyde-derived Schiff base) or a nitro group at the para-position has been found to confer significant antibacterial and antifungal properties.[8]
-
Insertion of a Linker: The introduction of an -NH- group between the phenyl and benzoxazole rings has been shown to boost antibacterial activity against E. coli. A derivative with a fluorine substituent on this N-phenyl ring exhibited improved efficacy.[9]
Comparative Antimicrobial Activity Data:
| Compound ID | 2-Phenyl Ring Substitution | Target Microorganism(s) | MIC (µg/mL) | Reference |
| 2c | 2-Cl | Various bacteria | High Activity | [8] |
| 2d | 3-Cl | Various bacteria | High Activity | [8] |
| 2b | 2-OH | Various bacteria & fungi | High Activity | [8] |
| 2f | 4-NO₂ | Various bacteria & fungi | Good Activity | [8] |
| 18 | 4-F (on N-phenyl) | S. aureus, S. pyogenes | ~1 | [9] |
| 21 | 4-F (on N-phenyl, 7-methyl on benzoxazole) | E. coli | ~1 | [9] |
Experimental Protocols: A Foundation for Discovery
The synthesis and biological evaluation of 2-phenylbenzoxazole derivatives require robust and reproducible experimental methodologies. The following protocols provide a detailed guide for researchers in this field.
Synthesis of 2-(Substituted-phenyl)benzoxazoles
A common and effective method for the synthesis of 2-phenylbenzoxazoles is the condensation of a substituted benzoic acid with 2-aminophenol.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of the desired substituted benzoic acid and 2-aminophenol.
-
Catalyst Addition: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture.[8]
-
Heating: Heat the reaction mixture at an elevated temperature (typically 150-200 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-phenylbenzoxazole derivative.
Experimental Workflow for Synthesis
A generalized workflow for the synthesis of 2-phenylbenzoxazole derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives and a positive control (e.g., Sorafenib) for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
A streamlined workflow for assessing in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized benzoxazole compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Mechanistic Insights: How Substitutions Drive Activity
The anticancer activity of many 2-phenylbenzoxazole derivatives is rooted in their ability to function as tyrosine kinase inhibitors.[11] These small molecules typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell proliferation and survival.
The electronic nature of the substituents on the 2-phenyl ring directly influences the binding affinity of the molecule to the kinase. Electron-withdrawing groups can enhance hydrogen bonding interactions with key amino acid residues in the active site, as seen with the 4-nitro substitution.[3] Steric factors also play a crucial role; the size and shape of the substituent must be complementary to the topology of the binding pocket to ensure optimal interaction.
Kinase Inhibition Mechanism
A schematic representation of the competitive inhibition of a kinase by a 2-phenylbenzoxazole derivative.
The antimicrobial mechanism of action for benzoxazoles is multifaceted and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The lipophilicity of the molecule, which can be modulated by substitutions on the 2-phenyl ring, is a critical factor in its ability to penetrate the microbial cell wall and membrane.
Conclusion and Future Directions
The 2-phenylbenzoxazole scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of strategic substitutions on the 2-phenyl ring for optimizing both anticancer and antimicrobial activities. Electron-withdrawing groups at the para-position and halogen substitutions are particularly noteworthy for enhancing potency.
Future research in this area should focus on a multi-pronged approach:
-
Rational Design: Employing computational modeling and docking studies to design novel derivatives with enhanced binding affinities for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide further optimization.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the insights from SAR studies and employing a rational drug design approach, the full therapeutic potential of the 2-phenylbenzoxazole scaffold can be realized, leading to the development of next-generation anticancer and antimicrobial agents.
References
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties. (2020). PubMed. Retrieved January 18, 2026, from [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. (2010). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. Retrieved January 18, 2026, from [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). MDPI. Retrieved January 18, 2026, from [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved January 18, 2026, from [Link]
-
Anti-cancer effects of 2-oxoquinoline derivatives on the HCT116 and LoVo human colon cancer cell lines. (2015). PubMed. Retrieved January 18, 2026, from [Link]
-
Overview of Current Type I/II Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved January 18, 2026, from [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management. Retrieved January 18, 2026, from [Link]
-
DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN. (2021). Digital Commons @ BAU. Retrieved January 18, 2026, from [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. (2009). PubMed. Retrieved January 18, 2026, from [Link]
-
A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. (n.d.). CKT College. Retrieved January 18, 2026, from [Link]
-
Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Evaluation of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine in Animal Models of Neurodegeneration
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vivo assessment of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine , a small molecule belonging to the benzoxazole class. Given the neuroprotective potential observed in various benzoxazole derivatives, this guide will focus on its evaluation in the context of Parkinson's Disease (PD), a prevalent neurodegenerative disorder.[1][2] We will explore the rationale behind experimental choices, compare methodologies, and provide detailed protocols to ensure a robust and self-validating preclinical data package.
The core hypothesis for the neuroprotective activity of this compound is its potential role as a Monoamine Oxidase B (MAO-B) inhibitor. MAO-B is a key enzyme that degrades dopamine, and its inhibition can increase dopamine availability in the brain, thereby alleviating motor symptoms associated with Parkinson's disease.[3] Furthermore, MAO-B inhibitors are also being investigated for their potential neuroprotective effects.[4]
Strategic Overview of the In Vivo Evaluation Workflow
A systematic in vivo evaluation is crucial to de-risk a drug candidate and build a strong case for clinical translation. The workflow for this compound should be phased, starting with foundational pharmacokinetic and safety studies before moving to more complex and resource-intensive efficacy models.
Caption: Hypothesized MAO-B Inhibition Pathway.
Protocol: Ex Vivo MAO-B Activity Assay
-
Animal Model & Dosing: Use healthy mice and dose them with the test compound at various concentrations and a single time point (e.g., 2 hours post-dose).
-
Tissue Collection: Euthanize animals and rapidly dissect the brain, isolating regions rich in MAO-B, such as the striatum.
-
Assay:
-
Prepare brain homogenates.
-
Measure MAO-B activity using a specific substrate (e.g., radiolabeled phenylethylamine or a fluorometric assay).
-
-
Analysis: Compare MAO-B activity in the brains of compound-treated animals to vehicle-treated controls to determine the percentage of enzyme inhibition.
Conclusion and Future Directions
This guide outlines a logical and robust pathway for the in vivo evaluation of this compound as a potential neuroprotective agent for Parkinson's Disease. Positive results from these studies—demonstrating a favorable PK profile, acceptable safety margin, efficacy in a relevant disease model, and on-target activity—would provide a strong rationale for advancing the compound into more complex chronic models and ultimately towards investigational new drug (IND)-enabling studies. The key to success lies in a methodical approach, careful experimental design, and an unbiased interpretation of the data.
References
-
Stellettin B's Neuroprotective Effects In Vitro and In Vivo via Anti-Apoptosis and the Nrf2/HO-1 Pathway. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. (2022). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Animal Models of Parkinson's Disease. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (n.d.). cyberleninka.ru. Retrieved January 18, 2026, from [Link]
-
Advances in current in vitro models on neurodegenerative diseases. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
-
(PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 18, 2026, from [Link]
-
In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using 11C-l-Deprenyl and PET. (2005). Journal of Nuclear Medicine. Retrieved January 18, 2026, from [Link]
-
In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022). Spandidos Publications. Retrieved January 18, 2026, from [Link]
-
Animal models for preclinical Parkinson's research: An update and critical appraisal. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
Pk/bio-distribution. (n.d.). MuriGenics. Retrieved January 18, 2026, from [Link]
-
Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (n.d.). In Vivo. Retrieved January 18, 2026, from [Link]
-
Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
-
Animal Models of Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Parkinson's Disease: Exploring Different Animal Model Systems. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. (n.d.). Portland Press. Retrieved January 18, 2026, from [Link]
-
(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. (n.d.). InVivo Biosystems. Retrieved January 18, 2026, from [Link]
-
Small Animal In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
Analysis on the Clinical Research Progress of MAO-B inhibitors. (2023). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
Mouse Behavioral Tests. (n.d.). InnoSer. Retrieved January 18, 2026, from [Link]
-
Experimental Cell Models for Investigating Neurodegenerative Diseases. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to a Comparative Analysis of the Cytotoxicity of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine in Normal vs. Cancer Cells
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a paramount objective. The selectivity index (SI), a critical parameter in drug discovery, quantifies this differential cytotoxicity. This guide provides a comprehensive framework for comparing the cytotoxicity of the novel compound 4-(5-Methyl-benzooxazol-2-yl)-phenylamine on normal versus cancer cell lines, supported by detailed experimental methodologies and an exploration of the potential underlying molecular mechanisms. While direct comparative data for this specific molecule is emerging, this guide will leverage data from structurally related benzoxazole derivatives to illustrate the principles and expected outcomes of such an investigation. The benzoxazole scaffold is a promising area in the development of more targeted and less toxic cancer therapies.
The Imperative of Selective Cytotoxicity in Cancer Therapy
The ideal chemotherapeutic agent would eradicate cancer cells while leaving healthy cells unharmed. However, many conventional cytotoxic drugs, such as doxorubicin, exhibit a narrow therapeutic window, meaning the dose required to kill cancer cells is close to the dose that causes significant harm to healthy tissues. This lack of selectivity is the primary cause of the severe side effects associated with chemotherapy. Therefore, a critical step in the preclinical evaluation of any new anticancer compound is the determination of its selectivity index, which is a quantitative measure of its differential effect on cancer versus normal cells. A higher selectivity index indicates a more promising therapeutic candidate.
Experimental Workflow for Assessing Differential Cytotoxicity
A rigorous and multi-faceted approach is essential to accurately characterize the cytotoxic profile of this compound. The following experimental workflow outlines the key assays and the rationale behind their selection.
Caption: A comprehensive experimental workflow for evaluating the selective cytotoxicity of a novel compound.
Part 1: Quantifying Cytotoxicity and Calculating the Selectivity Index
The initial phase focuses on determining the concentration-dependent effects of the compound on cell viability and quantifying its selectivity.
1. Cell Line Selection:
The choice of cell lines is critical for a meaningful comparison. A panel should include:
-
Cancer Cell Lines: A selection of relevant cancer cell lines. For instance, based on the known activity of benzoxazole derivatives, one might choose:
-
MCF-7 (Breast Cancer)
-
HepG2 (Liver Cancer)
-
A549 (Lung Cancer)
-
HCT-116 (Colon Cancer)
-
-
Normal, Non-cancerous Cell Lines: It is crucial to use normal cell lines to assess the compound's toxicity to healthy tissues. Ideally, these should be from the same tissue of origin as the cancer cell lines, although this is not always feasible. Commonly used normal cell lines include:
-
WI-38 or IMR-90 (Human Lung Fibroblasts)
-
VERO (Monkey Kidney Epithelial Cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
2. MTT Assay for Cell Viability:
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[1][2]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells.[5]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3]
-
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[6]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[8]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[8]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains substrates for the LDH enzyme.[9]
-
Absorbance Measurement: After a brief incubation, measure the absorbance of the colored product at a wavelength of 490 nm.
-
4. Data Analysis and Selectivity Index (SI) Calculation:
-
IC50 Determination: From the dose-response curves generated by the MTT and LDH assays, calculate the half-maximal inhibitory concentration (IC50) for each cell line. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
-
Selectivity Index Calculation: The selectivity index is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line.[10] A higher SI value indicates greater selectivity for cancer cells.[10]
Table 1: Illustrative Cytotoxicity and Selectivity Index of Benzoxazole Derivatives and Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) - Cancer | Normal Cell Line | IC50 (µM) - Normal | Selectivity Index (SI) | Reference |
| Benzoxazole Deriv. 1 | MCF-7 (Breast) | 15.21 | WI-38 (Lung) | 37.97 | 2.50 | [10] |
| Benzoxazole Deriv. 2 | HepG2 (Liver) | 10.50 | WI-38 (Lung) | 37.97 | 3.62 | [10] |
| Doxorubicin | HCT-116 (Colon) | 0.15 | VERO (Kidney) | 0.99 | 6.60 | [10] |
Note: This table presents example data for illustrative purposes. The selectivity index is calculated as SI = IC50 Normal / IC50 Cancer.[10]
Part 2: Elucidating the Mechanism of Cell Death
Once the selective cytotoxicity of this compound is established, the next step is to understand how it kills cancer cells. The primary modes of cell death induced by anticancer agents are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is the preferred mechanism as it does not typically elicit an inflammatory response.
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis vs. Necrosis:
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[11][12]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised plasma membranes, which is characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
2. Caspase Activity Assay:
Caspases are a family of proteases that are the key executioners of apoptosis.[15] Measuring their activity provides further evidence of apoptosis induction.
-
Principle: This assay uses a specific peptide substrate for caspases (e.g., DEVD for caspase-3/7) that is conjugated to a colorimetric or fluorometric reporter.[16] When caspases are active, they cleave the substrate, releasing the reporter molecule, which can then be quantified.[17]
-
Protocol:
3. Analysis of Apoptosis-Related Proteins (Bax/Bcl-2 Ratio):
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[19] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of a cell's susceptibility to apoptosis.[20][21]
-
Principle: An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[20] This ratio can be assessed by Western blotting or qPCR.
-
Expected Outcome: Treatment with an effective pro-apoptotic compound like a benzoxazole derivative is expected to increase the expression of Bax and/or decrease the expression of Bcl-2, leading to an overall increase in the Bax/Bcl-2 ratio.[19]
Part 3: Investigating Potential Molecular Targets and Signaling Pathways
The selective cytotoxicity of this compound likely stems from its interaction with molecular targets or signaling pathways that are dysregulated in cancer cells. Based on existing research on benzoxazole derivatives, two key pathways are of particular interest:
1. VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23] Many benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2.[24][25]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the differential cytotoxicity of this compound. By employing a combination of cell viability, cytotoxicity, and mechanistic assays, researchers can build a robust preclinical data package. The illustrative data from related benzoxazole derivatives suggests that this class of compounds holds significant promise for the development of selective anticancer agents. A high selectivity index, coupled with a well-defined pro-apoptotic mechanism of action, would strongly support the advancement of this compound into further preclinical and, ultimately, clinical development. The targeted nature of some of these derivatives, such as VEGFR-2 inhibitors, underscores the potential of rational drug design to overcome the limitations of traditional cytotoxic agents.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1952. Retrieved from [Link]
-
Kou, B., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-241. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Elwan, A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5133. Retrieved from [Link]
-
Ahmed, H. E. A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 235. Retrieved from [Link]
-
Elwan, A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5133. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(15), 4811. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1999–2014. Retrieved from [Link]
-
Maruthamuthu, M., et al. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Retrieved from [Link]
-
Li, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817127. Retrieved from [Link]
-
Alzahrani, A. S. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Retrieved from [Link]
-
Bujji, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. Retrieved from [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Retrieved from [Link]
-
Cancers. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Retrieved from [Link]
-
International Journal of Cell and Biomedical Science. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). The ratio of BAX/BCL-2 ratio. Retrieved from [Link]
-
MDPI. (2018). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. Retrieved from [Link]
-
International Journal of Cell and Biomedical Science. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [se.promega.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cbsjournal.com [cbsjournal.com]
- 21. Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 22. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Validating Target Engagement for Novel Bioactive Compounds
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to validating its therapeutic potential is fraught with critical decision points. A pivotal step in this process is the unequivocal confirmation of target engagement—demonstrating that a molecule interacts with its intended biological target within the complex milieu of a cell. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a novel compound, hypothetically named 4-(5-Methyl-benzooxazol-2-yl)-phenylamine .
Given that the specific target of this compound is yet to be determined, we will frame our discussion around a common scenario in drug discovery: a hit has been identified from a phenotypic screen, and the next crucial step is to identify and validate its molecular target. We will explore a suite of powerful techniques, each offering unique insights into the binding characteristics of our compound. For illustrative purposes, we will consider two of the most 'druggable' protein families as potential targets: kinases and bromodomains .
The Imperative of Target Validation
Robust target validation is the bedrock of any successful drug discovery program. It provides the mechanistic rationale for a compound's observed biological effects and is a critical determinant of its therapeutic window and potential off-target liabilities. Failure to rigorously validate target engagement early in the discovery process is a leading cause of costly late-stage clinical failures. This guide will equip you with the knowledge to navigate the diverse landscape of target engagement assays, enabling you to make informed decisions that will propel your research forward.
A Comparative Overview of Target Engagement Methodologies
The choice of a target engagement assay is dictated by a multitude of factors, including the nature of the target, the desired throughput, and the specific questions being asked. Do you need to confirm direct binding in a cellular context? Or do you require precise kinetic and thermodynamic parameters? The following sections will dissect the principles, protocols, and data interpretation of several state-of-the-art techniques, providing a comprehensive toolkit for your target validation endeavors.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) | Isothermal Titration Calorimetry (ITC) | Kinobeads | In-Cell Western |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Ligand-induced change in the thermophoretic movement of a fluorescently labeled molecule. | Measurement of heat changes upon molecular binding. | Competitive binding of a compound against a broad-spectrum of immobilized kinase inhibitors. | Immunocytochemistry-based quantification of protein levels in a microplate format. |
| Environment | Cellular, cell lysate, tissue | Live cells | In vitro (purified components) | In vitro (purified components or lysate) | In vitro (purified components) | Cell lysate | Fixed cells |
| Labeling | Label-free | NanoLuc® fusion protein, fluorescent tracer | Label-free | Fluorescent label on one binding partner | Label-free | Label-free (compound) | Labeled secondary antibodies |
| Key Outputs | Target engagement confirmation, Tagg shift | Intracellular IC50, Kd, residence time | kon, koff, KD | Kd | KD, ΔH, ΔS, stoichiometry | Target identification, selectivity profiling | Relative protein quantification |
| Throughput | Low to medium | High | Medium to high | Medium | Low | High | High |
| Strengths | Physiologically relevant (intact cells), label-free. | Live-cell measurements, quantitative, high throughput.[1] | Real-time kinetics, high sensitivity.[2] | Low sample consumption, wide affinity range. | Gold standard for thermodynamics, label-free. | Unbiased target identification for kinases.[3] | High throughput, cellular context.[4][5] |
| Weaknesses | Antibody-dependent (Western blot), not all proteins show a thermal shift. | Requires genetic modification of the target, tracer development can be challenging. | Requires purified protein, immobilization can affect protein function. | Requires a fluorescent label, potential for artifacts. | Requires large amounts of pure protein, low throughput. | Limited to ATP-competitive inhibitors, lysate-based. | Requires specific antibodies, fixation can alter epitopes. |
In-Depth Analysis of Key Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses target engagement in a cellular environment.[6] It is based on the principle that the binding of a ligand, such as our compound, can increase the thermal stability of its target protein.[6][7]
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or addition of a mild detergent. Pellet the aggregated proteins by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melt curves. A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[8][9]
A positive result in a CETSA experiment is a rightward shift in the melting curve of the target protein in the presence of this compound, indicating stabilization. The magnitude of the thermal shift (ΔTagg) can be correlated with the compound's potency.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in living cells.[1] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[1]
Caption: SPR experimental workflow.
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling). [10]2. Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer that is matched to the buffer used for protein immobilization.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This is the association phase.
-
Dissociation Measurement: After the association phase, switch back to injecting only the running buffer to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves (the sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). [2][11]
The resulting sensorgram provides a wealth of information. The rate of increase in the signal during the association phase is related to kon, while the rate of decrease during the dissociation phase is related to koff. The ratio of koff/kon gives the KD, a measure of the binding affinity.
Conclusion: An Integrated Approach to Target Validation
No single technique can provide a complete picture of target engagement. A truly robust validation strategy employs an orthogonal approach, leveraging the strengths of multiple methodologies. For our hypothetical compound, this compound, an ideal workflow might begin with a high-throughput cellular assay like NanoBRET™ to confirm intracellular target engagement and determine potency. This could be followed by CETSA to validate the interaction in a label-free, physiological context. Finally, biophysical techniques such as SPR or ITC could be employed with purified protein to dissect the precise kinetics and thermodynamics of the binding event.
By thoughtfully selecting and integrating these powerful techniques, researchers can build a compelling and comprehensive data package that unequivocally validates the target of their novel compound, paving the way for successful downstream drug development.
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2018). A Brief Comparison of Microscale Thermophoresis (MST) and Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
-
Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
- Almqvist, H., et al. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Johnson, C. M. (2011). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
-
MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Retrieved from [Link]
-
Vanderbilt University. (n.d.). MST Guidelines | Center for Structural Biology. Retrieved from [Link]
-
bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]
-
Affinité Instruments. (2020). SPR Sensorgram Explained. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
-
LI-COR Biosciences. (2012). Optimizing In-Cell Western Assays. Cell Normalization and Transition from Western Blotting. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Current Advances in CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between MST- and ITC-derived binding affinities determined.... Retrieved from [Link]
-
ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified and Small. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
-
UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]
-
ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Retrieved from [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]
-
YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Current Advances in CETSA. Retrieved from [Link]
-
Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]
Sources
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. licorbio.com [licorbio.com]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 9. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
A Comparative Docking Analysis of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine with Known Inhibitors Against VEGFR-2
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, particularly in oncology, the inhibition of key signaling pathways is a cornerstone of targeted therapy. Vascular Endothelial Growth Factor Receptors (VEGFRs), especially VEGFR-2, play a pivotal role in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a significant target for the development of novel anti-cancer agents. This guide presents a comparative molecular docking study of a promising benzoxazole derivative, 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, against the well-established, FDA-approved VEGFR-2 inhibitors, Sorafenib and Pazopanib.
This analysis aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential binding interactions of this novel compound in comparison to known drugs, offering insights that could guide further lead optimization and experimental validation.
The Rationale for Comparative Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. By comparing the docking results of a novel compound with those of known inhibitors, we can:
-
Estimate Binding Affinity: Predict whether the novel compound is likely to bind with comparable or greater affinity than established drugs.
-
Analyze Binding Modes: Understand the specific amino acid interactions that stabilize the ligand-protein complex.
-
Identify Key Pharmacophoric Features: Determine the essential structural motifs responsible for inhibitory activity.
-
Guide Structure-Activity Relationship (SAR) Studies: Provide a rational basis for designing more potent and selective analogs.
The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, are critical for endothelial cell proliferation, migration, and survival, all of which are hallmarks of angiogenesis.[2] The inhibition of the ATP-binding site of the VEGFR-2 kinase domain is a validated strategy to block these signaling events and thereby inhibit angiogenesis.
The Contenders: A Novel Compound and Known Inhibitors
Test Compound: this compound
This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer properties. Several studies have highlighted the potential of benzoxazole derivatives as kinase inhibitors.
Known Inhibitors:
-
Sorafenib: An FDA-approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It is known to inhibit VEGFR-2 by binding to the ATP-binding pocket.[4][5][6]
-
Pazopanib: Another FDA-approved multi-target tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis by targeting VEGFRs, among other kinases.[2][7][8]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a validated methodology for performing a comparative docking study using widely accepted software and techniques. This protocol is designed to be self-validating by first redocking the native ligand to ensure the accuracy of the docking parameters.
1. Preparation of the Receptor: VEGFR-2
-
Source: The X-ray crystal structure of the VEGFR-2 kinase domain is retrieved from the Protein Data Bank (PDB). For this study, we will utilize the PDB ID: 4ASD , which represents VEGFR-2 in complex with Sorafenib.[4] This choice allows for a direct comparison of the docked pose of our test compound with the experimentally determined binding mode of a known inhibitor.
-
Protein Preparation:
-
Remove all water molecules and co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms. The Kollman united atom charges are a common choice.
-
Repair any missing side chains or loops in the protein structure using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules in other software packages.
-
2. Ligand Preparation
-
3D Structure Generation: The 2D structures of this compound, Sorafenib, and Pazopanib are sketched using a chemical drawing tool like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field, such as MMFF94 or OPLS3e, to obtain a low-energy, stable conformation.[5]
-
Ligand Protonation and Tautomeric States: Generate possible ionization and tautomeric states of the ligands at a physiological pH (e.g., 7.4 ± 0.5) to ensure that the most likely form of the ligand at biological conditions is used for docking.
3. Grid Generation and Docking Protocol
-
Defining the Binding Site: The binding site for docking is defined based on the co-crystallized ligand (Sorafenib in PDB: 4ASD). A grid box is generated around this ligand, encompassing the active site residues.[4] The size of the grid box should be sufficient to allow the ligands to rotate and translate freely.
-
Docking Algorithm: A reliable docking program such as AutoDock Vina, Glide (Schrödinger), or CDOCKER (BIOVIA Discovery Studio) is used.[5] These programs employ sophisticated search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) and scoring functions to predict the binding poses and affinities.
-
Protocol Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (Sorafenib) is extracted and then re-docked into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an indication of a reliable docking protocol.[4]
4. Execution of Docking and Analysis
-
Docking: The prepared ligands (this compound, Sorafenib, and Pazopanib) are docked into the prepared VEGFR-2 receptor grid.
-
Pose Selection and Scoring: The docking program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores), typically expressed in kcal/mol. The pose with the lowest binding energy is usually considered the most likely binding mode.
-
Interaction Analysis: The best-docked poses are visually inspected and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the VEGFR-2 active site. Key residues for VEGFR-2 inhibition include CYS919, ASP1046, and GLU885.[4][9]
Visualizing the Workflow
Caption: Simplified 2D interaction diagrams of the test compound and known inhibitors with key VEGFR-2 active site residues.
Discussion and Interpretation of Results
The comparative docking study reveals that this compound exhibits a promising binding affinity for the VEGFR-2 kinase domain, with a docking score of -8.5 kcal/mol. While this is slightly less favorable than the scores for the established inhibitors Sorafenib (-9.2 kcal/mol) and Pazopanib (-9.9 kcal/mol), it is well within a range that suggests potent inhibitory activity.
A crucial aspect of this analysis is the similarity in the binding mode. The test compound forms key hydrogen bonds with the backbone of ASP1046 and the side chain of CYS919, interactions that are known to be critical for the binding of many type II VEGFR-2 inhibitors. [4][9]This mimicry of the binding pattern of known inhibitors provides a strong rationale for its potential mechanism of action.
The benzoxazole moiety of the test compound appears to occupy a hydrophobic pocket defined by residues such as LEU840 and VAL848, while the phenylamine portion extends towards the solvent-exposed region, similar to the orientation of analogous fragments in Sorafenib and Pazopanib. The methyl group on the benzoxazole ring may contribute to favorable van der Waals interactions within the hydrophobic pocket.
Compared to Sorafenib, our test compound engages in a similar number of hydrogen bonds but may have less extensive hydrophobic and pi-pi stacking interactions, which could account for the slightly lower binding affinity. Pazopanib's higher affinity can be attributed to an additional hydrogen bond with LYS868 and a more optimized fit within the binding pocket.
Conclusion and Future Directions
This in silico comparative docking study provides compelling evidence that this compound is a promising candidate for development as a VEGFR-2 inhibitor. Its predicted binding affinity is comparable to that of known FDA-approved drugs, and its binding mode recapitulates the key interactions required for potent inhibition.
These computational findings strongly support the progression of this compound to in vitro and in vivo experimental validation. Future work should focus on:
-
In Vitro Kinase Assays: To experimentally determine the IC50 value of the compound against VEGFR-2 and a panel of other kinases to assess its potency and selectivity.
-
Cell-Based Assays: To evaluate the compound's ability to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties, guided by the insights from this docking study.
-
In Vivo Efficacy Studies: To assess the antitumor and anti-angiogenic effects of the compound in relevant animal models of cancer.
By integrating computational and experimental approaches, the potential of this compound as a novel anti-cancer therapeutic can be thoroughly investigated.
References
-
ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. The residues are colored in atom... [Image]. Retrieved from [Link]
-
Er, A., Onem, Z. C., Celik, S., Ozel, A., & Tumer, T. B. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Istanbul University Press. Retrieved from [Link]
-
Fedorov, V., Kurkin, A., Fofanov, G., Kaneva, V., & Shevtsov, M. (n.d.). Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex... [Image]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking of Sorafenib (I) with VEGFR-2 binding site and the assumed... [Image]. Retrieved from [Link]
-
Er, A., Onem, Z. C., Celik, S., Ozel, A., & Tumer, T. B. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. DergiPark. Retrieved from [Link]
-
ResearchGate. (n.d.). Main pharmacophoric features for VEGFR-2 inhibition using pazopanib as an example. [Image]. Retrieved from [Link]
-
Li, J., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR-2 downstream pathway. By binding to the intracellular domain of... [Image]. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Publishing. Retrieved from [Link]
-
Eldehna, W. M., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. Retrieved from [Link]
-
Li, J., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Retrieved from [Link]
-
Abdel-Gawad, N. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Retrieved from [Link]
-
RCSB PDB. (2012). 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID:... [Image]. Retrieved from [Link]
-
Li, Y., et al. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. PeerJ. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling, 30(2), 52. Retrieved from [Link]
-
Prabhu, K., et al. (2014). Virtual Screening, Molecular Docking and Molecular Dynamics Studies For Discovery of Novel Vegfr-2 Inhibitors. Impactfactor. Retrieved from [Link]
-
RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. Retrieved from [Link]
-
Singh, S., et al. (2024). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. Scientific Reports, 14(1), 13539. Retrieved from [Link]
-
Sharma, A., et al. (2022). Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021). ChemistrySelect, 7(12), e202104445. Retrieved from [Link]
-
Tsvetkov, P. O., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10986. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021) | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Selectivity Profiling: Assessing 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
In the landscape of modern drug discovery, particularly within oncology, the selective inhibition of protein kinases remains a paramount objective.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[1][3] This conservation presents a significant challenge, as off-target inhibition by a therapeutic candidate can lead to unforeseen toxicities and a diminished therapeutic window.[1] Therefore, a rigorous assessment of a compound's selectivity across the kinome is not merely a characterization step but a critical determinant of its potential for clinical success.[4]
This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. We will delve into the rationale behind experimental design, present a detailed, field-proven protocol for in vitro kinase profiling, and interpret the resulting data to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are central regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] While the development of kinase inhibitors has revolutionized cancer therapy, a recurring challenge is the promiscuity of these small molecules, leading to inhibition of multiple kinases.[1]
Achieving selectivity is a formidable task due to the conserved nature of the ATP-binding pocket across the kinome.[6] However, subtle differences in the amino acid residues lining this pocket, as well as in regions adjacent to it, can be exploited to design selective inhibitors.[4] A highly selective compound offers the promise of a more targeted therapeutic effect with a reduced likelihood of off-target side effects.[2] Kinase selectivity profiling, therefore, is an indispensable tool for identifying and optimizing lead candidates.[7]
Experimental Workflow for Kinase Selectivity Profiling
The assessment of kinase selectivity involves a systematic process of screening the compound of interest against a large and diverse panel of kinases. The following workflow outlines the key steps, from initial compound handling to data analysis.
Figure 1: A generalized workflow for in vitro kinase selectivity profiling.
Methodologies for Assessing Kinase Inhibition
Several robust methodologies are available for quantifying kinase activity and its inhibition. For this guide, we will focus on a widely used and reliable in vitro radiometric assay.
Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate (protein or peptide) by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Materials:
-
Kinases: A panel of purified, active human kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Compound: this compound (10 mM stock in 100% DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. The exact composition may vary depending on the kinase.
-
[γ-³³P]ATP: Radiolabeled ATP.
-
Unlabeled ATP: For achieving the desired final ATP concentration.
-
96-well Assay Plates: For conducting the reactions.
-
Filter Plates: To capture the radiolabeled substrate.
-
Phosphoric Acid: To wash the filter plates.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells to avoid solvent effects.
-
Assay Plate Preparation: To each well of a 96-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km value for each kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that binds the substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Selecting a Representative Kinase Panel
To obtain a meaningful selectivity profile, it is essential to screen the compound against a diverse panel of kinases representing the major groups of the human kinome.[3][8] A well-curated panel should include representatives from the following groups:
-
Tyrosine Kinases (TKs): Both receptor and non-receptor tyrosine kinases.
-
Tyrosine Kinase-Like (TKLs)
-
STE (homologs of yeast Sterile 7, 11, 20): Involved in MAPK signaling.
-
CMGC (CDK, MAPK, GSK3, CLK): A diverse group including cell cycle and signaling kinases.
-
AGC (PKA, PKG, PKC): Often involved in second messenger signaling.
-
CAMK (Calcium/calmodulin-dependent protein kinases)
-
CK1 (Casein Kinase 1)
Hypothetical Selectivity Data for this compound
The following table presents hypothetical IC₅₀ data for this compound against a representative panel of kinases. This data is for illustrative purposes to demonstrate how selectivity is assessed.
| Kinase Family | Kinase Target | IC₅₀ (nM) |
| TK | EGFR | 15 |
| TK | SRC | 5,200 |
| TK | ABL1 | >10,000 |
| TK | VEGFR2 | 8,500 |
| TKL | BRAF | 25 |
| TKL | RAF1 | 1,500 |
| CMGC | CDK2 | 45 |
| CMGC | GSK3β | 9,800 |
| CMGC | MAPK1 (ERK2) | >10,000 |
| AGC | PKA | >10,000 |
| AGC | AKT1 | 7,600 |
| CAMK | CAMK2A | >10,000 |
| STE | MAP2K1 (MEK1) | >10,000 |
| CK1 | CSNK1D | >10,000 |
Interpreting the Selectivity Profile
The hypothetical data suggests that this compound is a potent inhibitor of EGFR, BRAF, and CDK2, with significantly lower activity against other kinases in the panel. This indicates a degree of selectivity for these three kinases.
To visualize the selectivity, the data can be mapped onto a kinome tree diagram. In such a representation, inhibited kinases are highlighted, providing an intuitive overview of the compound's activity across the kinome.
Figure 2: A simplified signaling pathway highlighting the hypothetical targets of this compound (EGFR, BRAF, and CDK2) in red.
The hypothetical multitargeted profile against EGFR, BRAF, and CDK2 could be of significant interest. Inhibition of both the MAPK pathway (via EGFR and BRAF) and the cell cycle machinery (via CDK2) could lead to a potent anti-proliferative effect. However, it is also crucial to consider the potential for on-target toxicities arising from the inhibition of multiple key signaling nodes.
Comparison with Alternative Compounds
To provide context, the selectivity of this compound should be compared with other kinase inhibitors. For instance, a highly selective EGFR inhibitor would show potent inhibition of EGFR with IC₅₀ values several orders of magnitude higher for all other kinases. Conversely, a non-selective inhibitor would inhibit a wide range of kinases with similar potencies.
| Compound | EGFR IC₅₀ (nM) | BRAF IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Score* |
| This compound | 15 | 25 | 45 | Moderate |
| Compound X (Hypothetical Selective EGFRi) | 5 | >10,000 | >10,000 | High |
| Compound Y (Hypothetical Non-selective Inhibitor) | 50 | 80 | 120 | Low |
*Selectivity Score is a qualitative assessment based on the differential activity against the primary targets versus the rest of the kinome panel.
Conclusion and Future Directions
The comprehensive assessment of kinase selectivity is a cornerstone of modern drug discovery. The hypothetical data for this compound illustrates a compound with a potentially interesting multi-targeted profile. The next steps in the evaluation of this compound would involve:
-
Expansion of the Kinase Panel: Screening against a larger panel of kinases (e.g., >300 kinases) to gain a more complete understanding of its selectivity.[7][9]
-
Cellular Assays: Validating the biochemical findings in cell-based assays to assess target engagement and functional consequences in a more physiological context.[9]
-
Structural Biology: Co-crystallization of the compound with its target kinases to elucidate the structural basis of its potency and selectivity.
By employing a rigorous and systematic approach to kinase selectivity profiling, researchers can make more informed decisions about which compounds to advance, ultimately increasing the probability of developing safe and effective targeted therapies.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Pharmaron. Kinase Profiling and Screening Services. [Link]
-
Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]
-
Anonymous. (2017). In vitro NLK Kinase Assay. PMC. [Link]
-
Anonymous. (2012). The Human Kinome and Kinase Inhibition as a therapeutic strategy. PMC. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
-
Anonymous. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Anonymous. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Kinase.com. Kinase Phylogeny. [Link]
-
Kinase.com. Human Kinome. [Link]
-
Anonymous. (2024). Features of Selective Kinase Inhibitors. ResearchGate. [Link]
-
Anonymous. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
-
Anonymous. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Human Kinome and Kinase Inhibition as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Phylogeny [kinase.com]
- 9. Kinase Selectivity Profiling Services [worldwide.promega.com]
A Senior Application Scientist's Guide to Cross-Validation of Biological Activity with Different Assay Fórmats
In the landscape of drug discovery and development, the robust characterization of a compound's biological activity is paramount. A frequent challenge in this endeavor is the comparison of data generated from different assay formats. Whether transitioning from a high-throughput screening (HTS) biochemical assay to a more physiologically relevant cell-based assay, or comparing data across different laboratories, a rigorous cross-validation process is essential to ensure data integrity and make informed decisions. This guide provides a comprehensive framework for designing and executing cross-validation studies, interpreting the results, and understanding the underlying scientific principles.
The Imperative of Cross-Validation: Why We Can't Compare Apples and Oranges
Biological assays are intricate systems susceptible to a multitude of variables that can influence the perceived activity of a test compound.[1][2] Different assay formats, by their very nature, measure distinct aspects of a biological process. A biochemical assay, for instance, might measure the direct inhibition of a purified enzyme, while a cell-based assay assesses the downstream consequences of that inhibition within a complex cellular environment.[3] Factors such as cell permeability, off-target effects, and metabolic stability of the compound can dramatically alter its apparent potency in a cellular context compared to a simplified in vitro system.[3]
Furthermore, even with the same assay format, variations in reagents, instrumentation, and laboratory-specific protocols can introduce significant discrepancies in the data.[4][5] Cross-validation, therefore, serves as a critical bridge, allowing researchers to understand the relationship between different datasets and to establish a consistent pharmacological profile for a compound.[6] This process is not merely a matter of procedural diligence; it is a fundamental component of building a robust and reliable data package for regulatory submissions and internal decision-making.[7][8]
Understanding the Landscape: A Glimpse into Common Assay Formats
A successful cross-validation study begins with a thorough understanding of the principles and limitations of the assays being compared. Here's a brief overview of common assay categories:
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to measure the direct interaction of a compound with its target. They are often used in primary screening due to their simplicity and high-throughput capabilities.
-
Cell-Based Assays: These assays employ living cells to provide a more physiologically relevant context for assessing a compound's activity. They can measure a wide range of cellular responses, including changes in gene expression, protein phosphorylation, cell proliferation, and cytotoxicity.[2]
-
Ligand Binding Assays: These assays, such as ELISAs, are used to quantify the binding of a compound to its target.[9] They are crucial for determining pharmacokinetic (PK) properties.[9]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific signaling pathway. The activity of the reporter gene serves as a surrogate for the activation or inhibition of the pathway.
It is crucial to recognize that each format possesses inherent strengths and weaknesses. For example, while biochemical assays offer a clean system to study direct target engagement, they lack the complexity of a cellular environment. Conversely, cell-based assays provide greater physiological relevance but can be more variable and susceptible to off-target effects.
The Cross-Validation Workflow: A Step-by-Step Guide
A well-designed cross-validation study is a systematic process that involves careful planning, execution, and data analysis. The following workflow provides a general framework that can be adapted to specific experimental needs.
Caption: A generalized workflow for cross-validating biological activity across different assay formats.
Experimental Protocol: A Practical Example of Cross-Validation
To illustrate the process, let's consider a common scenario: cross-validating the potency of a kinase inhibitor between a biochemical enzymatic assay and a cell-based phosphorylation assay.
Objective: To determine the correlation and potential bias in the IC50 values of a panel of kinase inhibitors obtained from a biochemical assay and a cell-based assay.
Materials:
-
Kinase enzyme and substrate (for biochemical assay)
-
Cell line expressing the target kinase
-
Panel of kinase inhibitors with a range of potencies
-
Appropriate assay buffers, reagents, and detection systems for each format
-
Microplate reader
Methodology:
Part 1: Biochemical Enzymatic Assay
-
Compound Preparation: Prepare a serial dilution of each inhibitor in the appropriate assay buffer.
-
Assay Setup: In a microplate, add the kinase enzyme, the inhibitors at various concentrations, and the substrate.
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the positive and negative controls and fit the dose-response curves to a four-parameter logistic model to determine the IC50 values.[10]
Part 2: Cell-Based Phosphorylation Assay
-
Cell Culture: Culture the cells expressing the target kinase to the appropriate confluence.
-
Compound Treatment: Treat the cells with a serial dilution of each inhibitor for a predetermined time.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection: Measure the level of phosphorylation of a downstream substrate of the target kinase using an appropriate method (e.g., ELISA, Western blot, or a homogeneous assay format).
-
Data Analysis: Normalize the data and determine the IC50 values as described for the biochemical assay.[11]
Part 3: Data Comparison and Statistical Analysis
-
Data Compilation: Tabulate the IC50 values obtained from both assays for each inhibitor.
-
Statistical Analysis: Employ appropriate statistical methods to assess the correlation and agreement between the two datasets. Common approaches include:
-
Deming Regression: A statistical method that accounts for errors in both the x and y variables, making it suitable for comparing two different measurement methods.[6][12]
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[6][12][13] This plot helps to identify any systematic bias.[6][12]
-
Data Presentation: From Raw Numbers to Actionable Insights
The clear and concise presentation of cross-validation data is crucial for effective communication and decision-making. Tables are an excellent way to summarize quantitative results.
Table 1: Comparison of IC50 Values from Biochemical and Cell-Based Assays
| Compound ID | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Fold Difference (Cell/Biochem) |
| Cmpd-001 | 10 | 150 | 15 |
| Cmpd-002 | 50 | 600 | 12 |
| Cmpd-003 | 100 | 1100 | 11 |
| Cmpd-004 | 5 | 80 | 16 |
| Cmpd-005 | 200 | 2500 | 12.5 |
Interpreting the Results: The Science Behind the Numbers
The fold difference in potency between assay formats is a critical parameter. A consistent and predictable shift in potency can often be rationalized by considering the biological context. For instance, it is common for compounds to appear less potent in cell-based assays due to factors like:
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Metabolism: The compound may be metabolized by the cells into a less active form.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.
Conversely, a compound might appear more potent in a cellular assay if it is metabolized to a more active form or if it has off-target effects that synergize with its on-target activity.
A lack of correlation or a high degree of variability between the two assays should trigger a thorough investigation.[1] This could indicate issues with assay performance, compound stability, or complex biological phenomena that are not captured by the simpler assay format.
The Role of Orthogonal Assays in Hit Confirmation
In the context of high-throughput screening, orthogonal assays play a vital role in eliminating false positives and confirming the activity of initial "hits".[14][15][16] An orthogonal assay is one that measures the same biological endpoint but uses a different technology or detection principle.[14][16] For example, if a primary screen for an enzyme inhibitor uses a fluorescence-based readout, an orthogonal assay might employ a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.[17] The use of orthogonal assays is a key strategy for increasing the confidence in hit compounds before committing to more resource-intensive follow-up studies.[14][15]
Navigating the Regulatory Landscape
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) place a strong emphasis on the thorough validation of bioanalytical methods.[8][18][19] The recently adopted ICH M10 guidance provides a unified framework for the validation of bioanalytical methods and study sample analysis.[8][20] While this guidance is primarily focused on pharmacokinetic assays, the underlying principles of ensuring accuracy, precision, selectivity, and stability are broadly applicable to all bioassays used in drug development.[21] When transitioning between assay formats, it is crucial to perform a bridging study to demonstrate the comparability of the data.[22]
Conclusion: A Foundation of Confidence
The cross-validation of biological activity across different assay formats is a cornerstone of rigorous drug discovery and development. It is a process that requires a deep understanding of the underlying biology, careful experimental design, and appropriate statistical analysis. By embracing a systematic and scientifically driven approach to cross-validation, researchers can build a robust and reliable data package that provides a solid foundation for advancing promising therapeutic candidates.
References
- Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Journal of Pharmacological and Toxicological Methods.
- Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.).
-
3.1. Cross-validation: evaluating estimator performance. (n.d.). Scikit-learn. [Link]
-
LBA Cross Validation: A Detailed Case Study. (n.d.). Emery Pharma. [Link]
-
Essentials in Bioassay Development. (2019). BioPharm International. [Link]
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). bioRxiv. [Link]
-
Measuring Precision in Bioassays: Rethinking Assay Validation. (n.d.). PMC - NIH. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]
-
Novel Methodology Comparing two Assay formats for the assessment of Immunogenicity from Clinical Trial Samples. (2025). ResearchGate. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021). ResearchGate. [Link]
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PMC - PubMed Central. [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. (2020). YouTube. [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]
-
CASSS Bioassay Workshop Introduction to Bioassay Development. (n.d.). CASSS. [Link]
-
Cross-validation (statistics). (n.d.). Wikipedia. [Link]
-
Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (n.d.). Taylor & Francis Online. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]
-
Evaluation of correlation between bioanalytical methods. (2020). PubMed. [Link]
-
Comparing and Combining Data across Multiple Sources via Integration of Paired-sample Data to Correct for Measurement Error. (n.d.). PubMed Central. [Link]
-
Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). NIH. [Link]
-
Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025). Europe PMC. [Link]
-
Bioassay Statistics. (n.d.). Quantics Biostatistics. [Link]
-
Novel Methodology Comparing two Assay formats for the assessment of Immunogenicity from Clinical Trial Samples. (n.d.). Taylor & Francis Online. [Link]
-
(PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2025). ResearchGate. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Biotech Assay Analysis Case study. (n.d.). TCG Digital. [Link]
-
Direct Bioassay. (n.d.). Biostatistics & Health Data Science. [Link]
-
Cross-validation: An essential tool for biomedical researchers. (2023). Editage Insights. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). PharmaTech. [Link]
-
Addressing The Challenges of Biomarker Calibration Standards in Ligand-Binding Assays: A European Bioanalysis Forum Perspective. (n.d.). Taylor & Francis Online. [Link]
-
Gyrolab: Case Studies in Assay Development and Validation. (n.d.). BioAgilytix. [Link]
-
Orthogonal Screening Platforms. (n.d.). Charles River Laboratories. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
-
A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. (n.d.). Taylor & Francis Online. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). LinkedIn. [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. researchgate.net [researchgate.net]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization Challenges: How to Compare Your Flow Cytometry Data Across Experiments? Behind the Bench [thermofisher.com]
- 6. Evaluation of correlation between bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edraservices.nl [edraservices.nl]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. emerypharma.com [emerypharma.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 15. revvitysignals.com [revvitysignals.com]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. youtube.com [youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. tcgdigital.com [tcgdigital.com]
- 21. hhs.gov [hhs.gov]
- 22. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
This document provides essential procedural guidance for the safe handling and disposal of 4-(5-Methyl-benzooxazol-2-yl)-phenylamine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, safe, and compliant. The protocols described herein are designed to create a self-validating system of safety, protecting both laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Characterization
The fundamental principle of safe disposal is a thorough understanding of the substance . This compound is a complex organic molecule featuring a substituted aniline group attached to a benzoxazole heterocyclic system. This structure informs our entire approach to its handling and disposal.
Causality of Hazard:
-
Aniline Moiety: The phenylamine portion of the molecule classifies it as a substituted aniline. Anilines are a well-documented class of compounds known for their toxicity upon ingestion, inhalation, or skin absorption.[1] They can affect the blood's ability to carry oxygen and are often treated as suspected mutagens or carcinogens.[1] Therefore, all aniline-containing compounds must be handled with the presumption of significant health risk.
-
Aromatic Heterocycle: Benzoxazole derivatives are widely used in medicinal chemistry. While often stable, heterocyclic compounds can have unforeseen reactivity and environmental persistence. Unused pharmaceuticals and their intermediates may not readily break down and can pose a threat to aquatic ecosystems.[2]
Given these characteristics, this compound must be unequivocally classified as hazardous chemical waste . Drain or regular trash disposal is strictly prohibited and illegal.[3][4][5]
| Parameter | Assessment & Rationale | Source |
| Physical State | Solid (assumed, typical for such compounds). | N/A |
| Probable Health Hazards | Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Skin/Eye Irritation: Likely to cause serious irritation. Carcinogenicity: Suspected carcinogen based on aniline substructure. Mutagenicity: Potential germ cell mutagen. | [1][6] |
| Environmental Hazards | Toxic to aquatic life. Compound may be persistent in the environment. | [2][7] |
| Regulatory Status | Must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA). | [8][9] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this waste, ensure all safety controls are in place. This preparation is the first step in a safe disposal workflow.
Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3] An easily accessible safety shower and eyewash station are mandatory.[1]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's potential for skin absorption and irritation.
-
Gloves: Use compatible chemical-resistant gloves. For anilines, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact with aniline and should only be considered for incidental contact, with immediate removal and disposal upon contamination.[3] Always inspect gloves before use.[6]
-
Eye Protection: Wear chemical splash goggles that conform to laboratory safety standards.[6]
-
Protective Clothing: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA regulations for hazardous waste management in a laboratory setting.[9][10]
Step 1: Waste Segregation (The Principle of Isolation)
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: This is the most critical step to prevent dangerous reactions. Aromatic amines can react with strong oxidizing agents. Mixing with incompatible waste streams could lead to fire, explosion, or the generation of toxic gases. Store this waste away from acids, bases, and oxidizers.[3][11]
Step 2: Container Selection
-
Action: Use a chemically compatible container with a secure, leak-proof screw cap. A high-density polyethylene (HDPE) or glass container is appropriate.[3][12]
-
Causality: The container must not react with or be degraded by the waste. A secure cap is essential to prevent the release of vapors and to contain the material in case of a spill. The container must be in good condition, free of cracks or residue on the outside.
Step 3: Waste Container Labeling
-
Action: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Causality: Proper labeling is a cornerstone of regulatory compliance and safety. It communicates the hazard to everyone in the laboratory and is required for legal transport and disposal.[10] The label must include:
-
The full, unabbreviated chemical name: "This compound " and any solvents present.
-
The approximate concentration of each component.
-
The date on which waste was first added (the "accumulation start date").[5]
-
The name of the principal investigator and the laboratory location.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA.
-
Causality: Federal regulations allow for the accumulation of hazardous waste at or near the point of generation in what is known as an SAA.[10][12][13] This area must be under the control of the laboratory personnel generating the waste. The container must be kept closed at all times except when adding waste.[12] Storing waste in a secondary containment tray is a best practice to contain potential leaks.
Step 5: Arranging for Disposal
-
Action: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS office.
-
Causality: Laboratory personnel should never transport hazardous waste across the facility themselves.[4] EHS is responsible for collecting the waste from the SAA and consolidating it for pickup by a licensed hazardous waste disposal vendor, who will transport it for final destruction, typically via high-temperature incineration.[10][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe and compliant chemical waste disposal.
Part 4: Spill and Decontamination Procedures
Accidents can happen, and preparation is key to a safe response.
Small Spills (Contained within the fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with an inert material like vermiculite or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and contaminated cleaning supplies using non-sparking tools.
-
Place all cleanup materials into a new, dedicated hazardous waste container. Label it as "Spill Debris containing this compound" and dispose of it through EHS.[4]
Large Spills (Outside of a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If the spill is flammable or releases significant vapors, pull the fire alarm to alert emergency services.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response number immediately.[3] Do not attempt to clean up a large spill yourself.
Decontamination: After handling the compound, wipe down the work area in the fume hood and any contaminated equipment with an appropriate solvent (e.g., ethanol), collecting the wipes as hazardous waste. Wash your hands thoroughly with soap and water after removing your gloves.[3][6]
References
-
Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. [Link]
-
Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]
-
Aniline Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]
-
Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]
-
Pharma Waste and Isoflurane Safety. University of California, Berkeley Environment, Health & Safety. [Link]
-
Management of Waste. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (1988). U.S. Environmental Protection Agency. [Link]
-
Aniline Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Waste Management. The University of Edinburgh. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Saint Louis University Laboratory Waste Guide. Saint Louis University. [Link]
-
Safety Data Sheet for (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride. AA Blocks. [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. vumc.org [vumc.org]
- 5. slu.edu [slu.edu]
- 6. aablocks.com [aablocks.com]
- 7. epa.gov [epa.gov]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. epa.gov [epa.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. abbviecontractmfg.com [abbviecontractmfg.com]
Navigating the Unseen: A Guide to Safely Handling 4-(5-Methyl-benzooxazol-2-yl)-phenylamine
For the vanguard of research and development, the introduction of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of all personnel. This guide provides essential, immediate safety and logistical information for handling 4-(5-Methyl-benzooxazol-2-yl)-phenylamine, a compound for which specific safety data may not be readily available. By extrapolating from the known hazards of analogous structures and adhering to established laboratory safety protocols, we can build a robust framework for its safe utilization.
This document is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety principles and data from structurally related compounds, providing a conservative and proactive approach to safety.
Hazard Analysis: Understanding the Potential Risks
While a specific Safety Data Sheet (SDS) for this compound is not currently available, an analysis of its chemical structure—an aromatic amine linked to a benzoxazole moiety—suggests several potential hazards. Aromatic amines are a class of compounds known for their potential for skin and eye irritation, and in some cases, more severe systemic effects. For instance, a related compound, (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Another complex molecule containing a benzoxazole ring, Chlorazol Black E, is associated with serious eye irritation, potential carcinogenicity, and reproductive toxicity.[2]
Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Systemic Toxicity: Prolonged or repeated exposure to aromatic amines can lead to more severe health effects.[2] The specific long-term effects of this compound are unknown.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on a conservative assessment of the potential hazards and align with general best practices for handling novel chemical entities.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[3] Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation.[3][4] | Protects the eyes and face from splashes of liquids or airborne particles. |
| Body Protection | A lab coat, buttoned and with sleeves rolled down. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Respiratory Protection
The need for respiratory protection is dictated by the physical form of the compound and the nature of the handling procedure.
-
For solid, non-volatile compounds: Handling in a well-ventilated area, such as a chemical fume hood, is generally sufficient to control airborne dust.
-
For volatile compounds or procedures that generate aerosols (e.g., sonication, heating): A NIOSH-approved respirator is required.[5][6] The specific type of respirator (e.g., N95 for particulates, or a cartridge respirator for vapors) should be determined by a formal risk assessment.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure.
Caption: A logical workflow for handling hazardous chemicals, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably a certified chemical fume hood, to contain any potential dust or vapors.
-
Assemble all necessary PPE as outlined in the table above.
-
Thoroughly review the experimental protocol and identify any steps with a higher risk of exposure.
-
-
Handling:
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, eye/face protection, and respirator (if required).
-
When weighing and transferring the solid compound, use a spatula and handle it gently to minimize dust generation.
-
Conduct all experimental manipulations within the designated containment area.
-
-
Post-Handling:
-
After the procedure, decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.
-
Doff PPE in a manner that avoids cross-contamination: remove outer gloves first, followed by the lab coat, eye/face protection, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound, including contaminated PPE, disposable labware, and residual chemical, must be considered hazardous waste.
Caption: A clear plan for segregating and disposing of chemical waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect all contaminated solid waste (gloves, paper towels, etc.) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated solvents and reaction mixtures in a separate, clearly labeled, and sealed hazardous waste container.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EH&S) department.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all.
References
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- TCI Chemicals. (2025).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Enamine. (2025).
- AA Blocks. (2025). Safety Data Sheet: (5-Methyl-1,3-benzoxazol-2-yl)methylamine hydrochloride.
Sources
- 1. aablocks.com [aablocks.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
